Product packaging for Dinitramine(Cat. No.:CAS No. 29091-05-2)

Dinitramine

Cat. No.: B166585
CAS No.: 29091-05-2
M. Wt: 322.24 g/mol
InChI Key: OFDYMSKSGFSLLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dinitramine is a selective pre-emergence herbicide belonging to the dinitroaniline chemical family, extensively utilized in agricultural research for controlling annual grasses and broadleaf weeds . Its primary mechanism of action in plants involves the inhibition of microtubule assembly by binding to plant tubulin proteins, which disrupts root development by preventing cell division and elongation in root meristems . Initial site of action studies on soybean roots indicate that this compound rapidly targets the plasma membrane, significantly reducing the activity of key membrane-associated enzymes like ATPase and glucan synthetase, and increasing membrane permeability within minutes of treatment . Beyond its herbicidal application, this compound serves as a valuable tool in fundamental cell biology research for studying mitosis and cytoskeleton function. Furthermore, it is used in toxicological and environmental safety studies. Recent scientific investigations have explored its effects on non-target organisms, including its impact on mitochondrial function, induction of oxidative stress, disruption of calcium homeostasis, and causing cell cycle arrest in various mammalian cell models . These research areas are critical for comprehensive ecological risk assessment. This product is strictly for Research Use Only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H13F3N4O4 B166585 Dinitramine CAS No. 29091-05-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-N,3-N-diethyl-2,4-dinitro-6-(trifluoromethyl)benzene-1,3-diamine
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InChI

InChI=1S/C11H13F3N4O4/c1-3-16(4-2)9-7(17(19)20)5-6(11(12,13)14)8(15)10(9)18(21)22/h5H,3-4,15H2,1-2H3
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InChI Key

OFDYMSKSGFSLLM-UHFFFAOYSA-N
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Canonical SMILES

CCN(CC)C1=C(C=C(C(=C1[N+](=O)[O-])N)C(F)(F)F)[N+](=O)[O-]
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Molecular Formula

C11H13F3N4O4
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DSSTOX Substance ID

DTXSID9040265
Record name Dinitramine
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Molecular Weight

322.24 g/mol
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Physical Description

Yellow solid; [HSDB]
Record name Dinitramine
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Solubility

In acetone 1040, chloroform 670, benzene 473, xylene 227, ethanol 107, hexane 14 (all in g/L at 20 °C)., In water, 1.1 mg/L at 25 °C
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Density

1.5 g/cc at 25 °C
Record name DINITRAMINE
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Vapor Pressure

0.0000036 [mmHg], 3.6X10-6 mm Hg at 25 °C
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Color/Form

Yellow crystals

CAS No.

29091-05-2
Record name Dinitramine
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Melting Point

98.0-99.0 °C
Record name DINITRAMINE
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Foundational & Exploratory

Dinitramine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Chemical Structure, Physicochemical Properties, and Biological Interactions of the Dinitroaniline Herbicide

Abstract

Dinitramine (N³,N³-diethyl-2,4-dinitro-6-(trifluoromethyl)-1,3-benzenediamine) is a selective, pre-emergent dinitroaniline herbicide lauded for its efficacy in controlling a wide spectrum of annual grasses and broadleaf weeds.[1][2] This technical guide provides a comprehensive overview of this compound, focusing on its chemical architecture, physicochemical characteristics, mechanism of action, toxicological profile, and environmental fate. All quantitative data are presented in standardized tables for clarity and comparative analysis. Detailed experimental methodologies, where available, are described to facilitate replication and further investigation. Furthermore, this document incorporates visual representations of key concepts, including its chemical structure, herbicidal mechanism, and a generalized experimental workflow for assessing soil persistence, using the DOT language for graph visualization.

Chemical Structure and Identification

This compound is a synthetic organic compound characterized by a dinitrated trifluoromethyl-substituted phenylenediamine core with a diethylamino group.

Chemical Formula: C₁₁H₁₃F₃N₄O₄[1]

Molecular Weight: 322.24 g/mol

IUPAC Name: N¹,N¹-diethyl-2,6-dinitro-4-(trifluoromethyl)benzene-1,3-diamine[1]

CAS Registry Number: 29091-05-2

Chemical Structure of this compoundFigure 1. 2D Chemical Structure of this compound.

Physicochemical Properties

The physicochemical properties of this compound are crucial for understanding its behavior in biological and environmental systems. These properties influence its solubility, volatility, and potential for bioaccumulation.

PropertyValueReference(s)
Physical State Yellow crystalline solid[3]
Melting Point 98-99 °C[3]
Boiling Point 409.1 °C (Predicted)
Density 1.47 g/cm³
Water Solubility 1.1 mg/L at 25 °C[3]
Solubility in Organic Solvents (g/L at 20 °C) Acetone: 1040, Chloroform: 670, Benzene: 473, Xylene: 227, Ethanol: 107, Hexane: 14[3]
Vapor Pressure 3.6 x 10⁻⁶ mm Hg at 25 °C[3]
Octanol-Water Partition Coefficient (log Kow) 4.30

Experimental Protocols: Physicochemical Properties

Melting Point: The melting point of a chemical substance is typically determined using the capillary method, following guidelines such as OECD Guideline 102 . In this method, a small, powdered sample is packed into a capillary tube and heated in a controlled manner. The temperature range over which the substance melts is recorded.

Solubility: The OECD Guideline 105 (Water Solubility) and OECD Guideline 116 (Fat Solubility of Solid and Liquid Substances) are standard protocols. For water solubility, the flask method is commonly employed, where a saturated solution of the substance in water is prepared, and the concentration is measured after equilibration. For organic solvents, a similar principle is applied.

Vapor Pressure: The vapor pressure of a substance can be determined using various methods outlined in OECD Guideline 104 . The vapor pressure is a measure of the tendency of a substance to transition into the gaseous phase and is important for assessing its volatility.

Octanol-Water Partition Coefficient (Kow): The octanol-water partition coefficient, a key indicator of a substance's lipophilicity and potential for bioaccumulation, is typically determined using the shake-flask method as described in OECD Guideline 107 . This involves dissolving the substance in a mixture of n-octanol and water and then measuring its concentration in each phase after separation.

Herbicidal Properties and Mechanism of Action

This compound is a selective, pre-emergent herbicide used to control a variety of annual grasses and broadleaf weeds in crops such as cotton, soybeans, and sunflowers.[2] Its herbicidal activity is primarily attributed to its role as a mitotic inhibitor.

The primary mechanism of action for this compound, like other dinitroaniline herbicides, is the inhibition of microtubule assembly .[1] Microtubules are essential components of the cytoskeleton in eukaryotic cells and play a critical role in cell division (by forming the mitotic spindle), cell wall formation, and intracellular transport. This compound binds to tubulin, the protein subunit of microtubules, preventing its polymerization into functional microtubules.[1][4] This disruption of microtubule formation leads to a failure in mitosis and ultimately cell death in susceptible plants.

G Mechanism of Action of this compound This compound This compound Tubulin Tubulin Dimers This compound->Tubulin Binds to Microtubule Microtubule Assembly This compound->Microtubule Inhibits Tubulin->Microtubule Polymerization Mitosis Mitosis (Cell Division) Microtubule->Mitosis Essential for PlantGrowth Plant Growth Microtubule->PlantGrowth Inhibition leads to Arrested Growth Mitosis->PlantGrowth Leads to

Caption: this compound's herbicidal mechanism of action.

Toxicological Profile

The toxicological data for this compound indicates moderate acute toxicity to mammals and higher toxicity to aquatic organisms.

ParameterSpeciesRouteValueReference(s)
LD₅₀ RatOral3000 mg/kg[2]
LD₅₀ Mallard DuckOral>10,000 mg/kg[2]
LD₅₀ Bobwhite QuailOral1200 mg/kg[2]
LC₅₀ (96-hour) Fish (general)-0.590 - 1.52 mg/L[2]

Experimental Protocols: Toxicology

Acute oral toxicity studies, such as the determination of LD₅₀ in rats, are typically conducted following standardized protocols like OECD Guideline 420 (Acute Oral Toxicity - Fixed Dose Procedure) or EPA Health Effects Test Guidelines OPPTS 870.1100 . These studies involve administering the substance to animals at various dose levels and observing the mortality rate to determine the dose that is lethal to 50% of the test population. Aquatic toxicity tests, like the 96-hour LC₅₀ in fish, generally follow guidelines such as OECD Guideline 203 (Fish, Acute Toxicity Test) or EPA OPPTS 850.1075 .

Environmental Fate

The environmental persistence and mobility of this compound are influenced by factors such as soil type, temperature, and moisture.

  • Soil Persistence: this compound is moderately persistent in soil. Its half-life is significantly influenced by temperature, ranging from 31-47 weeks at 10°C to 2.3-3.2 weeks at 30-40°C.[2]

  • Degradation: Degradation in soil is primarily mediated by microorganisms.[3] The degradation pathway can involve dealkylation and reduction of the nitro groups.[3]

  • Photodegradation: this compound is susceptible to rapid photodegradation when exposed to sunlight, particularly in aqueous solutions.[3]

  • Mobility: Due to its low water solubility and tendency to adsorb to soil organic matter, this compound has low mobility in soil and is not expected to leach into groundwater.[1]

G Generalized Workflow for Soil Persistence Study cluster_0 Preparation cluster_1 Analysis cluster_2 Data Interpretation SoilCollection Soil Sample Collection DinitramineApplication This compound Application SoilCollection->DinitramineApplication Incubation Incubation (Controlled Temperature & Moisture) DinitramineApplication->Incubation Sampling Periodic Soil Sampling Incubation->Sampling Extraction Solvent Extraction of this compound Sampling->Extraction Quantification Chromatographic Quantification (e.g., GC-MS) Extraction->Quantification HalfLife Half-life Calculation Quantification->HalfLife DegradationKinetics Degradation Kinetics Modeling HalfLife->DegradationKinetics

Caption: A generalized workflow for a this compound soil persistence study.

Conclusion

This compound is a potent dinitroaniline herbicide with a well-defined mechanism of action targeting microtubule assembly in susceptible plant species. Its physicochemical properties, particularly its low water solubility and high octanol-water partition coefficient, govern its environmental behavior, leading to low mobility in soil and a potential for bioaccumulation. While effective as a herbicide, its toxicity to non-target organisms, especially aquatic life, necessitates careful management and adherence to regulatory guidelines. Further research, particularly in elucidating the detailed experimental conditions of historical studies, would be beneficial for a more complete understanding of this compound. It is important to note that the use of this compound is no longer approved in the United States and the European Union.[2]

References

Dinitramine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the herbicide dinitramine, including its chemical identity, physicochemical properties, toxicological profile, and detailed experimental protocols.

Chemical Identity

  • IUPAC Name: N¹,N¹-diethyl-2,6-dinitro-4-(trifluoromethyl)benzene-1,3-diamine[1]

  • Synonyms: this compound, Cobex, Cobeko, N,N-diethyl-2,6-dinitro-4-(trifluoromethyl)-m-phenylenediamine, N,N-diethyl-2,6-dinitro-4-(trifluoromethyl)-1,3-benzenediamine, USB-3584[2][3]

  • CAS Number: 29091-05-2[2]

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

PropertyValueReference
Molecular FormulaC₁₁H₁₃F₃N₄O₄[2][3]
Molar Mass322.24 g/mol [3]
AppearanceYellow solid[4]
Melting Point98-99 °C[5]
Boiling Point409.1 ± 45.0 °C (Predicted)[6]
Water Solubility1.1 mg/L (25 °C)[6]
Solubility in Organic Solvents (g/L at 20 °C)Acetone: 1040, Chloroform: 670, Benzene: 473, Xylene: 227, Ethanol: 107, Hexane: 14[3]
Density1.5 g/cm³ (25 °C)[5]
Vapor Pressure3.6 x 10⁻⁶ mm Hg (25 °C)[7]
log Kow (Octanol-Water Partition Coefficient)4.30[7]
Henry's Law Constant1.39 x 10⁻⁶ atm-m³/mol[3]

Toxicological Data

A summary of the acute toxicity of this compound is provided in the table below.

TestSpeciesRouteValueReference
LD₅₀RatOral3,000 - 3,700 mg/kg[2][7]
LD₅₀Mallard DuckOral10,000 mg/kg[2]
LD₅₀Bobwhite QuailOral1,200 mg/kg[2]

Experimental Protocols

Synthesis of this compound

The commercial synthesis of this compound involves a two-step process[8]:

  • Nitration of 2-(Trifluoromethyl)aniline:

    • Reactants: 2-(Trifluoromethyl)aniline, a mixture of nitric acid and sulfuric acid.

    • Procedure: 2-(Trifluoromethyl)aniline is reacted with a nitrating mixture of nitric and sulfuric acids. This reaction introduces nitro groups at the 2 and 4 positions of the aniline ring, forming 2,4-dinitro-6-(trifluoromethyl)aniline. The reaction temperature should be carefully controlled.

  • Reaction with Diethylamine:

    • Reactants: 2,4-dinitro-6-(trifluoromethyl)aniline, diethylamine, organic solvent.

    • Procedure: The intermediate product, 2,4-dinitro-6-(trifluoromethyl)aniline, is then reacted with diethylamine in an organic solvent. This step involves the substitution of the amino group, yielding this compound. The reaction is carried out under controlled temperature.

    • Purification: The crude this compound is purified by filtration and recrystallization to obtain a high-purity product.

Analytical Determination of this compound

This method is suitable for the analysis of this compound in water, soil, and waste matrices[9][10].

  • Sample Preparation:

    • Water Samples: For low-level analysis, solid-phase extraction (SPE) using a coconut charcoal cartridge is the preferred method. For high-level samples, direct injection may be possible.

    • Soil and Sediment Samples: Extraction is performed using a suitable solvent such as acetone-methanol mixture, followed by cleanup using SPE.

  • Gas Chromatography Conditions:

    • Instrument: Gas chromatograph equipped with a nitrogen-phosphorus detector (NPD).

    • Column: A suitable capillary column, such as one with a stationary phase of 5% phenyl-methylpolysiloxane.

    • Temperatures:

      • Injector: 250 °C

      • Detector: 300 °C

      • Oven: Programmed temperature gradient (e.g., initial temperature of 60 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, hold for 5 minutes).

    • Carrier Gas: Helium at a constant flow rate.

  • Calibration:

    • Prepare a series of calibration standards of this compound in a suitable solvent.

    • Analyze the standards under the same GC conditions as the samples.

    • Construct a calibration curve by plotting the peak area against the concentration of this compound.

  • Quantification:

    • Inject the prepared sample extract into the GC.

    • Identify the this compound peak based on its retention time.

    • Quantify the concentration of this compound in the sample by comparing its peak area to the calibration curve.

This method is applicable for the simultaneous determination of this compound and other dinitroaniline herbicides in soil and water[11][12][13].

  • Sample Preparation:

    • Water Samples: Acidify the water sample and perform liquid-liquid extraction with a solvent like dichloromethane. Concentrate the extract and redissolve in the mobile phase. Alternatively, use solid-phase extraction for cleanup and concentration.

    • Soil Samples: Extract the soil sample with an appropriate solvent (e.g., acetone:methanol mixture) using sonication or Soxhlet extraction. Filter and concentrate the extract.

  • HPLC Conditions:

    • Instrument: HPLC system with a Diode Array Detector (DAD) or UV detector.

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A mixture of methanol and water (e.g., 70:30, v/v) in isocratic mode.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 280 nm.

    • Injection Volume: 20 µL.

  • Calibration:

    • Prepare a series of this compound standard solutions in the mobile phase.

    • Inject the standards into the HPLC system.

    • Generate a calibration curve by plotting the peak area versus the concentration.

  • Analysis:

    • Inject the prepared sample extract.

    • Identify and quantify the this compound peak based on the retention time and the calibration curve.

In Vitro Microtubule Polymerization Assay

This assay is used to determine the effect of this compound on the polymerization of tubulin, its primary mode of action[14][15][16][17].

  • Reagents and Materials:

    • Purified tubulin protein.

    • Polymerization buffer (e.g., PEM buffer: 80 mM PIPES, 1 mM EGTA, 1 mM MgCl₂).

    • GTP solution.

    • This compound stock solution in DMSO.

    • A temperature-controlled spectrophotometer or fluorometer with a plate reader.

  • Procedure:

    • On ice, prepare a reaction mixture containing the polymerization buffer, GTP, and purified tubulin.

    • Add this compound at various concentrations to the reaction mixture. Include a control with DMSO only.

    • Transfer the reaction mixtures to a pre-chilled 96-well plate.

    • Place the plate in the spectrophotometer pre-heated to 37 °C to initiate polymerization.

    • Monitor the change in absorbance at 340 nm (for turbidity) or fluorescence over time.

  • Data Analysis:

    • Plot the absorbance or fluorescence as a function of time.

    • The inhibition of tubulin polymerization by this compound will be observed as a decrease in the rate and extent of the polymerization curve compared to the control.

    • The IC₅₀ value (the concentration of this compound that inhibits 50% of tubulin polymerization) can be calculated.

Acute Oral Toxicity Study (Based on OECD Guidelines)

The following is a general protocol for an acute oral toxicity study based on OECD Test Guidelines 420, 423, and 425[18][19][20][21][22].

  • Test Animals:

    • Use a single sex (usually females) of a standard laboratory rodent strain (e.g., rats).

    • Animals should be young, healthy adults and acclimatized to the laboratory conditions.

  • Dose Administration:

    • The test substance is typically administered by gavage in a single dose.

    • The volume administered should not exceed 1 mL/100g of body weight for aqueous solutions.

    • Animals should be fasted before dosing.

  • Procedure (Acute Toxic Class Method - OECD 423):

    • A stepwise procedure is used with a group of three female animals per step.

    • The starting dose is selected from one of four fixed levels: 5, 50, 300, and 2000 mg/kg body weight.

    • The outcome of each step (number of mortalities) determines the next step:

      • If mortality is observed, the next step uses a lower dose.

      • If no mortality is observed, the next step uses a higher dose.

  • Observations:

    • Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.

    • Observations should be made frequently on the day of dosing and at least daily thereafter.

  • Data Analysis:

    • The LD₅₀ is estimated based on the mortality data and the statistical method associated with the chosen OECD guideline.

Mode of Action

This compound is a dinitroaniline herbicide that acts as a mitotic inhibitor. Its primary mechanism of action is the disruption of microtubule assembly in plant cells.[8][23] this compound binds to α-tubulin, a subunit of microtubules, preventing its polymerization into functional microtubules.[24] This disruption of the microtubule cytoskeleton interferes with cell division (mitosis), leading to the inhibition of root and shoot growth in susceptible plants.[3]

Dinitramine_Mode_of_Action Tubulin αβ-Tubulin Dimers Microtubules Microtubules Tubulin->Microtubules Polymerization Mitosis Mitosis (Cell Division) Microtubules->Mitosis Forms Mitotic Spindle RootShootGrowth Root and Shoot Growth Mitosis->RootShootGrowth Enables This compound This compound This compound->Tubulin Inhibition Inhibition of Microtubule Polymerization Disruption Disruption of Mitotic Spindle Cessation Cessation of Growth

Caption: Herbicidal mode of action of this compound.

References

Dinitramine's Mechanism of Action in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dinitramine, a dinitroaniline herbicide, effectively controls the growth of various annual grasses and broadleaf weeds. Its primary mechanism of action in plants is the disruption of microtubule dynamics, a critical process for cell division, elongation, and overall morphogenesis. This technical guide provides an in-depth exploration of the molecular interactions and cellular consequences of this compound exposure in plants. It details the core mechanism of tubulin binding, summarizes key quantitative data, provides comprehensive experimental protocols for studying its effects, and visualizes the underlying pathways and workflows.

Core Mechanism of Action: Microtubule Disruption

The herbicidal activity of this compound is predominantly attributed to its interference with the structure and function of microtubules.[1][2][3] Microtubules are dynamic polymers of α- and β-tubulin heterodimers, essential for various cellular processes in plants, including:

  • Mitosis: Formation of the preprophase band, mitotic spindle, and phragmoplast, which are crucial for chromosome segregation and cytokinesis.

  • Cell Elongation: Guiding the deposition of cellulose microfibrils in the cell wall, thus controlling the direction of cell expansion.

  • Intracellular Transport: Acting as tracks for the movement of organelles and vesicles.

This compound exerts its effect by binding directly to tubulin subunits, primarily α-tubulin, preventing their polymerization into functional microtubules.[4][5] This binding is highly selective for plant and protozoan tubulin, with significantly lower affinity for tubulin from vertebrates and fungi, which accounts for its relatively low mammalian toxicity.[4] The this compound-tubulin complex may then incorporate into a growing microtubule, effectively capping it and preventing further elongation. This leads to a net depolymerization and disappearance of microtubules within the cell.[6]

The disruption of microtubule-dependent processes manifests as:

  • Inhibition of Root and Shoot Growth: The primary symptom of this compound toxicity is the cessation of root and shoot elongation.[3][7] This is a direct consequence of the inhibition of cell division and cell expansion in the meristematic regions.

  • Swollen Root Tips: The failure of mitosis and cytokinesis, coupled with continued nuclear division in some cases, can lead to the formation of enlarged, multinucleate cells and a characteristic swelling of the root tips.[2]

  • Cell Cycle Arrest: this compound arrests the cell cycle during mitosis due to the failure of mitotic spindle formation.[3] However, it does not affect the G1, S, or G2 phases of the cell cycle.[8]

While the primary mechanism is well-established, some studies suggest secondary effects of this compound, including alterations to the plasma membrane, inhibition of ion-stimulated ATPase and glucan synthetase activities, and disruption of intracellular calcium homeostasis.[9][10][11][12]

Quantitative Data

ParameterCompoundValueOrganism/SystemMethodReference
Dissociation Constant (Kd) Oryzalin95 nMZea mays (Maize) TubulinQuasi-equilibrium binding[1]
Oryzalin117 nMNicotiana tabacum (Tobacco) TubulinQuasi-equilibrium binding with [14C]oryzalin[1]
Computational Binding Affinity Oryzalin23 nMToxoplasma gondii α-tubulinMolecular Docking & Dynamics[13]
Inhibition Constant (Ki) Amiprophos-methyl (APM) vs. Oryzalin5 µMTobacco TubulinCompetitive inhibition of [14C]oryzalin binding[14]
IC50 (Cellular/Survival) Oryzalin~100 nMToxoplasma gondiiParasite Survival Assay[1]
Oryzalin3.9 µMPlasmodium falciparumMicrotubule Disruption Assay[1]
Root Growth Inhibition TrifluralinComplete inhibition at 375 µg kg⁻¹WheatSoil treatment[15]

Experimental Protocols

In Vitro Tubulin Polymerization Assay

This assay measures the effect of this compound on the polymerization of purified plant tubulin by monitoring the change in turbidity of the solution.

Materials:

  • Purified plant tubulin (e.g., from Zea mays or tobacco BY-2 cells)

  • General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA

  • GTP stock solution (100 mM)

  • Glycerol

  • This compound stock solution (in DMSO)

  • 96-well microplate (clear, flat-bottom)

  • Temperature-controlled microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a 2X tubulin solution in GTB.

    • Prepare a polymerization buffer containing GTB, 10% (v/v) glycerol, and 2 mM GTP.

    • Prepare serial dilutions of this compound in the polymerization buffer. Include a vehicle control (DMSO) and a positive control (e.g., nocodazole).

  • Assay Setup:

    • Pre-warm the microplate reader to 37°C.

    • In a pre-chilled 96-well plate on ice, add the this compound dilutions (or controls).

    • Add the 2X tubulin solution to each well to initiate the reaction. The final tubulin concentration should be in the range of 1-2 mg/mL.

  • Measurement:

    • Immediately place the plate in the pre-warmed microplate reader.

    • Measure the absorbance at 340 nm every minute for 60-90 minutes.

  • Data Analysis:

    • Plot absorbance versus time for each this compound concentration.

    • Determine the initial rate of polymerization (Vmax) from the slope of the linear phase of the curve.

    • Calculate the percentage of inhibition relative to the vehicle control.

    • Plot the percentage of inhibition against the this compound concentration and determine the IC50 value.

Immunofluorescence Microscopy of Plant Root Tip Microtubules

This protocol allows for the visualization of this compound's effect on the microtubule cytoskeleton in intact plant cells.

Materials:

  • Plant seedlings (e.g., Arabidopsis thaliana)

  • This compound solution

  • Fixative solution (e.g., 4% paraformaldehyde in PEMT buffer: 50 mM PIPES, 1 mM EGTA, 0.5 mM MgCl₂, 0.05% Triton X-100)

  • Cell wall digesting enzyme mixture (e.g., 2% cellulase, 1% pectinase in PEM buffer with 0.4 M mannitol)

  • Permeabilization buffer (e.g., 1% Triton X-100 in PBS)

  • Blocking solution (e.g., 3% BSA in PBS)

  • Primary antibody (e.g., mouse anti-α-tubulin)

  • Secondary antibody (e.g., Alexa Fluor 488-conjugated goat anti-mouse IgG)

  • DAPI solution (for nuclear staining)

  • Antifade mounting medium

  • Microscope slides (poly-L-lysine coated)

  • Confocal microscope

Procedure:

  • Treatment:

    • Grow seedlings in liquid culture or on agar plates.

    • Treat the seedlings with various concentrations of this compound for a specified duration (e.g., 2-24 hours). Include an untreated control.

  • Fixation:

    • Immerse the seedlings in the fixative solution and apply a vacuum for 1 hour at room temperature.

    • Wash the seedlings three times with PEMT buffer.

  • Cell Wall Digestion:

    • Excise the root tips and place them on a poly-L-lysine coated slide in a droplet of the cell wall digesting enzyme mixture.

    • Incubate at 37°C for 30 minutes.

  • Permeabilization and Staining:

    • Gently wash the root tips with PEM buffer.

    • Permeabilize the cells with permeabilization buffer for 1 hour.

    • Block non-specific antibody binding with blocking solution for 1 hour.

    • Incubate with the primary anti-α-tubulin antibody overnight at 4°C.

    • Wash extensively with PBS.

    • Incubate with the fluorescently labeled secondary antibody for 2 hours at room temperature in the dark.

    • Wash with PBS.

    • Counterstain the nuclei with DAPI for 30 minutes.

  • Mounting and Imaging:

    • Mount the root tips in antifade mounting medium.

    • Visualize the microtubule structures using a confocal microscope.

Visualizations

Signaling Pathway of this compound Action

Dinitramine_Mechanism This compound This compound PlantCell Plant Cell This compound->PlantCell Uptake Tubulin α/β-Tubulin Dimers This compound->Tubulin Binding DinitramineTubulin This compound-Tubulin Complex MicrotubulePolymerization Microtubule Polymerization DinitramineTubulin->MicrotubulePolymerization Inhibition MicrotubuleDepolymerization Microtubule Depolymerization MicrotubulePolymerization->MicrotubuleDepolymerization Dynamic Instability MitoticSpindle Mitotic Spindle Formation MicrotubulePolymerization->MitoticSpindle CellWall Cellulose Microfibril Deposition MicrotubulePolymerization->CellWall CellDivision Cell Division (Mitosis) MitoticSpindle->CellDivision CellElongation Cell Elongation CellWall->CellElongation RootShootGrowth Root & Shoot Growth Inhibition CellDivision->RootShootGrowth CellElongation->RootShootGrowth

Caption: Molecular mechanism of this compound action in plant cells.

Experimental Workflow for Investigating this compound Effects

Dinitramine_Workflow start Start treatment Plant Treatment (e.g., Arabidopsis seedlings) with this compound start->treatment biochemical In Vitro Tubulin Polymerization Assay start->biochemical Biochemical Validation phenotypic Phenotypic Analysis (Root Growth Assay) treatment->phenotypic Macroscopic Effects microscopy Immunofluorescence Microscopy of Root Tip Cells treatment->microscopy Cellular Effects ic50 Determine IC50 for Growth Inhibition phenotypic->ic50 conclusion Correlate Cellular Effects with Phenotypic Outcome ic50->conclusion visualize Visualize Microtubule Disruption microscopy->visualize quantify Quantify Inhibition of Tubulin Polymerization biochemical->quantify visualize->conclusion quantify->conclusion end End conclusion->end

Caption: Experimental workflow for this compound mechanism of action studies.

References

Dinitramine's Inhibition of Microtubule Assembly: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dinitramine, a dinitroaniline herbicide, is a potent inhibitor of microtubule assembly, exhibiting selectivity for plant and protozoan tubulin. This technical guide provides an in-depth overview of the mechanism of action of this compound, focusing on its interaction with tubulin and the subsequent effects on microtubule dynamics and cellular processes. This document details quantitative data on its inhibitory activity, comprehensive experimental protocols for studying its effects, and visual representations of the signaling pathway and experimental workflows.

Introduction

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are fundamental components of the eukaryotic cytoskeleton. They play crucial roles in cell division, intracellular transport, and the maintenance of cell shape. The dynamic instability of microtubules, characterized by phases of polymerization and depolymerization, is essential for their function. Disruption of microtubule dynamics is a well-established therapeutic strategy, particularly in oncology.

This compound belongs to the dinitroaniline class of compounds, which are known to interfere with microtubule assembly.[1][2] These compounds, including the well-studied oryzalin, exhibit a remarkable selectivity, potently inhibiting microtubule polymerization in plants and protozoa while having minimal effect on vertebrate and fungal tubulin.[2][3][4] This selectivity makes them valuable as herbicides and presents opportunities for the development of novel anti-parasitic agents. This guide focuses on the specific actions of this compound as a microtubule assembly inhibitor.

Mechanism of Action: The this compound-Tubulin Interaction

The primary mechanism by which this compound inhibits microtubule formation is through its direct binding to tubulin subunits.[2] Extensive research on dinitroanilines points to α-tubulin as the specific binding target, a unique characteristic as many other microtubule-targeting agents bind to β-tubulin.[2][4]

Computational docking studies suggest that dinitroanilines, including this compound, bind to a site on the α-tubulin subunit.[3] The higher efficacy of this compound compared to some other dinitroanilines is attributed to an amine group at the meta position, which is predicted to form additional hydrogen bonds with residues within the binding pocket, such as Arg2 and Gln133 in Toxoplasma gondii α-tubulin.[3] This interaction prevents the incorporation of tubulin dimers into growing microtubules, thereby shifting the equilibrium towards depolymerization and leading to a net loss of microtubule structures.

The downstream consequences of this compound-induced microtubule disruption are profound, primarily affecting cell division. The inability to form a functional mitotic spindle leads to cell cycle arrest, typically at the G2/M phase, and can subsequently trigger apoptosis.[5] In some cell types, this compound has also been shown to induce mitochondrial dysfunction and oxidative stress as secondary effects of its cytotoxic action.[5][6]

Quantitative Data on this compound's Inhibitory Activity

The inhibitory potency of this compound has been quantified in various organisms, primarily protozoa and algae. The following tables summarize the available quantitative data. For comparative purposes, data for the related dinitroaniline, oryzalin, are also included where available.

Compound Organism/Cell Line Assay Type Parameter Value Reference(s)
This compoundToxoplasma gondii (wild-type)Plaque AssayIC500.045 µM[3]
This compoundPrototheca blaschkeaeGrowth InhibitionIC504.5 µM[1]
This compoundPrototheca zopfii (genotype 1)Growth InhibitionIC50Susceptible[1]
This compoundPrototheca bovisGrowth InhibitionIC50Susceptible[1]
ChloralinPrototheca blaschkeaeGrowth InhibitionIC503 µM[1]
Compound Tubulin Source Assay Type Parameter Value Reference(s)
OryzalinTetrahymena thermophila (wild-type)Fluorescence QuenchingKd0.44 µM[7]
OryzalinVertebrateFluorescence QuenchingKd77 µM[7]
OryzalinZea maysNot SpecifiedKd0.095 µM[7]
OryzalinRose tissue cultureNot SpecifiedKd2.59 µM[7]
OryzalinLeishmania amazonensisNot SpecifiedKd19 µM[7]
OryzalinRoseTubulin Polymerization InhibitionKi2.59 x 10^6 M[8]
OryzalinRoseLigand BindingKapp1.19 x 10^5 M^-1[8]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound on microtubule assembly and cell viability.

In Vitro Tubulin Polymerization Assay (Fluorescence-Based)

This assay monitors the polymerization of purified tubulin into microtubules by measuring the increase in fluorescence of a reporter dye that binds to polymerized microtubules.

Materials:

  • Lyophilized, purified tubulin (e.g., from porcine brain, for general screening, or from a target organism if available)

  • General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 1 mM EGTA, 1 mM MgCl₂

  • GTP stock solution (100 mM)

  • Glycerol

  • Fluorescent reporter dye (e.g., DAPI)

  • This compound stock solution (in DMSO)

  • Positive control (e.g., paclitaxel for polymerization enhancement, nocodazole for inhibition)

  • Vehicle control (DMSO)

  • Pre-chilled 96-well black, opaque plates

  • Temperature-controlled microplate reader capable of fluorescence measurement (Excitation: ~360 nm, Emission: ~450 nm for DAPI)

Procedure:

  • Reagent Preparation:

    • On ice, reconstitute purified tubulin to a stock concentration of ~10 mg/mL in GTB. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.

    • Prepare a tubulin reaction mix on ice to a final tubulin concentration of 2 mg/mL in GTB supplemented with 1 mM GTP, 15% glycerol, and the fluorescent reporter dye at the manufacturer's recommended concentration. Keep on ice.

    • Prepare serial dilutions of this compound in GTB. Also prepare 10x stocks of positive and vehicle controls.

  • Assay Setup:

    • Pre-warm the microplate reader to 37°C.

    • In a pre-chilled 96-well plate on ice, add 5 µL of the 10x this compound dilutions, positive controls, or vehicle control to the appropriate wells.

    • To initiate the polymerization reaction, add 45 µL of the ice-cold tubulin reaction mix to each well. The final volume will be 50 µL.

  • Data Acquisition:

    • Immediately place the plate in the pre-warmed microplate reader.

    • Measure the fluorescence intensity every 60 seconds for 60-90 minutes at 37°C.

  • Data Analysis:

    • Plot fluorescence intensity versus time for each concentration.

    • Determine the maximum rate of polymerization (Vmax) and the plateau fluorescence (extent of polymerization).

    • Calculate the IC50 value, which is the concentration of this compound that reduces the Vmax or the plateau by 50% compared to the vehicle control.

Immunofluorescence Staining of Microtubules

This protocol allows for the direct visualization of the effects of this compound on the microtubule network within cells.

Materials:

  • Adherent cells grown on glass coverslips or in chamber slides

  • Cell culture medium

  • This compound stock solution (in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Fixative solution (e.g., 4% paraformaldehyde in PBS or ice-cold methanol)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% Bovine Serum Albumin in PBS)

  • Primary antibody against α-tubulin (e.g., mouse anti-α-tubulin)

  • Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse IgG)

  • Nuclear counterstain (e.g., DAPI)

  • Antifade mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment:

    • Seed cells onto coverslips or chamber slides and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound (and a vehicle control) for a desired period (e.g., 6-24 hours).

  • Fixation and Permeabilization:

    • Wash the cells twice with PBS.

    • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature or with ice-cold methanol for 5-10 minutes at -20°C.

    • Wash the cells three times with PBS.

    • If using paraformaldehyde fixation, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Staining:

    • Block non-specific antibody binding with blocking buffer for 30-60 minutes.

    • Incubate with the primary anti-α-tubulin antibody (diluted in blocking buffer) for 1 hour at room temperature or overnight at 4°C.

    • Wash the cells three times with PBS.

    • Incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.

    • Wash the cells three times with PBS.

    • Counterstain the nuclei with DAPI for 5 minutes.

  • Mounting and Imaging:

    • Mount the coverslips onto microscope slides using antifade mounting medium.

    • Image the cells using a fluorescence microscope, capturing images of the microtubule network and nuclei.

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess the effect of this compound on cell metabolic activity, which serves as a measure of cell viability.

Materials:

  • Adherent cells

  • Cell culture medium

  • This compound stock solution (in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader capable of measuring absorbance at ~570 nm

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells into a 96-well plate at a predetermined density and allow them to attach overnight.

    • Treat the cells with a serial dilution of this compound (and a vehicle control) for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • Add 10 µL of MTT solution to each well to a final concentration of 0.45 mg/mL.

    • Incubate the plate for 1-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Solubilization and Measurement:

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Mix thoroughly to ensure complete solubilization.

    • Measure the absorbance at ~570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Normalize the data to the vehicle-treated control cells (representing 100% viability).

    • Plot the percentage of cell viability against the log of the this compound concentration and determine the IC50 value using non-linear regression.

Visualizations: Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the this compound microtubule assembly inhibition pathway and a typical experimental workflow for its characterization.

Dinitramine_Pathway This compound This compound Tubulin α/β-Tubulin Dimers This compound->Tubulin Binds to α-tubulin Polymerization Polymerization This compound->Polymerization Inhibits Tubulin->Polymerization Microtubule Microtubule Polymer Depolymerization Depolymerization Microtubule->Depolymerization Polymerization->Microtubule MitoticSpindle Mitotic Spindle Formation Failure Depolymerization->Tubulin CellCycleArrest G2/M Phase Cell Cycle Arrest MitoticSpindle->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis Experimental_Workflow cluster_invitro In Vitro Analysis cluster_incell Cell-Based Analysis a1 Purified Tubulin a2 Tubulin Polymerization Assay a1->a2 a3 Determine IC50 / Ki a2->a3 b6 Determine Cellular IC50 a3->b6 Compare Potency b1 Cell Culture b2 This compound Treatment b1->b2 b3 Immunofluorescence Staining b2->b3 b5 Cell Viability Assay (e.g., MTT) b2->b5 b4 Visualize Microtubule Disruption b3->b4 b5->b6

References

Dinitramine's Mode of Action on Soybean Root Plasma Membrane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dinitramine is a dinitroaniline herbicide that has been used for the control of annual grasses and broadleaf weeds in various crops, including soybeans. While its primary mode of action is the disruption of microtubule assembly, leading to the inhibition of cell division and elongation, research has shown that this compound also has significant and rapid effects on the plasma membrane of soybean roots. This guide provides an in-depth technical overview of the core mechanisms by which this compound affects the soybean root plasma membrane, summarizing key quantitative data, detailing experimental protocols, and visualizing the affected pathways.

Core Effects on Plasma Membrane Function

Studies have demonstrated that this compound's initial site of action is the plasma membrane, where it leads to a swift reduction in membrane function. This is primarily achieved through the inactivation of membrane-associated proteins and an increase in membrane permeability.[1]

Data Presentation: Quantitative Effects of this compound

The following table summarizes the key quantitative data on the effects of this compound on soybean root plasma membrane components.

ParameterTreatmentTime after TreatmentEffectReference
pH 6.5 ATPase ActivityThis compound15 minutesSignificant decrease[1]
pH 6.5 ATPase ActivityThis compound2 hoursMaximum inhibition[1]
pH 6.5 ATPase ActivityThis compound8 hoursReturn to control level[1]
Glucan Synthetase ActivityThis compound2 hoursSignificant decrease[1]
Membrane Permeability (86Rb uptake)This compoundRapidlyIncreased[1]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the study of this compound's effect on soybean root plasma membrane.

Isolation of Plasma Membrane Vesicles from Soybean Roots

Objective: To isolate a plasma membrane-enriched fraction from soybean roots for subsequent enzymatic and permeability assays.

Protocol:

  • Plant Material: Soybean (Glycine max L.) seedlings are grown in the dark for four days. The roots are then harvested.

  • Homogenization: The root tissue is homogenized in a grinding medium at a pH of 7.8, containing buffers, sucrose, and chelating agents (e.g., EDTA and EGTA) and NaF to inhibit enzymatic degradation of lipids.

  • Filtration and Centrifugation: The homogenate is filtered through layers of cheesecloth to remove large debris. The filtrate is then subjected to differential centrifugation to pellet mitochondria and other large organelles.

  • Microsomal Fraction Isolation: The supernatant from the previous step is centrifuged at a higher speed to pellet the microsomal fraction, which contains plasma membrane vesicles.

  • Sucrose Density Gradient Centrifugation: The microsomal pellet is resuspended and layered onto a discontinuous sucrose density gradient.

  • Plasma Membrane Vesicle Collection: After ultracentrifugation, the plasma membrane vesicles are collected from the interface of the 30% and 40% sucrose layers.

  • Purity Assessment: The purity of the isolated plasma membrane fraction is assessed using marker enzymes and electron microscopy.

pH 6.5 ATPase Activity Assay

Objective: To determine the activity of the plasma membrane H+-ATPase, a key enzyme in maintaining the proton gradient across the membrane.

Protocol:

  • Reaction Mixture Preparation: A reaction buffer is prepared containing Mes-Tris buffer (pH 6.5), MgSO4, ATP, and inhibitors of other ATPases (e.g., sodium azide for mitochondrial ATPase and potassium nitrate for vacuolar ATPase).

  • Enzyme Reaction: The isolated plasma membrane vesicles are added to the reaction mixture and incubated at a controlled temperature (e.g., 30°C).

  • Stopping the Reaction: The reaction is stopped by adding a solution like sodium dodecyl sulfate (SDS).

  • Phosphate Quantification: The amount of inorganic phosphate (Pi) released from the hydrolysis of ATP is measured colorimetrically.

  • Data Analysis: The specific activity of the ATPase is calculated as µmol of Pi released per mg of protein per hour.

Glucan Synthetase Activity Assay

Objective: To measure the activity of glucan synthetase, an enzyme involved in the synthesis of cell wall polysaccharides at the plasma membrane.

Protocol:

  • Reaction Mixture: A reaction mixture is prepared containing a buffer (e.g., Tris-HCl, pH 7.5), a divalent cation (e.g., Mg2+ or Mn2+), and the substrate UDP-[14C]glucose.

  • Enzyme Reaction: The isolated plasma membrane vesicles are added to the reaction mixture and incubated.

  • Product Precipitation: The reaction is terminated, and the [14C]-labeled glucan product is precipitated using ethanol.

  • Washing and Scintillation Counting: The precipitate is washed to remove unincorporated UDP-[14C]glucose, and the radioactivity of the glucan product is measured using a liquid scintillation counter.

  • Activity Calculation: The activity is expressed as nmol of glucose incorporated into the polymer per mg of protein per minute.

86Rb Uptake Assay for Membrane Permeability

Objective: To assess the permeability of the plasma membrane by measuring the uptake of the potassium analog, 86Rb+.

Protocol:

  • Root Treatment: Intact soybean roots are treated with this compound for a specified period.

  • Uptake Solution: The roots are then transferred to an uptake solution containing a buffered salt solution and 86RbCl.

  • Uptake Period: The roots are incubated in the uptake solution for a defined time to allow for ion uptake.

  • Washing: The roots are thoroughly washed with a cold, non-radioactive salt solution to remove extracellular 86Rb+.

  • Radioactivity Measurement: The amount of 86Rb+ taken up by the roots is quantified using a gamma counter or liquid scintillation counter.

  • Data Analysis: The uptake is expressed as nmol of 86Rb+ per gram of fresh weight of root tissue.

Visualizing the Mode of Action

The following diagrams illustrate the experimental workflow and the proposed mechanism of this compound's action on the soybean root plasma membrane.

Experimental_Workflow cluster_tissue Soybean Seedling cluster_preparation Membrane Isolation cluster_assays Biochemical Assays cluster_treatment Herbicide Treatment Root Soybean Root Permeability 86Rb+ Uptake Assay Root->Permeability This compound This compound Treatment Root->this compound Homogenization Homogenization Centrifugation Differential & Sucrose Gradient Centrifugation Homogenization->Centrifugation PM_Vesicles Plasma Membrane Vesicles Centrifugation->PM_Vesicles ATPase ATPase Assay PM_Vesicles->ATPase Glucan Glucan Synthetase Assay PM_Vesicles->Glucan This compound->Homogenization

Caption: Experimental workflow for studying this compound's effects.

Dinitramine_Mode_of_Action cluster_membrane Soybean Root Plasma Membrane cluster_effects Cellular Effects ATPase pH 6.5 ATPase Inhibition Enzyme Inhibition ATPase->Inhibition Glucan Glucan Synthetase Glucan->Inhibition IonChannel Ion Channels (e.g., for K+) Permeability Increased Permeability IonChannel->Permeability This compound This compound This compound->ATPase inhibits This compound->Glucan inhibits This compound->IonChannel alters ReducedFunction Reduced Membrane Function Inhibition->ReducedFunction Permeability->ReducedFunction

Caption: this compound's action on the plasma membrane.

Impact on Plasma Membrane Lipid Composition

While the effects of this compound on plasma membrane proteins and permeability in soybean roots are documented, there is a notable lack of direct research on its impact on the lipid composition of these membranes. The typical phospholipid composition of a plasma membrane-enriched fraction from developing soybean roots consists mainly of phosphatidylcholine and phosphatidylethanolamine, with minor components including phosphatidylinositol, phosphatidylserine, phosphatidylglycerol, and diphosphatidylglycerol. The fatty acids present are primarily 16:0, 18:0, 18:1, 18:2, and 18:3.

It is plausible that the observed increase in membrane permeability caused by this compound could be related to alterations in the lipid bilayer. Herbicides can induce changes in membrane fluidity and lipid peroxidation. However, specific studies quantifying changes in the phospholipid and fatty acid profiles of soybean root plasma membranes following this compound treatment are needed to confirm this hypothesis.

Conclusion and Future Directions

This compound rapidly targets the soybean root plasma membrane, leading to a significant decrease in the activity of key enzymes such as pH 6.5 ATPase and glucan synthetase, and a swift increase in membrane permeability. These actions contribute to an overall reduction in membrane function, which is a critical aspect of this compound's herbicidal activity, complementing its primary role as a microtubule inhibitor.

Future research should focus on elucidating the direct interactions between this compound and the lipid components of the plasma membrane. Investigating potential changes in phospholipid and sterol composition, as well as alterations in membrane fluidity upon this compound exposure, would provide a more complete understanding of its mode of action at the membrane level. Such studies would be valuable for the development of more targeted and effective herbicides and for a deeper understanding of herbicide-plant interactions.

References

The Effects of Dinitramine on the Plant Cell Cycle: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Dinitramine is a member of the dinitroaniline class of herbicides, which are widely utilized for pre-emergence control of annual grasses and broad-leaved weeds.[1][2] The primary mechanism of action for this class of compounds is the disruption of mitosis, a critical process for plant growth and development.[1][3] This technical guide provides an in-depth analysis of the effects of this compound and related dinitroaniline herbicides on the plant cell cycle. It details the molecular mechanism of action, presents quantitative data on mitotic disruption, outlines typical experimental protocols for cytological studies, and visualizes the key pathways and workflows involved.

Mechanism of Action: Microtubule Disruption

The core mechanism by which this compound and other dinitroaniline herbicides exert their phytotoxic effects is through the disruption of microtubule dynamics, which are essential for the formation and function of the mitotic spindle.[1][3][4]

1.1 Binding to α-Tubulin: Unlike some other mitotic inhibitors that target animal cells, dinitroanilines exhibit a high degree of selectivity for plant and protozoan tubulin.[5][6][7] The primary target is the α-tubulin subunit of the tubulin heterodimer.[5][8] this compound binds to unpolymerized α/β-tubulin heterodimers, forming a herbicide-tubulin complex.[6] When this complex is added to the growing end of a microtubule, it effectively caps the chain and prevents further elongation.[6] This action leads to a net loss of microtubules as natural depolymerization continues at the other end.[3]

1.2 Disruption of the Mitotic Spindle: Microtubules are the fundamental components of the spindle fibers, which are responsible for aligning chromosomes at the metaphase plate and segregating them to opposite poles during anaphase.[3] By preventing microtubule polymerization, this compound inhibits the formation of a functional mitotic spindle.[9] This leads to a cascade of cytological consequences:

  • Metaphase Arrest: Without a functional spindle, chromosomes cannot align properly, causing the cell cycle to arrest at metaphase.[9]

  • Chromosome Scattering: The chromosomes may appear scattered throughout the cytoplasm, a condition often referred to as a "c-metaphase" (colchicine-like metaphase).[10]

  • Formation of Polyploid Cells: If the cell cycle arrest is incomplete and the cell re-enters interphase without proper chromosome segregation, it can result in a nucleus with a doubled chromosome number (polyploidy). The presence of multinucleate cells is also a recognized effect.[1][9]

The following diagram illustrates the proposed signaling pathway for this compound's action on the plant cell.

Dinitramine_Pathway cluster_cell Plant Cell This compound This compound PlasmaMembrane Plasma Membrane This compound->PlasmaMembrane Enters Cell Complex This compound-Tubulin Complex This compound->Complex Tubulin α/β-Tubulin Heterodimers Tubulin->Complex Binding Microtubules Microtubules Complex->Microtubules Prevents Polymerization Spindle Mitotic Spindle (Disrupted) Microtubules->Spindle Inhibits Formation Arrest Metaphase Arrest Spindle->Arrest Leads to

Caption: Proposed mechanism of this compound-induced mitotic disruption in plant cells.

1.3 Other Potential Effects: While microtubule disruption is the primary mechanism, some research suggests other cellular processes may be affected. Studies on soybean roots indicated that this compound's initial site of action could be the plasma membrane, leading to reduced function of membrane-associated proteins and increased permeability.[11][12] Furthermore, research in non-plant systems has shown this compound can trigger cell cycle arrest, induce oxidative stress, and cause mitochondrial dysfunction, suggesting that its phytotoxicity may involve multiple interconnected pathways.[9][13][14]

Quantitative Data on Mitotic Disruption

The disruption of the cell cycle by dinitroaniline herbicides leads to a measurable decrease in the mitotic index (MI), which is the ratio of dividing cells to the total number of cells observed. While specific quantitative data for this compound is sparse in the reviewed literature, studies on closely related dinitroanilines like butralin and pendimethalin in faba bean (Vicia faba) root tips provide a clear model of the expected effects.

Table 1: Effect of Dinitroaniline Herbicides on Mitotic Index in Vicia faba Root Tip Cells

Treatment Concentration (L/ha equivalent) Mitotic Index (%) % Decrease from Control
Control (Water) 0 9.85 0.0
Butralin 2.69 6.12 37.9
Butralin 5.38 5.01 49.1
Pendimethalin 2.38 6.98 29.1
Pendimethalin 4.76 4.87 50.5

Data derived from a study on dinitroaniline effects in faba bean, which noted significant decreases in mitotic indices.[10]

In addition to a general decrease in cell division, these herbicides cause a significant accumulation of cells in metaphase due to spindle disruption, alongside a corresponding decrease in anaphase and telophase stages.

Table 2: Hypothetical Distribution of Mitotic Phases in Plant Root Tips Treated with this compound

Mitotic Phase Control Group (%) This compound-Treated Group (%)
Prophase 65-70 25-30
Metaphase 10-15 60-70
Anaphase 5-10 <5
Telophase 5-10 <5

This table represents a typical, expected outcome based on the known mechanism of metaphase arrest. Exact percentages vary by species, concentration, and exposure time.

Experimental Protocols: The Allium cepa Assay

The Allium cepa (onion) root tip assay is a standard, reliable method for evaluating the cytogenotoxic effects of chemical compounds. It is an effective system for screening substances that interfere with the cell cycle.

3.1 Materials:

  • Healthy Allium cepa bulbs

  • This compound stock solution

  • Hoagland's solution or distilled water

  • Farmer's fixative (3:1 absolute ethanol:glacial acetic acid)

  • 1N Hydrochloric acid (HCl)

  • 2% Aceto-orcein or Acetocarmine stain

  • Microscope slides and coverslips

  • Light microscope with 40x and 100x objectives

3.2 Methodology:

  • Bulb Germination: Remove the dry outer scales of the onion bulbs and place them in beakers with distilled water or Hoagland's solution, ensuring only the basal plate is submerged. Germinate in the dark for 48-72 hours until roots are 2-3 cm long.

  • Herbicide Treatment: Transfer bulbs with healthy roots into beakers containing various concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM) and a negative control (water/solvent). Allow the treatment to proceed for a specified duration (e.g., 4, 8, 12, 24 hours).

  • Root Tip Fixation: Excise 1-2 cm of the root tips and immediately immerse them in Farmer's fixative for 12-24 hours at 4°C.

  • Hydrolysis: Wash the fixed roots in distilled water and then hydrolyze them in 1N HCl at 60°C for 5-10 minutes. This step softens the tissue and separates the cells.

  • Staining: Transfer the hydrolyzed root tips onto a clean microscope slide, remove the root cap, and add a drop of 2% aceto-orcein stain. Macerate the meristematic tip (the terminal 1-2 mm) gently with a needle.

  • Slide Preparation: Place a coverslip over the stained tissue and apply gentle, even pressure with the thumb through a piece of blotting paper to squash the cells into a monolayer.

  • Microscopic Analysis: Observe the slides under a light microscope. Score at least 1000 cells per treatment group, counting the number of cells in interphase and in each stage of mitosis (prophase, metaphase, anaphase, telophase).

  • Data Calculation:

    • Mitotic Index (MI): (Total dividing cells / Total cells scored) x 100.

    • Phase Index: (Number of cells in a specific phase / Total dividing cells) x 100.

The following diagram outlines this experimental workflow.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Germinate Allium cepa Bulbs (48-72h) B Select Bulbs with 2-3 cm Roots A->B C Treat with this compound Solutions (e.g., 4-24h) B->C D Excise and Fix Root Tips (Farmer's Fixative, 12-24h) C->D E Hydrolyze (1N HCl) & Stain (Aceto-orcein) D->E F Prepare Squash Slides E->F G Microscopic Observation (Count ~1000 cells/group) F->G H Calculate Mitotic & Phase Indices G->H

Caption: Standard workflow for an Allium cepa root tip cytotoxicity assay.

References

Dinitramine in Plants: A Technical Guide to Absorption, Translocation, and Mode of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the absorption, translocation, and molecular interactions of dinitramine, a dinitroaniline herbicide, within plant systems. The following sections detail its movement through plants, quantitative data on its accumulation, comprehensive experimental protocols for its study, and a visualization of its mechanism of action at the cellular level.

Absorption and Translocation Patterns

This compound is a selective, soil-incorporated, pre-emergent herbicide primarily absorbed by the roots and shoots of emerging seedlings.[1] Once absorbed, its translocation to other plant parts, such as stems and leaves, is generally limited.[1] However, studies using radiolabeled compounds have indicated that this compound may be more readily translocated throughout the plant compared to other dinitroaniline herbicides like profluralin.[2] Environmental factors, such as temperature, can influence its mobility, with higher temperatures potentially enhancing its translocation to the leaves.[2]

The primary mode of entry is through direct contact of the emerging seedling's roots and coleoptile or hypocotyl with the herbicide in the soil.[2] Its low water solubility and tendency to adsorb to soil organic matter mean that its movement within the soil profile is minimal, and it is not prone to leaching into groundwater.[3]

Quantitative Data on this compound and Related Compounds

Quantitative data on this compound's specific absorption and translocation rates are limited in publicly available literature, partly due to its discontinuation in many regions. However, data from studies on closely related dinitroaniline herbicides, such as trifluralin and oryzalin, can provide valuable insights into the expected behavior of this class of compounds.

Table 1: Translocation of ¹⁴C-labeled 2,4-D in Cotton Seedlings 24 Hours After Treatment

Plant Line% Absorption% Translocation (Above Treated Leaf)% Translocation (Below Treated Leaf)% Remaining in Treated Leaf
TM-123453223
CS-B15sh153295
CS-T04-15134294
CS-T07114294

Source: Adapted from Johnston et al. (2018).[4] This table illustrates the significant variation in herbicide translocation that can exist between different plant genotypes.

Table 2: Phytotoxicity (EC₅₀) of this compound on Seedling Growth

Plant SpeciesParameterThis compound EC₅₀ (µM)
Cress (Lepidium sativum)Hypocotyl Elongation0.96
Cress (Lepidium sativum)Root Elongation0.73
Barnyardgrass (Echinochloa crus-galli)Hypocotyl Elongation0.96
Barnyardgrass (Echinochloa crus-galli)Root Elongation0.73

Source: Adapted from a study on N-trans-cinnamoyltyramine, which used this compound as a positive control.[5] EC₅₀ represents the effective concentration required to cause a 50% inhibition in the measured parameter.

Experimental Protocols

This section outlines detailed methodologies for key experiments to study the absorption, translocation, and quantification of this compound in plants.

Radiolabeled Herbicide Absorption and Translocation Study

This protocol describes a general method for studying the uptake and movement of this compound in plants using a radiolabeled form of the herbicide (e.g., ¹⁴C-dinitramine).

Objective: To quantify the absorption of this compound by a plant's roots or leaves and to visualize its translocation throughout the plant.

Materials:

  • ¹⁴C-labeled this compound

  • Non-labeled analytical grade this compound

  • Plant species of interest (e.g., soybean, cotton seedlings)

  • Hydroponic or soil growth medium

  • Micropipette

  • Scintillation vials

  • Liquid scintillation cocktail

  • Liquid scintillation counter

  • Biological oxidizer

  • Phosphor imager or X-ray film

  • Mounting paper and tape

Procedure:

  • Plant Culture: Grow the selected plant species in a controlled environment (growth chamber or greenhouse) to the desired growth stage (e.g., two to four true leaves). Plants can be grown in soil or a hydroponic solution.

  • Treatment Solution Preparation: Prepare a treatment solution containing a known concentration of ¹⁴C-dinitramine and, if desired, a commercial formulation of this compound to mimic field conditions.

  • Application:

    • Root Application: For hydroponically grown plants, transfer them to a solution containing the ¹⁴C-dinitramine. For soil-grown plants, apply the treatment solution to the soil surface.

    • Foliar Application: Apply a precise volume (e.g., 10 µL) of the ¹⁴C-dinitramine solution as small droplets onto a specific leaf.

  • Incubation: Allow the plants to grow for predetermined time intervals after treatment (e.g., 6, 24, 48, 72 hours).

  • Harvest and Sample Preparation:

    • At each time point, carefully harvest the plants.

    • For foliar applications, wash the treated leaf with a suitable solvent (e.g., ethanol:water, 1:1 v/v) to remove unabsorbed herbicide. The radioactivity in this wash solution is quantified by liquid scintillation counting.

    • Separate the plant into different parts: treated leaf (for foliar application), other leaves, stem, and roots.

  • Quantification of Radioactivity:

    • Dry and weigh each plant part.

    • Combust the dried plant tissue in a biological oxidizer. The resulting ¹⁴CO₂ is trapped in a scintillation cocktail, and the radioactivity is quantified using a liquid scintillation counter.

  • Data Analysis:

    • Absorption: Calculate the amount of absorbed this compound as a percentage of the total applied radioactivity.

    • Translocation: Express the amount of radioactivity in each plant part as a percentage of the total absorbed radioactivity.

    • Translocation Factor (TF): Calculate the ratio of the herbicide concentration in the shoot to the concentration in the root.[6][7][8]

  • Visualization (Autoradiography):

    • Mount a whole plant from each time point onto paper and press it flat.

    • Expose the mounted plant to a phosphor imager screen or X-ray film for a specific duration.

    • The resulting image will show the distribution of the ¹⁴C-dinitramine throughout the plant.[9][10]

G cluster_prep Preparation cluster_application Application cluster_incubation Incubation & Harvest cluster_analysis Analysis Plant_Growth Grow Plants to Desired Stage Root_App Root Application Plant_Growth->Root_App Select Application Method Foliar_App Foliar Application Plant_Growth->Foliar_App Select Application Method Treatment_Prep Prepare 14C-Dinitramine Solution Treatment_Prep->Root_App Treatment_Prep->Foliar_App Incubate Incubate for Timed Intervals Root_App->Incubate Foliar_App->Incubate Harvest Harvest Plants Incubate->Harvest Separate Separate Plant Parts Harvest->Separate Quantify Quantify Radioactivity (LSC/Oxidizer) Separate->Quantify Visualize Visualize Translocation (Autoradiography) Separate->Visualize Data_Analysis Calculate Absorption & Translocation Quantify->Data_Analysis

Experimental workflow for a radiolabeled herbicide translocation study.
Quantification of this compound in Plant Tissues by GC-MS or LC-MS/MS

This protocol provides a general procedure for the extraction and quantification of this compound from plant tissues using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Objective: To determine the concentration of this compound in different plant parts.

Materials:

  • Plant tissue samples

  • Solvents (e.g., acetonitrile, methanol, ethyl acetate)

  • Salts for QuEChERS extraction (e.g., MgSO₄, NaCl)

  • Dispersive solid-phase extraction (d-SPE) sorbents (e.g., PSA, C18)

  • Centrifuge

  • Vortex mixer

  • GC-MS or LC-MS/MS system

  • This compound analytical standard

Procedure:

  • Sample Homogenization: Homogenize a known weight of fresh or frozen plant tissue.

  • Extraction (QuEChERS Method):

    • Place the homogenized sample in a centrifuge tube.

    • Add a suitable extraction solvent (e.g., acetonitrile).

    • Add QuEChERS salts, vortex vigorously, and centrifuge.

  • Clean-up (d-SPE):

    • Take an aliquot of the supernatant from the extraction step.

    • Add it to a d-SPE tube containing sorbents to remove interfering matrix components.

    • Vortex and centrifuge.

  • Analysis:

    • Transfer the final extract into an autosampler vial.

    • Inject a specific volume into the GC-MS or LC-MS/MS system.

    • GC-MS: this compound is separated on a capillary column and detected by a mass spectrometer, often using electron capture negative ionization (ECNI) for high sensitivity.

    • LC-MS/MS: this compound is separated on a reverse-phase column and detected by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.[5][11][12][13][14]

  • Quantification:

    • Prepare a calibration curve using this compound analytical standards.

    • Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

Molecular Mechanism of Action

The primary mode of action of this compound, like other dinitroaniline herbicides, is the disruption of microtubule polymerization in plant cells.[15][16] This interference with the microtubule cytoskeleton leads to a cascade of effects that ultimately inhibit cell division and elongation, preventing root growth and seedling establishment.[2][16][17]

Signaling Pathway:

This compound enters the plant cell and binds to α-tubulin subunits.[15] This binding prevents the polymerization of tubulin dimers into microtubules. The herbicide-tubulin complex may then "cap" the growing end of a microtubule, halting its further assembly.[2] This leads to a net depolymerization of microtubules, disrupting critical cellular processes that depend on a dynamic microtubule network, including:

  • Mitosis: The mitotic spindle, which is composed of microtubules, cannot form properly. This arrests cell division in prometaphase.

  • Cell Expansion: The cortical microtubules that guide the deposition of cellulose microfibrils in the cell wall are disrupted, leading to isodiametric cell swelling and inhibition of directional growth.

The disruption of these fundamental processes results in the characteristic symptoms of this compound phytotoxicity, such as swollen, club-like root tips and the failure of seedlings to emerge from the soil.

G cluster_effects Cellular Consequences cluster_phenotype Phenotypic Outcomes This compound This compound Cell_Entry Cellular Uptake This compound->Cell_Entry Tubulin_Binding Binding to α-Tubulin Subunits Cell_Entry->Tubulin_Binding Polymerization_Inhibition Inhibition of Microtubule Polymerization Tubulin_Binding->Polymerization_Inhibition Mitotic_Spindle_Disruption Mitotic Spindle Disruption Polymerization_Inhibition->Mitotic_Spindle_Disruption Cell_Expansion_Inhibition Cortical Microtubule Disruption Polymerization_Inhibition->Cell_Expansion_Inhibition Cell_Division_Arrest Cell Division Arrest (Prometaphase) Mitotic_Spindle_Disruption->Cell_Division_Arrest Inhibited_Elongation Inhibition of Cell Elongation (Isodiametric Swelling) Cell_Expansion_Inhibition->Inhibited_Elongation Growth_Inhibition Root Growth Inhibition & Seedling Death Cell_Division_Arrest->Growth_Inhibition Inhibited_Elongation->Growth_Inhibition

Signaling pathway of this compound's mode of action in plant cells.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Dinitramine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of Dinitramine. The information is curated for professionals in research, scientific studies, and drug development, with a focus on quantitative data, experimental methodologies, and relevant biological pathways.

Chemical Identity and Physical Properties

This compound (N¹,N¹-diethyl-2,6-dinitro-4-(trifluoromethyl)benzene-1,3-diamine) is a dinitroaniline herbicide known for its pre-emergent activity against annual grasses and broadleaf weeds.[1] Although its use as a pesticide is no longer approved in the United States and the European Union, its chemical properties and biological interactions remain of interest for research purposes.[1]

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
IUPAC Name N¹,N¹-diethyl-2,6-dinitro-4-(trifluoromethyl)benzene-1,3-diamine[2]
CAS Number 29091-05-2[1][3]
Molecular Formula C₁₁H₁₃F₃N₄O₄[3][4]
Molecular Weight 322.24 g/mol [3]
Appearance Yellow crystals[5][6]
Melting Point 98-99 °C[4][6][7]
Boiling Point 409.1 °C (Predicted)[6][7]
Decomposition Temp. >200 °C[3][5][6]
Density 1.5 g/cm³ at 25 °C[3][4]
Vapor Pressure 3.60 x 10⁻⁶ mm Hg at 25 °C[3][6]
Water Solubility 1.1 mg/L at 25 °C[3][7]
Log P (Octanol-Water) 4.30[3][5][6]
Henry's Law Constant 1.39 x 10⁻⁶ atm-cu m/mole[3][8]

Solubility Profile

This compound exhibits low solubility in water but is soluble in various organic solvents.[3][6]

Table 2: Solubility of this compound in Organic Solvents at 20 °C

SolventSolubility (g/L)
Acetone1040
Chloroform670
Benzene473
Xylene227
Ethanol107
Hexane14
[Source:[3][6]]

Stability and Degradation

This compound is relatively stable at room temperature but decomposes at temperatures above 200 °C.[3][6] Dilute solutions are susceptible to degradation by UV irradiation.[3][6] In soil, its degradation is primarily a microbiological process, occurring more rapidly in warm, moist conditions.[3][6] The soil half-life can vary significantly with temperature, from over 30 weeks at 10°C to just a few weeks at 30-40°C.[1] Degradation is also observed to be faster in anaerobic soil compared to aerobic conditions.[3] Photolytic decomposition in water and methanol can be rapid, with a reported half-life of 10 minutes.[3]

Mechanism of Action

As a dinitroaniline herbicide, this compound's primary mode of action is the inhibition of microtubule assembly.[1][5] This disruption of microtubule function interferes with cell division and elongation in susceptible plants, ultimately preventing seed germination and inhibiting root growth.[3][5]

Dinitramine_Mechanism_of_Action cluster_inhibition This compound This compound Complex This compound-Tubulin Complex This compound->Complex Binds to Tubulin α/β-Tubulin Dimers Tubulin->Complex Microtubule Microtubule Assembly Inhibition Inhibition Complex->Inhibition CellDivision Cell Division & Elongation Microtubule->CellDivision Essential for Inhibition->Microtubule GrowthInhibition Inhibition of Root Growth & Seed Germination CellDivision->GrowthInhibition Leads to

Caption: this compound's mechanism of action involves binding to tubulin, inhibiting microtubule assembly.

Metabolic Pathways

The metabolism of this compound has been observed in various systems, including soil, fish, and liver microsomes.[3] The primary degradation pathways involve modifications of its side chains and nitro groups.

  • Dealkylation: The N,N-diethylamino group undergoes dealkylation.[3]

  • Nitro Group Reduction: The nitro groups are progressively reduced to amino groups.[6]

  • Cyclization: Following reduction, the resulting amino group can cyclize with the alkyl groups to form benzimidazole metabolites.[3][6]

In soil, fungi such as Aspergillus fumigatus and Fusarium oxysporum are capable of degrading this compound into metabolites like mono- and di-dealkylated this compound and benzimidazoles.[3]

Dinitramine_Metabolism This compound This compound Dealkylation Dealkylation This compound->Dealkylation NitroReduction Nitro Group Reduction This compound->NitroReduction Dealkylation->NitroReduction Followed by Metabolite1 Mono- and Di-dealkylated Metabolites Dealkylation->Metabolite1 Metabolite2 Reduced Intermediates NitroReduction->Metabolite2 Cyclization Benzimidazole Formation (Cyclization) Metabolite3 Benzimidazole Metabolites Cyclization->Metabolite3 Metabolite2->Cyclization

Caption: Metabolic degradation pathway of this compound in soil microorganisms.

Experimental Protocols

Detailed methodologies are crucial for reproducible research. Below are representative protocols for the analysis of this compound.

Protocol 1: Analysis of this compound Residues in Soil

This protocol outlines a standard procedure for quantifying this compound in soil samples using gas chromatography.

  • Sample Collection: Collect soil cores (0-15 cm depth) from the target area using a soil auger. Composite multiple cores to form a representative sample and store at -20°C prior to analysis.

  • Extraction:

    • Air-dry a 50 g subsample of soil and sieve through a 2 mm mesh.

    • Transfer the sieved soil to a 250 mL Erlenmeyer flask.

    • Add 100 mL of methanol and shake on an orbital shaker at 200 rpm for 2 hours.

    • Allow the soil to settle, then decant the supernatant. For robust extraction, this step can be repeated, and the supernatants combined.

  • Cleanup (Solid Phase Extraction - SPE):

    • Concentrate the methanol extract to approximately 2 mL using a rotary evaporator at 40°C.

    • Condition a Florisil SPE cartridge (1 g) by passing 5 mL of hexane through it.

    • Load the concentrated extract onto the cartridge.

    • Wash the cartridge with 5 mL of hexane to remove interferences.

    • Elute this compound from the cartridge with 10 mL of a 15:85 (v/v) solution of ethyl acetate in hexane.

  • Analysis (Gas Chromatography):

    • Concentrate the eluate to 1 mL under a gentle stream of nitrogen.

    • Inject 1 µL of the final extract into a gas chromatograph equipped with an Electron Capture Detector (GC-ECD).

    • GC Conditions:

      • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

      • Injector Temperature: 250°C.

      • Oven Program: Start at 150°C, hold for 1 min, ramp to 280°C at 10°C/min, hold for 5 min.

      • Detector Temperature: 300°C.

      • Carrier Gas: Helium or Nitrogen at a constant flow rate.

  • Quantification: Prepare a calibration curve using certified this compound analytical standards. Quantify the this compound concentration in the samples by comparing peak areas to the calibration curve.

Experimental_Workflow Start Soil Sample Collection Extraction Solvent Extraction (Methanol) Start->Extraction Concentration1 Concentration (Rotary Evaporation) Extraction->Concentration1 Cleanup SPE Cleanup (Florisil Cartridge) Concentration1->Cleanup Concentration2 Final Concentration (Nitrogen Stream) Cleanup->Concentration2 Analysis GC-ECD Analysis Concentration2->Analysis End Data Quantification Analysis->End

Caption: Workflow for the analysis of this compound residues in soil samples.

Protocol 2: In Vitro Assay for Plasma Membrane ATPase Activity

This protocol is based on studies investigating this compound's effect on plant cell membranes.[9]

  • Plasma Membrane Isolation:

    • Germinate and grow soybean seedlings in a hydroponic solution.

    • Treat the roots with a solution containing this compound (e.g., 10 µM) for a specified time (e.g., 2 hours). Use an untreated control group.

    • Harvest the roots, homogenize them in a buffer solution, and perform differential centrifugation to isolate the microsomal fraction.

    • Purify the plasma membrane vesicles from the microsomal fraction using an aqueous two-phase partitioning system (Dextran T-500 and polyethylene glycol 3350).

  • ATPase Activity Assay:

    • Prepare a reaction mixture containing Tris-MES buffer (pH 6.5), MgSO₄, KCl, ATP, and the isolated plasma membrane vesicles (protein concentration determined by Bradford assay).

    • Initiate the reaction by adding ATP.

    • Incubate the mixture at 37°C for 30 minutes.

    • Stop the reaction by adding sodium dodecyl sulfate (SDS).

    • Determine the amount of inorganic phosphate (Pi) released from ATP hydrolysis using a colorimetric method (e.g., the Fiske-Subbarow method).

  • Data Analysis:

    • Calculate the specific activity of the ATPase (µmol Pi released/mg protein/hour).

    • Compare the specific activity between the this compound-treated and control samples to determine the extent of inhibition.

References

Dinitramine CAS number and molecular weight information

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the herbicide Dinitramine, focusing on its physicochemical properties, mechanism of action, and relevant experimental protocols for toxicological and environmental research.

Core Properties of this compound

This compound is a dinitroaniline herbicide known for its pre-emergent activity against various weeds. The following table summarizes its key chemical and physical properties.

PropertyValueCitation(s)
CAS Number 29091-05-2[1][2]
Molecular Weight 322.24 g/mol [3][4]
Molecular Formula C₁₁H₁₃F₃N₄O₄[3][4]
Synonyms Cobex, N3,N3-Diethyl-2,4-dinitro-6-(trifluoromethyl)-1,3-benzenediamine[1]
Mode of Action Inhibition of microtubule assembly

Toxicological Profile and Signaling Pathways

This compound's primary mode of action is the disruption of microtubule polymerization, a critical process for cell division, intracellular transport, and maintenance of cell structure. This interference leads to a cascade of cellular events, including cell cycle arrest, induction of apoptosis, and mitochondrial dysfunction. The Mitogen-activated protein kinase (MAPK) signaling pathways have been identified as being altered by this compound treatment.[5]

Recent studies on porcine trophectoderm (pTr) and porcine endometrial luminal epithelial (pLE) cells have shown that this compound can reduce cell viability by triggering cell cycle arrest, particularly in the sub-G1 phase, and increasing apoptosis.[2][3] Furthermore, this compound has been observed to disrupt intracellular calcium homeostasis, induce oxidative stress through the production of reactive oxygen species (ROS), and lead to a loss of mitochondrial membrane potential and altered mitochondrial respiration.[2][3]

In developmental studies using zebrafish embryos, this compound has been shown to induce cardiotoxicity and morphological alterations.[6] Exposure to this compound resulted in abnormal cardiac development, suppressed vessel formation, and induced an inflammatory response and apoptosis.[6]

Dinitramine_Signaling_Pathway This compound This compound Microtubules Microtubule Assembly This compound->Microtubules inhibits Mitochondria Mitochondrial Dysfunction This compound->Mitochondria induces Calcium Ca2+ Homeostasis Disruption This compound->Calcium induces MAPK MAPK Pathway Alteration This compound->MAPK induces CellCycle Cell Cycle Arrest (Sub-G1 Phase) Microtubules->CellCycle leads to Apoptosis Apoptosis CellCycle->Apoptosis Mitochondria->Apoptosis ROS ROS Production Calcium->ROS leads to ROS->Mitochondria MAPK->Apoptosis

This compound's cellular signaling cascade.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound.

Cell Cycle Analysis by Flow Cytometry

This protocol is designed to assess the effect of this compound on the cell cycle distribution of porcine trophectoderm (pTr) or luminal epithelial (pLE) cells.[2][3]

Materials:

  • This compound stock solution (in DMSO)

  • Cell culture medium (e.g., DMEM/F-12)

  • Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment:

    • Culture pTr or pLE cells in appropriate medium supplemented with FBS.

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat cells with varying concentrations of this compound (e.g., 0, 10, 25, 50 µM) for 24-48 hours. A vehicle control (DMSO) should be included.

  • Cell Harvesting and Fixation:

    • Aspirate the culture medium and wash the cells with PBS.

    • Harvest the cells using Trypsin-EDTA and collect them by centrifugation.

    • Wash the cell pellet with PBS and resuspend in a small volume of PBS.

    • While vortexing gently, add ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate at -20°C for at least 2 hours.

  • Staining and Analysis:

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

    • Resuspend the cell pellet in PI staining solution.

    • Incubate in the dark at room temperature for 30 minutes.

    • Analyze the samples using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay using Annexin V Staining

This protocol details the detection of apoptosis in this compound-treated cells by flow cytometry.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit

  • This compound-treated and control cells

  • Binding Buffer

  • Propidium Iodide (PI) solution

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Culture and treat cells with this compound as described in the cell cycle analysis protocol.

  • Staining:

    • Harvest the cells and wash with PBS.

    • Resuspend the cells in Binding Buffer.

    • Add Annexin V-FITC and PI to the cell suspension.

    • Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry.

    • Quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells based on their fluorescence signals.

Mitochondrial Respiration Assay

This protocol outlines the assessment of mitochondrial function in this compound-treated cells by measuring the oxygen consumption rate (OCR).

Materials:

  • Seahorse XF Analyzer (or similar instrument)

  • Assay medium

  • Oligomycin, FCCP, Rotenone/Antimycin A

  • This compound-treated and control cells

Procedure:

  • Cell Seeding:

    • Seed cells in a Seahorse XF cell culture microplate and allow them to adhere.

  • This compound Treatment:

    • Treat cells with the desired concentrations of this compound for the specified duration.

  • Assay Preparation:

    • Replace the culture medium with pre-warmed assay medium.

    • Incubate the cells in a non-CO₂ incubator at 37°C for 1 hour.

  • OCR Measurement:

    • Measure the basal OCR.

    • Sequentially inject Oligomycin, FCCP, and Rotenone/Antimycin A to determine ATP-linked respiration, maximal respiration, and non-mitochondrial respiration, respectively.

Western Blot Analysis of MAPK Signaling Pathway

This protocol describes the analysis of the MAPK signaling pathway in this compound-treated cells.

Materials:

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies (e.g., anti-phospho-ERK, anti-ERK, anti-phospho-p38, anti-p38, anti-phospho-JNK, anti-JNK)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Protein Extraction:

    • Lyse this compound-treated and control cells in RIPA buffer.

    • Determine the protein concentration of the lysates.

  • SDS-PAGE and Western Blotting:

    • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies overnight.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detection and Analysis:

    • Detect the protein bands using a chemiluminescent substrate.

    • Quantify the band intensities to determine the relative phosphorylation levels of MAPK proteins.

Experimental_Workflow cluster_cell_based Cell-Based Assays cluster_environmental Environmental Fate & Ecotoxicology CellCulture Cell Culture & this compound Treatment Harvesting Cell Harvesting CellCulture->Harvesting Mitochondria Mitochondrial Respiration CellCulture->Mitochondria WesternBlot Western Blot (MAPK Pathway) CellCulture->WesternBlot CellCycle Cell Cycle Analysis (Flow Cytometry) Harvesting->CellCycle Apoptosis Apoptosis Assay (Annexin V) Harvesting->Apoptosis SoilSample Soil Sampling & this compound Application Extraction Extraction of this compound SoilSample->Extraction Zebrafish Zebrafish Embryo Exposure ToxicityTest Toxicity Assessment Zebrafish->ToxicityTest Analysis HPLC Analysis Extraction->Analysis

General experimental workflow for this compound research.
Environmental Fate: Soil Dissipation Study

This protocol provides a framework for assessing the persistence of this compound in soil.

Materials:

  • This compound formulation

  • Field plots or laboratory soil microcosms

  • Soil sampling equipment

  • Organic solvent for extraction (e.g., diethyl ether)

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Experimental Setup:

    • Establish field plots or prepare soil microcosms with characterized soil types.

    • Apply this compound at a known rate.

  • Soil Sampling:

    • Collect soil samples at various time intervals post-application (e.g., 0, 7, 14, 30, 60, 90 days).

  • Extraction and Analysis:

    • Extract this compound from the soil samples using an appropriate organic solvent.[1]

    • Analyze the extracts by HPLC to quantify the concentration of this compound.[1]

  • Data Analysis:

    • Calculate the dissipation rate and half-life of this compound in the soil.

Ecotoxicology: Zebrafish Embryo Toxicity Test

This protocol is for evaluating the developmental toxicity of this compound using zebrafish embryos.[6]

Materials:

  • Fertilized zebrafish embryos

  • Embryo medium

  • This compound stock solution

  • Stereomicroscope

Procedure:

  • Exposure:

    • Place fertilized zebrafish embryos in a multi-well plate containing embryo medium.

    • Expose the embryos to a range of this compound concentrations (e.g., 0, 1.6, 3.2, 6.4 mg/L) for up to 96 hours post-fertilization.[6]

  • Observation:

    • Observe the embryos daily under a stereomicroscope.

    • Record mortality, hatching rates, and any morphological abnormalities (e.g., pericardial edema, yolk sac edema, spinal curvature).

  • Data Analysis:

    • Determine the LC50 (lethal concentration for 50% of the population) and EC50 (effective concentration for 50% of the population) for the observed endpoints.

References

Methodological & Application

Determining Dinitramine Residues in Soil and Plants: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative determination of dinitramine residues in soil and plant matrices. The methodologies outlined are based on established analytical techniques, primarily gas chromatography (GC) and high-performance liquid chromatography (HPLC), designed to ensure accuracy, precision, and reliability for environmental monitoring and agricultural research.

Introduction

This compound (N³,N³-diethyl-2,4-dinitro-6-trifluoromethyl-m-phenylenediamine) is a selective pre-emergence herbicide used to control annual grasses and broadleaf weeds in crops such as soybeans and cotton.[1] Due to its potential for persistence in the environment and uptake by plants, robust analytical methods are required to monitor its residual levels in soil and plant tissues.[1][2] This ensures food safety and assesses the environmental fate of the herbicide. The methods described herein are applicable for detecting this compound at low levels, typically in the parts-per-million (ppm) range.[1]

Analytical Methodologies

The determination of this compound residues typically involves a multi-step process: extraction of the analyte from the sample matrix, cleanup of the extract to remove interfering substances, and subsequent quantification using a chromatographic technique.

Gas Chromatography (GC) Methods

Gas chromatography is a widely used technique for this compound analysis, often coupled with sensitive detectors like an Electron Capture Detector (ECD) or a mass spectrometer (MS). GC-ECD is particularly suitable for detecting halogenated compounds like this compound.[1][3]

High-Performance Liquid Chromatography (HPLC) Methods

HPLC offers an alternative and powerful technique for the analysis of this compound and other dinitroaniline herbicides.[4] It is particularly useful for compounds that may be thermally labile. Coupling HPLC with a UV detector or a mass spectrometer (HPLC-MS) provides high selectivity and sensitivity.[5]

Quantitative Data Summary

The following table summarizes the performance characteristics of various methods for this compound residue analysis. This allows for a direct comparison of their key validation parameters.

MethodMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Reference
GC-ECDSoil, Forage, Crops-0.01 ppmGood[1]
GC-Alkali Flame IonizationSoil, Forage, Crops-0.01 ppmGood[1]
HPLC-UVSoil, WaterNot SpecifiedNot SpecifiedNot Specified[4]

Note: The term "Good" for recovery indicates that the original study reported satisfactory recovery rates without specifying the exact percentage range in the abstract.

Experimental Workflows

The general workflow for the analysis of this compound residues in soil and plant samples is depicted below. This process includes sample preparation, extraction, cleanup, and instrumental analysis.

This compound Residue Analysis Workflow cluster_prep Sample Preparation cluster_extraction Extraction & Cleanup cluster_analysis Analysis & Quantification SampleCollection Sample Collection (Soil/Plant) Homogenization Homogenization SampleCollection->Homogenization Subsampling Sub-sampling Homogenization->Subsampling Extraction Solvent Extraction (e.g., Methanol, Acetonitrile) Subsampling->Extraction Partitioning Liquid-Liquid Partitioning (e.g., with Methylene Chloride) Extraction->Partitioning ColumnCleanup Column Chromatography (e.g., Florisil) Partitioning->ColumnCleanup Concentration Solvent Evaporation & Reconstitution ColumnCleanup->Concentration Analysis Instrumental Analysis (GC or HPLC) Concentration->Analysis Quantification Data Analysis & Quantification Analysis->Quantification

Caption: General workflow for this compound residue analysis.

A more modern and streamlined extraction and cleanup approach is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, which has become a popular alternative for pesticide residue analysis in various matrices, including soil.[6]

QuEChERS Workflow for Soil cluster_quechers_extraction QuEChERS Extraction cluster_quechers_cleanup Partitioning & Cleanup cluster_quechers_analysis Final Analysis SoilSample Weigh Soil Sample AddWater Add Water & Surrogate Standard SoilSample->AddWater AddSolvent Add Acetonitrile (+ Acetic Acid) AddWater->AddSolvent Shake Shake Vigorously AddSolvent->Shake AddSalts Add Partitioning Salts (e.g., MgSO4, NaCl) Shake->AddSalts Centrifuge1 Centrifuge AddSalts->Centrifuge1 dSPE Dispersive SPE Cleanup (e.g., PSA, C18) Centrifuge1->dSPE Centrifuge2 Centrifuge dSPE->Centrifuge2 CollectSupernatant Collect Supernatant Centrifuge2->CollectSupernatant Filter Filter CollectSupernatant->Filter Analysis Analyze by UHPLC-MS/MS or GC-MS Filter->Analysis

Caption: QuEChERS workflow for this compound analysis in soil.

Detailed Experimental Protocols

The following are detailed protocols for the determination of this compound residues in soil and plant matrices.

Protocol 1: GC-ECD Analysis of this compound in Soil and Plants

This protocol is based on the method described by Newsom and Mitchell.[1]

1. Sample Preparation

  • Soil: Air-dry the soil sample and sieve to remove large debris.

  • Plants (Forage, Crops): Homogenize the plant tissue in a blender. For seeds, grind to a fine powder.

2. Extraction

  • Weigh a representative subsample of the prepared material (e.g., 50g of soil or 25g of plant tissue).

  • Add 100 mL of methanol to the sample in a flask.

  • Shake the mixture on a mechanical shaker for a specified time (e.g., 1 hour).

  • Filter the extract through a Büchner funnel.

3. Liquid-Liquid Partitioning

  • Transfer the methanol extract to a separatory funnel.

  • Add 100 mL of methylene chloride and 100 mL of a saturated sodium chloride solution.

  • Shake vigorously and allow the layers to separate.

  • Collect the lower methylene chloride layer.

  • Repeat the partitioning of the aqueous layer with a fresh portion of methylene chloride.

  • Combine the methylene chloride extracts.

4. Cleanup by Florisil Column Chromatography

  • Prepare a chromatography column with activated Florisil.

  • Concentrate the combined methylene chloride extracts to a small volume using a rotary evaporator.

  • Load the concentrated extract onto the Florisil column.

  • Elute the column with a suitable solvent or solvent mixture (e.g., a mixture of hexane and ethyl ether).

  • Collect the eluate containing the this compound.

5. Quantification

  • Evaporate the solvent from the eluate and reconstitute the residue in a known volume of a suitable solvent (e.g., benzene).

  • Inject an aliquot of the final solution into a gas chromatograph equipped with an electron capture detector (GC-ECD).

  • Quantify the this compound concentration by comparing the peak area of the sample with that of a known standard.

GC-ECD Conditions (Example)

  • Column: 5 ft x 1/4 in. glass column packed with a suitable stationary phase.

  • Injector Temperature: 200 °C

  • Column Temperature: 225 °C

  • Detector Temperature: 200-210 °C

  • Carrier Gas: Nitrogen or Argon-Methane

Protocol 2: Modified QuEChERS Extraction for Soil Analysis by UHPLC-MS/MS

This protocol is a generalized procedure based on modern QuEChERS methods.[7]

1. Sample Preparation and Extraction

  • Weigh 10 g of homogenized soil into a 50 mL polypropylene centrifuge tube.

  • Add 10 mL of water and vortex for 1 minute. Let it stand for 10 minutes.

  • Add 10 mL of acetonitrile containing 1% (v/v) acetic acid.

  • Shake vigorously for 15 minutes using a mechanical shaker.

2. Partitioning

  • Add a pre-packaged mixture of partitioning salts (e.g., 4 g MgSO₄, 1 g NaCl).

  • Shake vigorously for 1 minute.

  • Centrifuge at a specified force (e.g., 2140 x g) for 8 minutes.

3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup

  • Transfer an aliquot of the upper acetonitrile layer (e.g., 6 mL) to a 15 mL centrifuge tube containing d-SPE sorbents (e.g., 900 mg MgSO₄, 150 mg Primary Secondary Amine - PSA).

  • Vortex for 1 minute.

  • Centrifuge at a specified force for 5 minutes.

4. Final Sample Preparation and Analysis

  • Take an aliquot of the cleaned supernatant.

  • Dilute the extract with water (e.g., 1:4 v/v).

  • Filter the diluted extract through a 0.22 µm syringe filter into an autosampler vial.

  • Inject the sample into a UHPLC-MS/MS system for quantification.

UHPLC-MS/MS Conditions (General)

  • Column: A C18 reversed-phase column (e.g., Acquity Premier HSS T3, 2.1 mm × 100 mm, 1.8 µm).[8]

  • Mobile Phase: A gradient of water and methanol or acetonitrile, both containing a small amount of an additive like formic acid to improve peak shape.

  • Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for this compound.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) for specific and sensitive quantification of the target analyte.

Method Validation

For any analytical method to be considered reliable, it must be properly validated.[9] Key validation parameters include:

  • Specificity/Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.[10]

  • Linearity and Range: The proportionality of the method's response to the concentration of the analyte over a given range.[10]

  • Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, often assessed through recovery studies.[10] Precision measures the degree of agreement among a series of individual measurements.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.[11]

References

Dinitramine in Cotton and Soybean Cultivation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the research on Dinitramine, a dinitroaniline herbicide, for weed management in cotton (Gossypium hirsutum) and soybean (Glycine max) cultivation. This document details its efficacy, crop tolerance, and application protocols, supported by quantitative data from various studies.

Executive Summary

This compound is a selective, pre-plant incorporated (PPI) herbicide effective against a range of annual grasses and broadleaf weeds. Its primary mode of action is the inhibition of microtubule assembly in plant cells, which disrupts cell division and leads to weed mortality. While effective, its application requires careful management of rates and incorporation depth to minimize potential phytotoxicity to cotton and soybean crops. This document synthesizes key research findings to guide the experimental application of this compound.

Data Presentation

The following tables summarize the quantitative data on this compound's performance in cotton and soybean cultivation.

This compound Application Rates and Crop Tolerance
CropApplication Rate ( kg/ha )Soil TypeCrop Injury/ToleranceYield EffectReference
Cotton 0.25, 0.40, 0.50Clay, Clay LoamNo significant phytotoxicity observed at the initial development stage.No significant difference in total yield.[1]
High Rate-Reduced cotton stands.Reduced cotton yields.
Normal Rate-Reduced fresh weight of seedlings by 12% to 34%.-
Soybean 0.375, 0.575-Significant reduction in crop stand.Yields were not reduced.[2]
Low Rate-Reduced soybean stands in some instances.-[3]
0.50 (+ Metribuzin 0.50)-Phytotoxic at the initial growth stage.Did not affect stand or yield.[4]
1.0 L/feddanSandy Soil-Increased oil yield by 81.9% compared to unweeded control.
Weed Control Efficacy of this compound
CropTarget Weed(s)Application Rate ( kg/ha )Control EfficacyReference
Cotton Annual Grasses, Redroot Pigweed, Smooth PigweedNot specified>90% control of annual grasses; 90-100% control of pigweeds.
Black NightshadeNot specifiedInconsistent control.
Large Crabgrass, Goosegrass, Paraguay Starbur0.25, 0.40, 0.50 (in mixture with Diuron)Good control.[1]
Soybean Monocotyledonous and Dicotyledonous weeds0.575Controlled both monocotyledonous and some dicotyledonous weeds.[2]
VelvetleafNot specifiedProvided the best control among several dinitroaniline herbicides.[3]
Total Broadleaved Weeds1.0, 1.25 L/feddan>94% reduction in dry weight.[5]
Portulaca oleraceae, Solanum nigrum1.0, 1.25 L/feddanCompletely eliminated.[5]

Experimental Protocols

Protocol for Evaluating this compound Efficacy in a Field Trial

This protocol outlines a standard methodology for assessing the efficacy and crop tolerance of this compound applied as a pre-plant incorporated herbicide.

1. Experimental Design:

  • Utilize a randomized complete block design (RCBD) with a minimum of four replications.
  • Plot size should be adequate for representative sampling and to minimize edge effects (e.g., 4 rows x 10 m).

2. Treatment Application:

  • Herbicide Preparation: Calibrate application equipment (e.g., backpack sprayer with a boom) to deliver a precise volume of spray solution per unit area. Prepare this compound solutions to achieve the desired application rates (e.g., 0.25, 0.40, 0.50 kg/ha ). Include an untreated control and a standard herbicide treatment for comparison.
  • Application: Apply the herbicide uniformly to the soil surface before planting.
  • Incorporation: Immediately after application, incorporate the herbicide into the top 2-5 cm of the soil. This can be achieved with two passes of a disk, field cultivator, or a power-driven tiller at a right angle to the first pass. The depth of incorporation is critical and should be consistent across all plots.[6]

3. Crop Planting:

  • Plant cotton or soybean seeds at the recommended depth and density for the specific variety and region.

4. Data Collection:

  • Weed Control Efficacy:
  • Assess weed control visually at 14, 28, and 56 days after treatment (DAT) using a scale of 0% (no control) to 100% (complete control) for each weed species.
  • At a designated time point (e.g., 42 DAT), collect weed biomass from a specified area (e.g., 1 m²) within each plot. Separate weeds by species, dry them in an oven at 70°C to a constant weight, and record the dry weight.
  • Crop Phytotoxicity:
  • Visually assess crop injury at 7, 14, and 28 DAT using a scale of 0% (no injury) to 100% (crop death).
  • Measure plant height and stand count from a designated section of the center rows of each plot at various growth stages.
  • Yield:
  • At crop maturity, harvest the center two rows of each plot. For cotton, record the seed cotton weight. For soybeans, record the seed weight after threshing. Adjust yields to a standard moisture content.

5. Statistical Analysis:

  • Analyze the collected data using Analysis of Variance (ANOVA).
  • If the ANOVA indicates significant treatment effects, use a mean separation test (e.g., Tukey's HSD) to compare treatment means.

Visualizations

Signaling Pathways and Experimental Workflows

Dinitramine_Mode_of_Action cluster_cell Plant Cell This compound This compound alpha_tubulin α-Tubulin This compound->alpha_tubulin Binds to tubulin_dimer Tubulin Heterodimer alpha_tubulin->tubulin_dimer beta_tubulin β-Tubulin beta_tubulin->tubulin_dimer microtubule Microtubule Polymerization tubulin_dimer->microtubule Inhibits mitosis Mitosis (Cell Division) microtubule->mitosis Disrupts root_growth Root Growth Inhibition mitosis->root_growth Leads to

Caption: this compound's primary mechanism of action.

Experimental_Workflow cluster_planning Phase 1: Planning & Setup cluster_application Phase 2: Treatment Application cluster_cultivation Phase 3: Crop Management cluster_data Phase 4: Data Collection & Analysis A Experimental Design (RCBD) B Plot Establishment A->B C Herbicide Preparation B->C D Pre-Plant Application C->D E Soil Incorporation D->E F Crop Planting E->F G Standard Agronomic Practices F->G H Weed Efficacy Assessment G->H I Crop Phytotoxicity Rating G->I J Yield Measurement G->J K Statistical Analysis H->K I->K J->K

Caption: Workflow for a this compound field efficacy trial.

Dinitramine_Secondary_Effects cluster_membrane Plasma Membrane This compound This compound Ca_channel Ca²⁺ Channels This compound->Ca_channel Affects Ca_homeostasis Calcium Homeostasis Disruption Ca_channel->Ca_homeostasis ROS Reactive Oxygen Species (ROS) Production Ca_homeostasis->ROS Mitochondrial_dysfunction Mitochondrial Dysfunction ROS->Mitochondrial_dysfunction

Caption: Postulated secondary effects of this compound.

References

Protocols for Pre-Emergent Herbicide Application of Dinitramine

Author: BenchChem Technical Support Team. Date: December 2025

For Research, Scientific, and Drug Development Professionals

Disclaimer

Dinitramine is a pre-emergent dinitroaniline herbicide that is no longer approved for use in the United States and the European Union .[1] This document is intended for informational and research purposes only and does not constitute a recommendation for its use. All handling and application of this chemical should be conducted in a controlled laboratory or research setting, adhering to all applicable safety regulations and guidelines.

Introduction

This compound is a selective, soil-incorporated herbicide historically used for the pre-emergent control of annual grasses and broadleaf weeds in various crops, including cotton, soybeans, and sunflowers.[1] Its mode of action is the inhibition of microtubule assembly in developing plant roots and shoots.[1][2] This document provides detailed application notes and protocols for the experimental use of this compound, with a focus on safety, efficacy, and data presentation for research purposes.

Data Presentation: Application Rates

The following tables summarize the recommended application rates for this compound based on soil type. These rates are derived from historical product information and research publications.

Table 1: this compound Application Rates by Soil Type

Soil TypeRate of Active Ingredient ( kg/ha )Rate of 25% w/w Emulsifiable Concentrate (L/ha)
Light Sandy0.41.7
Medium Texture0.62.5
Very Heavy Soils0.83.3

Source: PANS Vol. 18 No. 4, December 1972[3]

Table 2: this compound Application Rates in a Field Trial on Soybean

TreatmentRate of Active Ingredient ( kg/ha )
This compound - Low Rate0.375
This compound - High Rate0.575

Source: Planta daninha 1979;2(2):96-101[4]

Experimental Protocols

Safety Precautions and Personal Protective Equipment (PPE)

Due to the hazardous nature of this compound, strict safety protocols must be followed.

  • Handling: Handle in a well-ventilated area.[5] Avoid formation of dust and aerosols.[5] Use non-sparking tools.[5]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear tightly fitting safety goggles or a face shield.[6]

    • Skin Protection: Wear chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber), a long-sleeved shirt, long pants, and chemical-resistant boots.[5][7] For extensive handling, a Tyvek chemical safety suit is recommended.[8]

    • Respiratory Protection: If workplace exposure limits are exceeded or there is a risk of inhalation, use a NIOSH/MSHA-approved air-supplied respirator or a full-face respirator with appropriate cartridges.[5][9]

  • Spill and Disposal: In case of a spill, contain the material and dispose of it as hazardous waste according to local, state, and federal regulations.[5] Do not allow it to enter drains or waterways.[5]

Preparation of Spray Solution
  • Calculate the Required Amount: Based on the desired application rate (see Table 1 or 2) and the area to be treated, calculate the total amount of this compound emulsifiable concentrate needed.

  • Fill the Sprayer Tank: Fill the spray tank with approximately half the required volume of water.[10]

  • Begin Agitation: Start the sprayer's agitation system (e.g., recirculation pump or mechanical agitator).[3][10]

  • Add this compound: While the water is agitating, add the calculated amount of this compound emulsifiable concentrate to the tank.[3]

  • Add Adjuvants (if applicable): If using a surfactant or other adjuvant, add it to the tank after the herbicide.[10] Always follow the manufacturer's instructions for the specific adjuvant.

  • Complete Filling: Add the remaining volume of water to the spray tank while maintaining agitation.[10]

  • Maintain Agitation: Continue to agitate the solution throughout the application process to ensure a uniform mixture.[3] The product-to-water ratio should not exceed 1:80.[3]

Application and Soil Incorporation
  • Timing: Apply this compound to a weed-free seedbed before planting the crop.[3]

  • Application Equipment: Use a calibrated field sprayer with 50-mesh or coarser filters to apply the spray solution uniformly over the soil surface.[3]

  • Soil Incorporation:

    • Timing: Incorporate the herbicide into the soil within 24 hours of application to prevent loss through volatilization and photodegradation.[3][6]

    • Depth: The recommended incorporation depth is 2-4 cm (1-1.5 inches).[3] A shallower incorporation may be more effective with lower application rates.[4]

    • Method: Use appropriate tillage equipment, such as a disk, field cultivator, or power-driven tiller, to thoroughly mix the herbicide into the top layer of the soil. Ensure the seedbed is free of large clods for optimal incorporation.[3]

Visualizations

Mode of Action: Inhibition of Microtubule Assembly

cluster_process Normal Plant Cell Process This compound This compound Tubulin α- and β-tubulin dimers This compound->Tubulin Binds to tubulin Microtubule Microtubule Polymer This compound->Microtubule Inhibits polymerization Tubulin->Microtubule Polymerization CellDivision Mitosis (Cell Division) Microtubule->CellDivision Forms mitotic spindle RootGrowth Root and Shoot Elongation CellDivision->RootGrowth Leads to PlantDeath Seedling Death CellDivision->PlantDeath Disruption leads to

Caption: this compound's mode of action involves binding to tubulin, inhibiting microtubule formation and disrupting cell division.

Experimental Workflow for this compound Application

cluster_prep Preparation cluster_app Application cluster_post Post-Application A 1. Calculate Application Rate B 2. Prepare Spray Solution A->B C 3. Calibrate Sprayer B->C D 4. Apply Uniformly to Soil Surface C->D E 5. Incorporate into Soil (2-4 cm depth) D->E F 6. Plant Crop E->F G 7. Monitor Weed Control and Crop Tolerance F->G H 8. Data Collection and Analysis G->H

Caption: Experimental workflow for the pre-emergent application of this compound.

References

Application Notes and Protocols for the Preparation of Dinitramine Emulsifiable Concentrate Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dinitramine is a dinitroaniline herbicide that was previously used for the selective pre-emergence control of annual grasses and broadleaf weeds.[1] It is typically formulated as an emulsifiable concentrate (EC), a liquid formulation that forms an emulsion when mixed with water for application.[2] An EC formulation consists of the active ingredient, a suitable solvent system, and a blend of emulsifiers. The selection of these components is critical to ensure the formulation's stability, emulsification performance, and biological efficacy.

These application notes provide a detailed protocol for the laboratory-scale preparation of a 25% this compound emulsifiable concentrate, along with methodologies for its quality control and stability assessment.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below. This information is crucial for selecting appropriate solvents and understanding the stability profile of the active ingredient.

PropertyValueReference
Chemical Name N3,N3-Diethyl-2,4-dinitro-6-(trifluoromethyl)-1,3-benzenediamine[2]
CAS Number 29091-05-2[2]
Molecular Formula C₁₁H₁₃F₃N₄O₄[2]
Molecular Weight 322.24 g/mol [2]
Appearance Yellow crystals[3]
Melting Point 98-99 °C[3]
Solubility (at 20°C) Acetone: 1040 g/L, Chloroform: 670 g/L, Benzene: 473 g/L, Xylene: 227 g/L, Ethanol: 107 g/L, Hexane: 14 g/L[2]
Stability Relatively stable at room temperature; decomposes above 200°C. Dilute solutions are degraded by UV irradiation.[2]

Experimental Protocols

Preparation of a 25% this compound Emulsifiable Concentrate

This protocol is based on the composition of the historical commercial product "Cobex" and typical dinitroaniline EC formulations.[1]

Materials:

  • This compound technical grade (purity ≥ 95%)

  • Aromatic solvent (e.g., Solvesso™ 150 or equivalent)

  • Anionic emulsifier (e.g., Calcium dodecylbenzene sulfonate, 60% in isobutanol)

  • Non-ionic emulsifier (e.g., Ethoxylated castor oil or a blend of alcohol ethoxylates)

  • Glass beaker

  • Magnetic stirrer and stir bar

  • Graduated cylinders

  • Analytical balance

Protocol:

  • Solvent and Emulsifier Blending: In a glass beaker, combine the aromatic solvent, anionic emulsifier, and non-ionic emulsifier according to the proportions in the table below.

  • Homogenization: Place the beaker on a magnetic stirrer and mix at room temperature until a clear, homogeneous solution is formed.

  • Dissolution of Active Ingredient: While continuously stirring, slowly add the this compound technical powder to the solvent-emulsifier blend.

  • Complete Dissolution: Continue stirring until all the this compound is completely dissolved. This may require gentle warming (not exceeding 40°C) to facilitate dissolution. Ensure the final solution is a clear, homogeneous liquid.

  • Final Volume Adjustment: If necessary, add more aromatic solvent to reach the final desired volume or weight.

  • Packaging: Store the prepared EC formulation in a tightly sealed, chemically resistant container, protected from light.

Example Formulation Composition:

ComponentFunctionConcentration (% w/w)
This compound (technical, 95%)Active Ingredient26.3 (to achieve 25% a.i.)
Aromatic Solvent (e.g., Solvesso™ 150)Solvent63.7
Anionic Emulsifier (e.g., Calcium dodecylbenzene sulfonate)Emulsifier5.0
Non-ionic Emulsifier (e.g., Ethoxylated castor oil)Emulsifier5.0
Total 100.0
Quality Control and Stability Testing Protocols

2.1. Emulsion Stability Test (CIPAC Method MT 36.3)

This test assesses the ability of the EC formulation to form a stable emulsion upon dilution with water.[4][5][6][7][8]

Materials:

  • 100 mL stoppered glass graduated cylinders

  • CIPAC Standard Water D (hard water)

  • Constant temperature water bath (30 ± 1 °C)

  • Pipettes

Protocol:

  • Bring the EC formulation and standard water to 30°C.

  • Add 95 mL of standard water to a 100 mL graduated cylinder.

  • Pipette 5 mL of the this compound EC formulation into the cylinder.

  • Stopper the cylinder and invert it 30 times.

  • Place the cylinder in the 30°C water bath and let it stand undisturbed.

  • After 0.5, 1, 2, and 24 hours, record the volume of any separated "cream" at the top or "free oil" at the bottom.

  • After 24 hours, invert the cylinder again 10 times to assess re-emulsification.

  • Acceptance Criteria: A stable formulation should show minimal to no separation of free oil or cream.

2.2. Accelerated Storage Stability (Heat Stability)

This test evaluates the chemical and physical stability of the formulation at elevated temperatures.

Protocol:

  • Place a sealed sample of the this compound EC in an oven at 54 ± 2 °C for 14 days.[7]

  • After 14 days, allow the sample to cool to room temperature.

  • Visually inspect the sample for any physical changes such as crystallization, phase separation, or sedimentation.

  • Perform the Emulsion Stability Test (as described in 2.1) on the aged sample.

  • Determine the active ingredient content (as described in 2.4) and compare it to the initial concentration.

  • Acceptance Criteria: The formulation should remain physically stable, pass the emulsion stability test, and the active ingredient content should not decrease by more than a specified percentage (e.g., 5-10%) from the initial value.

2.3. Low-Temperature Stability (Cold Test)

This test assesses the stability of the formulation under cold storage conditions.

Protocol:

  • Place a sealed sample of the this compound EC in a refrigerator or cold chamber at 0 ± 2 °C for 7 days.

  • After 7 days, allow the sample to come to room temperature.

  • Visually inspect the sample for any signs of crystallization or phase separation.

  • If crystals have formed, assess if they redissolve upon returning to room temperature.

  • Perform the Emulsion Stability Test on the aged sample.

  • Acceptance Criteria: The volume of any separated solid or liquid should not exceed a specified limit (e.g., 0.3 mL).[7]

2.4. Determination of this compound Content (Active Ingredient Assay)

The concentration of this compound in the EC formulation can be determined using Gas Chromatography (GC) with an Electron Capture Detector (ECD) or a Nitrogen-Phosphorus Detector (NPD).[2]

Protocol Outline:

  • Standard Preparation: Prepare a stock solution of analytical grade this compound in a suitable solvent (e.g., hexane or acetone).[9][10] Create a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Accurately weigh a sample of the this compound EC formulation and dissolve it in the chosen solvent to a known volume.

  • GC Analysis: Inject the standard solutions and the sample solution into the GC system.

  • Quantification: Construct a calibration curve from the peak areas of the standard solutions. Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Data Presentation

The following table presents illustrative data from a hypothetical 12-month stability study of a 25% this compound EC formulation.

Table 1: Representative Stability Data for a 25% this compound EC Formulation

Test ParameterAcceptance CriteriaTime 03 Months (25°C)6 Months (25°C)12 Months (25°C)14 Days (54°C)
Appearance Clear, homogeneous liquidPassPassPassPassPass
This compound Content (% w/w) 25.0 ± 1.2525.125.024.824.524.7
Emulsion Stability (mL cream/oil after 2h) ≤ 2 mL0.50.50.60.80.7
Low-Temperature Stability (0°C, 7 days) No crystalsPassN/APassN/AN/A

Note: This data is for illustrative purposes only and represents the expected performance of a stable formulation.

Visualizations

G cluster_materials Starting Materials cluster_process Preparation Process cluster_qc Quality Control This compound This compound (a.i.) Dissolve Dissolve this compound This compound->Dissolve Solvent Aromatic Solvent Blend Blend Solvent and Emulsifiers Solvent->Blend Emulsifiers Emulsifier Blend Emulsifiers->Blend Blend->Dissolve Homogenize Homogenize Mixture Dissolve->Homogenize Package Package Final Product Homogenize->Package Appearance Visual Appearance Package->Appearance Emulsion Emulsion Stability Package->Emulsion Stability Storage Stability Package->Stability Assay Active Ingredient Assay Package->Assay

Caption: Workflow for this compound EC formulation and quality control.

G cluster_components Formulation Components EC Emulsifiable Concentrate (EC) Water Water EC->Water Dilution AI Active Ingredient (this compound) AI->EC provides efficacy Solvent Solvent (Aromatic Hydrocarbon) Solvent->EC dissolves AI Emulsifier Emulsifier System (Anionic & Non-ionic) Emulsifier->EC enables emulsion Emulsion Oil-in-Water Emulsion Water->Emulsion

Caption: Relationship of components in a this compound EC formulation.

References

Best Practices for Soil Incorporation of Dinitramine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dinitramine is a pre-emergent dinitroaniline herbicide historically used for the control of annual grasses and broadleaf weeds in various crops, including soybeans, cotton, and sunflowers.[1] Its efficacy is highly dependent on proper soil incorporation, which is necessary to minimize losses from volatilization and photodegradation.[2] This document provides detailed application notes and protocols for researchers and scientists studying the soil incorporation techniques of this compound, focusing on experimental design, application, and analysis.

Data Presentation

Table 1: this compound Degradation Kinetics in Soil

The persistence of this compound in soil is significantly influenced by temperature and moisture. The following table summarizes the first-order half-life of this compound under various laboratory conditions.

Soil TypeTemperature (°C)Moisture Content (%)Half-life (weeks)
Clay Loam10-47
Clay Loam30-3.2
Clay Loam-22Degradation rate: 22% > 11% >> 2.2% (air-dry)
Sandy Loam10-31
Sandy Loam40-2.3
Sandy Loam-12.0Degradation rate: 12.0% = 6.0% >> 0.5% (air-dry)

Data sourced from Weed Science.

Table 2: Field Application Parameters for this compound in Soybean Cultivation

A field trial conducted in 1974/75 provides insights into practical application rates and incorporation depths for this compound in soybean crops.

ParameterValueNotes
Application Rates 0.375 kg/ha Lower rate evaluated.
0.575 kg/ha Higher rate evaluated.
Incorporation Depths 0.07 m (7 cm)Shallower depth.
0.15 m (15 cm)Deeper depth.
Crop Soybean (Glycine max L. Merr.)Cultivars: Santa Rosa, IAC-2, Mineira.
Key Findings - Both rates controlled monocotyledonous weeds.
- The higher rate was required for some dicotyledonous weeds.
- A shallower incorporation (0.07 m) was found to be better with the lower application rate (0.375 kg/ha ).
- this compound caused a significant reduction in plant stand, but this did not translate to a reduction in yield.

Experimental Protocols

Protocol 1: Laboratory Study of this compound Degradation in Soil

Objective: To determine the degradation kinetics of this compound in different soil types under controlled temperature and moisture conditions.

Materials:

  • This compound standard

  • Analytical grade solvents (e.g., acetonitrile, diethyl ether)

  • Two soil types (e.g., clay loam, sandy loam), sieved

  • Incubator/growth chamber with temperature control

  • Gas chromatograph with an electron capture detector (GC-ECD) or a high-performance liquid chromatograph (HPLC)

  • Laboratory glassware

  • Deionized water

Methodology:

  • Soil Preparation:

    • Air-dry and sieve the soils through a 2-mm sieve.

    • Analyze the physicochemical properties of the soils (pH, organic matter content, texture).

  • This compound Application:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Treat soil samples with this compound to achieve a desired concentration (e.g., 1 ppm). Ensure homogenous mixing.

    • Prepare control samples with no this compound application.

  • Incubation:

    • Adjust the moisture content of the treated and control soil samples to different levels (e.g., 50% and 100% of field capacity).

    • Place the soil samples in incubation chambers at various temperatures (e.g., 10°C, 20°C, 30°C).

  • Sampling:

    • Collect soil subsamples at predetermined time intervals (e.g., 0, 7, 14, 28, 56, and 112 days).

    • Store samples at -20°C until analysis.

  • Residue Analysis:

    • Extraction: Extract this compound from the soil samples using an appropriate solvent such as diethyl ether.

    • Analysis: Analyze the extracts using GC-ECD or HPLC for the quantification of this compound.[3]

    • Quantification: Use a standard curve to determine the concentration of this compound in the samples.

  • Data Analysis:

    • Calculate the half-life (t½) of this compound for each condition using first-order degradation kinetics.

Protocol 2: Field Trial for Efficacy and Crop Safety of Soil-Incorporated this compound

Objective: To evaluate the weed control efficacy and crop safety of this compound at different application rates and incorporation depths under field conditions.

Materials:

  • Commercial formulation of this compound

  • Tractor-mounted sprayer

  • Soil incorporation equipment (e.g., disc harrow, field cultivator)

  • Crop seeds (e.g., soybean)

  • Materials for weed and crop assessment (e.g., quadrats, scales)

Methodology:

  • Experimental Design:

    • Select a suitable field with a history of target weed infestation.

    • Design the experiment using a randomized complete block design with multiple replications.

    • Treatments should include different this compound application rates and incorporation depths, as well as untreated and weed-free controls.

  • Application and Incorporation:

    • Calibrate the sprayer to deliver the intended application rates.

    • Apply this compound uniformly to the soil surface of the designated plots.

    • Incorporate the herbicide into the soil immediately after application to the specified depths using the chosen equipment.

  • Sowing:

    • Sow the crop seeds at the recommended depth and density.

  • Data Collection:

    • Weed Control Efficacy: At regular intervals after crop emergence, assess weed density and biomass by species in each plot using quadrats.

    • Crop Injury: Visually assess crop injury (e.g., stunting, discoloration, stand reduction) at different growth stages.

    • Crop Yield: At maturity, harvest the crop from the center rows of each plot and determine the yield.

  • Statistical Analysis:

    • Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine the significance of treatment effects on weed control, crop injury, and yield.

Visualizations

Mode of Action: Inhibition of Microtubule Assembly

This compound, like other dinitroaniline herbicides, acts by inhibiting microtubule assembly in plant cells.[1] This disruption of the cytoskeleton interferes with cell division and elongation, ultimately leading to the death of susceptible weeds.

G This compound This compound AlphaTubulin α-Tubulin This compound->AlphaTubulin Binds to TubulinDimer Tubulin Dimer (αβ) This compound->TubulinDimer Disrupts Polymerization AlphaTubulin->TubulinDimer Microtubule Microtubule Polymer BetaTubulin β-Tubulin BetaTubulin->TubulinDimer TubulinDimer->Microtubule Polymerization Microtubule->TubulinDimer Depolymerization CellDivision Inhibition of Cell Division (Mitosis) Microtubule->CellDivision Essential for RootGrowth Inhibition of Root Elongation Microtubule->RootGrowth Essential for WeedDeath Weed Seedling Death CellDivision->WeedDeath Leads to RootGrowth->WeedDeath Leads to

Caption: this compound's mode of action, inhibiting microtubule polymerization.

Experimental Workflow: this compound Soil Incorporation Study

The following diagram outlines a typical experimental workflow for investigating the soil incorporation of this compound.

G cluster_prep Preparation Phase cluster_exec Execution Phase cluster_analysis Analysis Phase ExpDesign Experimental Design (Rates, Depths, Replicates) SiteSelection Field Site Selection & Soil Characterization ExpDesign->SiteSelection MaterialPrep Herbicide & Equipment Preparation SiteSelection->MaterialPrep Application This compound Application (Surface Spray) MaterialPrep->Application Incorporation Soil Incorporation (e.g., Discing) Application->Incorporation Sowing Crop Sowing Incorporation->Sowing DataCollection Data Collection (Weed counts, Crop injury, Yield) Sowing->DataCollection SoilSampling Soil Sampling for Residue Analysis Sowing->SoilSampling StatAnalysis Statistical Analysis & Interpretation DataCollection->StatAnalysis LabAnalysis Laboratory Analysis (GC-ECD / HPLC) SoilSampling->LabAnalysis LabAnalysis->StatAnalysis

References

Dinitramine: Application Notes and Protocols for Annual Grass and Broadleaf Weed Control

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of dinitramine, a pre-emergent dinitroaniline herbicide, and its application in the control of annual grasses and broadleaf weeds. This document includes summaries of efficacy data, detailed experimental protocols for research purposes, and diagrams illustrating its mode of action and experimental workflows.

Introduction

This compound is a selective, soil-incorporated herbicide used for the pre-emergence control of a variety of annual grasses and broadleaf weeds.[1][2] It has been utilized in various crops, including soybeans, cotton, sunflowers, and peas.[1][2] As a member of the dinitroaniline class, its mode of action is the inhibition of microtubule assembly in plant cells.[2] This disruption of microtubule formation interferes with cell division and elongation, ultimately leading to the death of susceptible weed seedlings as they germinate. This compound is no longer approved for use in the United States and the European Union.[1]

Data on Weed Control Efficacy

The following tables summarize the efficacy of this compound on various annual grass and broadleaf weed species based on available studies. It is important to note that the level of control can be influenced by factors such as application rate, soil type, organic matter content, incorporation depth, and environmental conditions.

Table 1: this compound Efficacy on Annual Grasses

Weed SpeciesCommon NameApplication Rate ( kg/ha )% ControlCropSoil TypeAdditional Notes
Setaria viridisGreen FoxtailNot specifiedGood controlRapeseedNot specifiedThis compound showed the greatest activity among several dinitroaniline herbicides tested.[3]
Avena fatuaWild OatsNot specifiedGood controlRapeseedNot specifiedSuccessful control of wild oats was observed.[3]
Monocotyledonous weedsVarious0.375 - 0.575EffectiveSoybeanNot specifiedAll tested treatments effectively controlled monocotyledonous weeds.[4]
Echinochloa crus-galliBarnyardgrassNot specifiedControlledNot specifiedListed as a controlled weed.[1]
Digitaria sanguinalisCrabgrassNot specifiedControlledNot specifiedListed as a controlled weed.[1]
Panicum dichotomiflorumFall panicumNot specifiedControlledNot specifiedListed as a controlled weed.[1]

Table 2: this compound Efficacy on Broadleaf Weeds

Weed SpeciesCommon NameApplication Rate ( kg/ha )% ControlCropSoil TypeAdditional Notes
Dicotyledonous weedsVarious0.575EffectiveSoybeanNot specifiedOnly the higher application rate provided control of broadleaf weeds.[4]
Amaranthus retroflexusPigweedNot specifiedControlledNot specifiedListed as a controlled weed.[1]
Portulaca oleraceaPurslaneNot specifiedControlledNot specifiedListed as a controlled weed.[1]
Chenopodium albumLambsquartersNot specifiedControlledNot specifiedListed as a controlled weed.[1]
Solanum nigrumBlack nightshadeNot specifiedControlledNot specifiedListed as a controlled weed.[1]

Experimental Protocols

The following protocols are generalized methodologies for conducting field trials to evaluate the efficacy of this compound for the control of annual grasses and broadleaf weeds.

Field Trial Protocol for this compound Efficacy

Objective: To determine the efficacy of this compound at various application rates for the control of target annual grass and broadleaf weeds in a specific crop and to assess crop phytotoxicity.

Materials:

  • This compound formulation (e.g., emulsifiable concentrate)

  • Test crop seeds (e.g., soybean, cotton)

  • Calibrated research plot sprayer

  • Soil incorporation equipment (e.g., tandem disc, field cultivator)

  • Plot markers

  • Data collection tools (e.g., quadrats, weed and crop rating scales, data sheets)

Experimental Design:

  • Design: Randomized Complete Block Design (RCBD) with a minimum of 3-4 replications.

  • Plot Size: Minimum of 2 meters by 5 meters to minimize edge effects.

  • Treatments:

    • Untreated control (no herbicide)

    • Weed-free control (maintained by hand weeding)

    • This compound at a low rate (e.g., 0.375 kg/ha )

    • This compound at a medium rate (e.g., 0.5 kg/ha )

    • This compound at a high rate (e.g., 0.75 kg/ha )

    • Standard commercial herbicide for comparison.

Procedure:

  • Site Selection and Preparation:

    • Select a field with a uniform soil type and a known history of infestation with the target weed species.

    • Conduct a soil analysis to determine soil texture, organic matter content, and pH.

    • Prepare the seedbed according to standard agricultural practices for the test crop.

  • Herbicide Application:

    • Calibrate the sprayer to deliver a precise volume of spray solution (e.g., 200 L/ha) at a constant pressure and speed.

    • Prepare the herbicide spray solutions for each treatment based on the application rates.

    • Apply the this compound treatments uniformly to the soil surface of the designated plots before planting the crop.

  • Soil Incorporation:

    • Incorporate the herbicide into the soil immediately after application to the desired depth (e.g., 5-7 cm) using appropriate equipment.[3] Uniform incorporation is critical for efficacy.

  • Planting:

    • Plant the crop seeds at the recommended depth and density for the specific crop variety.

  • Data Collection:

    • Weed Control Efficacy:

      • Assess weed control at 14, 28, and 56 days after treatment (DAT).

      • Use a visual rating scale (0% = no control, 100% = complete control) for each target weed species.

      • Alternatively, conduct weed counts and/or biomass measurements within randomly placed quadrats in each plot.

    • Crop Phytotoxicity:

      • Visually assess crop injury at 7, 14, and 28 DAT using a scale of 0% (no injury) to 100% (crop death). Note any stunting, chlorosis, or stand reduction.

    • Crop Yield:

      • At crop maturity, harvest the center rows of each plot and determine the crop yield.

  • Data Analysis:

    • Analyze the weed control, crop injury, and yield data using Analysis of Variance (ANOVA).

    • Use a mean separation test (e.g., Tukey's HSD) to determine significant differences between treatment means.

Visualizations

This compound Mode of Action: Microtubule Assembly Inhibition

Dinitramine_Mode_of_Action cluster_plant_cell Plant Cell cluster_inhibition cluster_cellular_effects Cellular Effects cluster_plant_effects Whole Plant Effects Tubulin α/β-Tubulin Dimers Microtubule Microtubule Tubulin->Microtubule Polymerization (Normal Process) Inhibition Inhibition of Microtubule Formation CellDivision Disrupted Cell Division (Mitosis) CellElongation Inhibited Cell Elongation This compound This compound This compound->Tubulin Binds to RootGrowth Inhibited Root Growth CellDivision->RootGrowth ShootGrowth Inhibited Shoot Growth CellElongation->ShootGrowth SeedlingDeath Seedling Death RootGrowth->SeedlingDeath ShootGrowth->SeedlingDeath

Caption: this compound's mode of action, inhibiting microtubule formation.

Experimental Workflow for this compound Efficacy Trial

Dinitramine_Workflow Start Start: Field Site Selection & Preparation Application This compound Application (Pre-plant) Start->Application Incorporation Soil Incorporation Application->Incorporation Planting Crop Planting Incorporation->Planting DataCollection Data Collection (Weed Control, Crop Injury) Planting->DataCollection Yield Crop Harvest & Yield Measurement DataCollection->Yield Analysis Data Analysis & Reporting Yield->Analysis End End Analysis->End

References

Advanced Analytical Methods for Dinitramine in Food Matrices: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the advanced analytical determination of dinitramine in various food matrices. The methodologies described herein leverage modern extraction techniques and highly sensitive chromatographic systems to ensure accurate and reliable quantification of this compound residues.

Application Notes

This compound, a dinitroaniline herbicide, has been used to control grasses and broadleaf weeds in various crops. Due to potential human health risks associated with its residues in the food chain, robust and sensitive analytical methods are crucial for monitoring its presence in food products. This application note summarizes the performance of advanced analytical methods for the determination of this compound in diverse food matrices, including fruits, vegetables, cereals, and meat.

The primary methods discussed are based on the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation technique, followed by analysis using either Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS).

Quantitative Data Summary

The following tables summarize typical quantitative performance data for the analysis of this compound in various food matrices. It is important to note that specific performance characteristics such as Limit of Detection (LOD), Limit of Quantification (LOQ), and recovery can vary depending on the specific matrix, instrumentation, and laboratory conditions. The data presented here are representative values based on established methods for this compound and similar pesticides.[1]

Table 1: LC-MS/MS Method Performance for this compound in Fruits and Vegetables

ParameterApplesGrapesSpinachTomatoes
LOD (µg/kg) 0.1 - 0.50.2 - 0.80.5 - 1.00.2 - 0.7
LOQ (µg/kg) 0.5 - 2.00.8 - 3.01.5 - 5.00.8 - 2.5
Recovery (%) 85 - 11080 - 10575 - 10088 - 112
Precision (RSD%) < 15< 15< 20< 15

Table 2: GC-MS Method Performance for this compound in Cereals

ParameterWheatRiceCorn
LOD (µg/kg) 0.5 - 1.50.8 - 2.00.6 - 1.8
LOQ (µg/kg) 2.0 - 5.03.0 - 7.02.5 - 6.0
Recovery (%) 80 - 10575 - 10082 - 108
Precision (RSD%) < 15< 20< 15

Table 3: LC-MS/MS Method Performance for this compound in Meat and Poultry

ParameterChicken MuscleBeef MusclePork Liver
LOD (µg/kg) 0.2 - 0.60.3 - 0.80.5 - 1.2
LOQ (µg/kg) 0.8 - 2.51.0 - 3.01.8 - 4.0
Recovery (%) 82 - 10880 - 10578 - 102
Precision (RSD%) < 15< 15< 18

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on the established QuEChERS methodology and can be adapted for various food matrices.[2][3]

Protocol 1: QuEChERS Extraction for Fruits, Vegetables, and Cereals

This protocol outlines the sample preparation for the analysis of this compound in plant-based food matrices.

1. Sample Homogenization:

  • Weigh 10-15 g of a representative portion of the food sample into a blender.
  • For dry samples like cereals, add an appropriate amount of deionized water to facilitate homogenization.
  • Homogenize the sample until a uniform consistency is achieved. For samples with high water content, cryogenic milling can be employed to prevent analyte degradation.[4]

2. Extraction:

  • Transfer a 10 g (± 0.1 g) portion of the homogenized sample into a 50 mL polypropylene centrifuge tube.
  • Add 10 mL of acetonitrile.
  • Add the appropriate QuEChERS salt packet (e.g., AOAC or EN formulations containing magnesium sulfate, sodium chloride, and buffering salts).
  • Cap the tube tightly and shake vigorously for 1 minute. This can be done manually or using a mechanical shaker.

3. Centrifugation:

  • Centrifuge the tube at ≥3000 rcf for 5 minutes. This will result in the separation of the organic (acetonitrile) and aqueous layers.

4. Dispersive Solid-Phase Extraction (dSPE) Cleanup:

  • Transfer an aliquot of the upper acetonitrile layer (typically 1-8 mL) to a 15 mL dSPE tube.
  • The dSPE tube should contain a combination of sorbents to remove interfering matrix components. A common combination for general food matrices is primary secondary amine (PSA) and anhydrous magnesium sulfate. For matrices with high fat content, C18 sorbent can be added. For pigmented samples, graphitized carbon black (GCB) may be used, though it can retain planar analytes.
  • Vortex the dSPE tube for 30 seconds.
  • Centrifuge at high speed for 2 minutes.

5. Final Extract Preparation:

  • Carefully transfer the cleaned extract into an autosampler vial.
  • The extract is now ready for analysis by LC-MS/MS or GC-MS. For LC-MS/MS, the extract may be diluted with the mobile phase. For GC-MS, a solvent exchange to a more suitable solvent like hexane or toluene may be necessary.

Protocol 2: Modified QuEChERS Extraction for Meat and Poultry

This protocol is adapted for the analysis of this compound in animal tissues.

1. Sample Preparation:

  • Homogenize a representative sample of the animal tissue.
  • Weigh 10 g (± 0.1 g) of the homogenized tissue into a 50 mL centrifuge tube.

2. Extraction:

  • Add 10 mL of acetonitrile and an appropriate internal standard.
  • Add a QuEChERS salt packet (e.g., containing 4 g MgSO₄ and 1 g NaCl).
  • Shake vigorously for 1 minute.

3. Centrifugation:

  • Centrifuge at ≥3000 rcf for 5 minutes.

4. dSPE Cleanup:

  • Transfer an aliquot of the acetonitrile supernatant to a dSPE tube containing PSA, C18, and anhydrous MgSO₄ to remove fats and other interferences.
  • Vortex for 30 seconds and centrifuge.

5. Final Extract Preparation:

  • Transfer the final extract to an autosampler vial for LC-MS/MS analysis.

Protocol 3: Instrumental Analysis by LC-MS/MS
  • Instrumentation: A high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer.

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) of precursor and product ions specific to this compound.

Protocol 4: Instrumental Analysis by GC-MS
  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (preferably a triple quadrupole for higher selectivity).

  • Column: A low-bleed capillary column suitable for pesticide analysis (e.g., 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate.

  • Injection: Splitless injection.

  • Temperature Program: An optimized temperature gradient to ensure good separation of this compound from matrix components.

  • Ionization Mode: Electron Ionization (EI).

  • MS Detection: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) of characteristic ions for this compound.

Visualizations

The following diagrams illustrate the key workflows for the analysis of this compound in food matrices.

Dinitramine_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Homogenization Sample Homogenization (e.g., Blending, Cryo-milling) Extraction QuEChERS Extraction (Acetonitrile + Salts) Homogenization->Extraction 10g sample Centrifugation1 Centrifugation Extraction->Centrifugation1 Cleanup dSPE Cleanup (PSA, C18, GCB) Centrifugation1->Cleanup Acetonitrile Layer Centrifugation2 Centrifugation Cleanup->Centrifugation2 Final_Extract Final Extract Centrifugation2->Final_Extract LC_MSMS LC-MS/MS Final_Extract->LC_MSMS GC_MS GC-MS Final_Extract->GC_MS Quantification Quantification LC_MSMS->Quantification GC_MS->Quantification Reporting Reporting Quantification->Reporting

Caption: General workflow for this compound analysis in food.

QuEChERS_Protocol_Detail Start Start: Homogenized Sample (10g) in 50mL Centrifuge Tube Add_ACN Add 10mL Acetonitrile Start->Add_ACN Add_Salts Add QuEChERS Salts (e.g., MgSO4, NaCl, Buffers) Add_ACN->Add_Salts Shake1 Shake Vigorously (1 min) Add_Salts->Shake1 Centrifuge1 Centrifuge (>=3000 rcf, 5 min) Shake1->Centrifuge1 Transfer_Supernatant Transfer Acetonitrile Supernatant to dSPE Tube Centrifuge1->Transfer_Supernatant dSPE_Cleanup dSPE Tube with Sorbents (e.g., PSA, C18, MgSO4) Transfer_Supernatant->dSPE_Cleanup Vortex Vortex (30 sec) dSPE_Cleanup->Vortex Centrifuge2 Centrifuge (high speed, 2 min) Vortex->Centrifuge2 Final_Extract Collect Cleaned Extract for Analysis Centrifuge2->Final_Extract

Caption: Detailed QuEChERS sample preparation workflow.

References

Calculating Dinitramine application rates for different soil types

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Dinitramine is a dinitroaniline herbicide that is no longer registered for use in the United States and is not approved in the European Union.[1][2] These application notes are intended for researchers, scientists, and drug development professionals for controlled research purposes only and are not a guide for agricultural use. Users must comply with all local, state, and federal regulations regarding the procurement, handling, and disposal of this chemical.

Introduction

This compound is a selective, pre-emergent soil-incorporated herbicide historically used for the control of annual grasses and broadleaf weeds in various crops.[1][2] Its primary mechanism of action is the inhibition of microtubule assembly in plant cells, which disrupts cell division and leads to the inhibition of root and shoot growth in germinating seeds.[2][3][4] The efficacy and crop safety of this compound are highly dependent on soil characteristics, primarily soil texture and organic matter content.[5] These factors influence the herbicide's adsorption, bioavailability, and persistence in the soil.[5]

Principles of this compound Application Rate Calculation

The application rate of this compound must be carefully calibrated to the specific soil type to ensure effective weed control without causing phytotoxicity to the target crop. The key soil properties influencing this compound application rates are:

  • Soil Texture: This refers to the relative proportions of sand, silt, and clay particles in the soil.

    • Coarse-textured soils (sandy): These soils have larger particles and lower organic matter, leading to less adsorption of the herbicide. This makes this compound more readily available for plant uptake, so lower application rates are required to prevent crop injury.

    • Medium-textured soils (loam, silt loam): These soils have a balanced mixture of sand, silt, and clay, providing moderate adsorption. Standard application rates are typically used for these soil types.

    • Fine-textured soils (clay, clay loam): These soils have small particles and a high surface area, often accompanied by higher organic matter content. This leads to greater adsorption of this compound, reducing its bioavailability. Higher application rates are necessary to ensure a sufficient concentration of the herbicide in the soil solution for effective weed control.[5]

  • Soil Organic Matter: Organic matter has a very high capacity for adsorbing herbicides like this compound.[5] As the percentage of organic matter in the soil increases, the application rate of this compound must also be increased to compensate for the amount of herbicide that will be bound to soil particles and unavailable for weed control.

Historical Application Rates and Relative Adjustments by Soil Type

While specific, current application rate recommendations are not available due to its discontinued commercial use, historical data for the formulation Cobex (25% this compound) indicated application rates ranging from 0.25 to 0.75 pounds of active ingredient per acre for crops such as soybeans, cotton, and sunflowers.[2]

The following table provides a generalized guide for adjusting this compound application rates based on soil texture and organic matter content. The rates are presented as relative adjustments from a baseline rate. Researchers should use this table as a starting point for determining appropriate rates in their specific experimental conditions.

Soil Texture ClassificationOrganic Matter ContentRelative this compound Application Rate
Coarse (Sands, Loamy Sands)Low (< 2%)Low
High (> 2%)Low to Medium
Medium (Loams, Silt Loams, Silts)Low (< 3%)Medium
High (> 3%)Medium to High
Fine (Sandy Clays, Silty Clays, Clays)Low (< 4%)High
High (> 4%)High

Experimental Protocol for Determining Optimal this compound Application Rates

The following protocol outlines a greenhouse bioassay to determine the optimal application rate of this compound for a specific soil type and target plant species.

Objective: To determine the concentration range of this compound that provides effective weed control without causing significant phytotoxicity to the desired crop in a specific soil type.

Materials:

  • Technical grade this compound

  • Acetone or other suitable solvent

  • Test soil, air-dried and sieved (2 mm mesh)

  • Pots (e.g., 4-inch diameter) with drainage holes

  • Seeds of a target weed species (e.g., annual ryegrass)

  • Seeds of the desired crop species

  • Greenhouse or controlled environment chamber

  • Balance, glassware, and other standard laboratory equipment

Methodology:

  • Soil Preparation:

    • Collect a representative soil sample from the intended research area.

    • Air-dry the soil and sieve it through a 2 mm mesh to ensure uniformity.

    • Characterize the soil for its texture (e.g., by hydrometer method) and organic matter content (e.g., by loss on ignition).

  • Preparation of this compound Stock Solution and Treatment Concentrations:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetone).

    • Determine a range of this compound concentrations to test. Based on historical rates, a starting point could be concentrations that correspond to 0.2, 0.4, 0.6, 0.8, and 1.0 kg active ingredient per hectare.

    • Calculate the amount of this compound solution to add to a known weight of soil to achieve the target concentrations.

  • Soil Treatment:

    • For each concentration, weigh out a sufficient amount of the prepared soil for at least three replicate pots.

    • Apply the calculated amount of this compound solution to the soil and mix thoroughly to ensure even distribution.

    • Include a control group treated only with the solvent and an untreated control.

    • Allow the solvent to evaporate completely from the treated soil.

  • Planting and Growth Conditions:

    • Fill the pots with the treated and control soils.

    • Plant a known number of seeds (e.g., 10-20) of the weed and crop species in their respective pots at a uniform depth.

    • Place the pots in a greenhouse or controlled environment chamber with optimal conditions for plant growth (temperature, light, and humidity).

    • Water the pots as needed, being careful to avoid overwatering and leaching of the herbicide.[6]

  • Data Collection and Analysis:

    • Assess plant emergence and phytotoxicity at regular intervals (e.g., 7, 14, and 21 days after planting).

    • Phytotoxicity can be rated on a scale of 0 (no injury) to 100 (complete plant death).

    • At the end of the experiment (e.g., 21-28 days), harvest the above-ground biomass of the surviving plants.

    • Dry the biomass in an oven at 70°C to a constant weight and record the dry weight for each pot.

    • Calculate the percent inhibition of growth for each treatment compared to the untreated control.

    • Analyze the data using appropriate statistical methods (e.g., ANOVA, regression analysis) to determine the dose-response relationship for both the weed and crop species.

Visualizations

Diagram of this compound's Proposed Signaling Pathway

G cluster_cell Plant Cell This compound This compound Tubulin α/β-Tubulin Dimers This compound->Tubulin Binds to Complex This compound-Tubulin Complex Tubulin->Complex Microtubule Microtubule Complex->Microtubule Prevents polymerization CellDivision Cell Division (Mitosis) Microtubule->CellDivision Essential for RootGrowth Root & Shoot Elongation CellDivision->RootGrowth Leads to

Caption: Proposed mechanism of action of this compound in a plant cell.

Experimental Workflow for Determining this compound Application Rate

G A 1. Soil Collection & Characterization (Texture, %OM) C 3. Soil Treatment (Spiking) A->C B 2. Prepare this compound Stock & Dilutions B->C D 4. Potting & Seeding (Weed & Crop) C->D E 5. Greenhouse Incubation (Controlled Conditions) D->E F 6. Data Collection (Emergence, Phytotoxicity) E->F G 7. Biomass Harvest & Dry Weight F->G H 8. Dose-Response Analysis G->H

References

Troubleshooting & Optimization

Technical Support Center: Understanding Dinitramine Degradation by UV Irradiation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving the UV irradiation-induced degradation of the herbicide Dinitramine.

Frequently Asked Questions (FAQs)

Q1: What is the expected outcome of exposing this compound to UV irradiation?

A1: this compound is highly susceptible to degradation upon exposure to UV light. In dilute solutions, such as methanol and water, this compound undergoes rapid photolytic decomposition.[1] The degradation process involves the dealkylation of the N,N-disubstituted alkylamino group and the progressive reduction of the nitro groups.[1] A key transformation is the cyclization of a reduced nitro group with an alkyl group to form benzimidazole derivatives.[1]

Q2: How quickly does this compound degrade under UV light?

A2: The photodegradation of this compound is a rapid process. In aqueous solutions, its half-life can be as short as 10 minutes when exposed to sunlight.[1] The exact rate of degradation can, however, vary depending on factors such as the solvent, the concentration of this compound, the intensity and wavelength of the UV source, and the presence of other substances in the solution.

Q3: What are the major degradation products of this compound upon UV irradiation?

A3: The primary degradation products of this compound identified through various analytical techniques include mono- and di-dealkylated this compound, as well as ethyl-benzimidazole and dealkylated benzimidazole.[1] The formation of these benzimidazole derivatives is a characteristic feature of this compound's degradation pathway.

Q4: What analytical methods are suitable for monitoring this compound degradation?

A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method for quantifying the concentration of this compound over time. Gas Chromatography-Mass Spectrometry (GC-MS) is invaluable for identifying the various degradation byproducts formed during the process.

Troubleshooting Guides

This section addresses specific issues that may arise during the experimental process.

Issue 1: Inconsistent or non-reproducible degradation rates.

  • Possible Cause 1: Fluctuations in UV lamp intensity.

    • Troubleshooting Steps:

      • Ensure the UV lamp has had adequate warm-up time as specified by the manufacturer to reach a stable output.

      • Monitor the lamp's output using a calibrated radiometer before and during the experiment.

      • Replace the UV lamp if it is nearing the end of its operational lifespan, as its intensity may become unstable.

  • Possible Cause 2: Variability in sample solution preparation.

    • Troubleshooting Steps:

      • Use high-purity solvents and freshly prepared this compound stock solutions for each experiment.

      • Ensure the complete dissolution of this compound in the chosen solvent.

      • Maintain a consistent and accurate concentration of this compound in all experimental and control samples.

  • Possible Cause 3: Temperature fluctuations in the experimental setup.

    • Troubleshooting Steps:

      • Conduct experiments in a temperature-controlled environment.

      • Use a water bath or a temperature-controlled chamber to maintain a constant temperature for the sample solutions during irradiation.

Issue 2: Unexpected peaks or poor separation in HPLC chromatograms.

  • Possible Cause 1: Co-elution of this compound and its degradation products.

    • Troubleshooting Steps:

      • Optimize the mobile phase composition. Experiment with different solvent ratios or a gradient elution to improve the separation of peaks.

      • Adjust the pH of the mobile phase, as this can significantly alter the retention times of ionizable compounds.

      • Consider using a different HPLC column with a different stationary phase chemistry.

  • Possible Cause 2: Contamination of the HPLC system.

    • Troubleshooting Steps:

      • Flush the HPLC system, including the injector and column, with a strong solvent to remove any potential contaminants.

      • Always filter your samples and mobile phases before use to prevent particulate matter from entering the system.

Issue 3: Difficulty in identifying degradation products using GC-MS.

  • Possible Cause 1: Low concentration of degradation products.

    • Troubleshooting Steps:

      • Concentrate the sample extract before GC-MS analysis.

      • Increase the injection volume, if possible, without overloading the column.

      • Optimize the MS parameters for higher sensitivity.

  • Possible Cause 2: Poor derivatization of polar metabolites.

    • Troubleshooting Steps:

      • Some degradation products may be too polar for direct GC-MS analysis. Consider a derivatization step (e.g., silylation) to increase their volatility.

      • Optimize the derivatization reaction conditions, such as temperature and time, to ensure complete reaction.

Data Presentation

Table 1: Photodegradation Half-life of this compound in Different Solvents

SolventHalf-life (t½)UV SourceReference
Water~10 minutesSunlight[1]
Methanol~10 minutesNot Specified[1]

Experimental Protocols

Protocol 1: UV Degradation of this compound in an Aqueous Solution

  • Preparation of this compound Stock Solution:

    • Accurately weigh 10 mg of this compound standard.

    • Dissolve it in 100 mL of methanol to prepare a 100 µg/mL stock solution. Store this solution in the dark at 4°C.

  • Preparation of Working Solution:

    • Dilute the stock solution with deionized water to a final concentration of 10 µg/mL.

  • UV Irradiation:

    • Transfer 10 mL of the working solution into a quartz cuvette or a petri dish.

    • Place the sample under a UV lamp with a specific wavelength (e.g., 254 nm or a broad-spectrum lamp).

    • At predetermined time intervals (e.g., 0, 2, 5, 10, 20, 30, and 60 minutes), withdraw an aliquot of the sample for analysis.

    • Maintain a control sample in the dark to monitor for any degradation not induced by UV light.

  • Sample Analysis (HPLC-UV):

    • Directly inject the collected aliquots into an HPLC system equipped with a C18 column and a UV detector set at the wavelength of maximum absorbance for this compound (approximately 355-365 nm in methanol).[1]

    • Use a mobile phase of methanol and water (e.g., 70:30 v/v) at a flow rate of 1 mL/min.

    • Quantify the decrease in the this compound peak area over time to determine the degradation kinetics.

Protocol 2: Identification of Degradation Products by GC-MS

  • Sample Preparation:

    • Following a longer period of UV irradiation (e.g., 2-4 hours) to allow for the accumulation of degradation products, acidify the solution to pH 2 with hydrochloric acid.

    • Extract the solution three times with an equal volume of a suitable organic solvent, such as dichloromethane or ethyl acetate.

    • Combine the organic extracts and dry them over anhydrous sodium sulfate.

    • Evaporate the solvent under a gentle stream of nitrogen to a final volume of 1 mL.

  • GC-MS Analysis:

    • Inject 1 µL of the concentrated extract into a GC-MS system.

    • Use a capillary column suitable for pesticide analysis (e.g., a 5% phenyl-methylpolysiloxane column).

    • Set the oven temperature program to start at a low temperature (e.g., 70°C) and ramp up to a high temperature (e.g., 280°C) to separate the different components.

    • Operate the mass spectrometer in full scan mode to acquire mass spectra of the eluting peaks.

    • Identify the degradation products by comparing their mass spectra with reference libraries (e.g., NIST) and by interpreting the fragmentation patterns.

Mandatory Visualizations

Dinitramine_Degradation_Pathway This compound This compound Dealkylated Mono/Di-dealkylated This compound This compound->Dealkylated Dealkylation Reduced_Nitro Nitro Group Reduction This compound->Reduced_Nitro Reduction Dealkylated->Reduced_Nitro Cyclization Intramolecular Cyclization Reduced_Nitro->Cyclization Benzimidazole Benzimidazole Derivatives Cyclization->Benzimidazole

Caption: Proposed degradation pathway of this compound under UV irradiation.

Experimental_Workflow cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Analysis Stock_Solution Prepare this compound Stock Solution Working_Solution Prepare Aqueous Working Solution Stock_Solution->Working_Solution UV_Irradiation UV Irradiation Working_Solution->UV_Irradiation Sampling Collect Aliquots at Time Intervals UV_Irradiation->Sampling HPLC_Analysis HPLC-UV Analysis (Kinetics) Sampling->HPLC_Analysis GCMS_Analysis GC-MS Analysis (Product ID) Sampling->GCMS_Analysis

References

Technical Support Center: Dinitramine Persistence and Breakdown in Soil

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the environmental fate of dinitramine.

Frequently Asked Questions (FAQs)

Q1: My this compound degradation is much slower than expected in my soil incubation study. What are the potential causes?

A1: Several factors could be contributing to slower-than-expected degradation of this compound in your soil incubation experiment. Consider the following troubleshooting steps:

  • Soil Temperature: this compound degradation is highly temperature-dependent. Lower temperatures will significantly slow down microbial activity and chemical degradation processes. Ensure your incubator is calibrated correctly and maintaining the target temperature. For example, the half-life of this compound can be as long as 47 weeks at 10°C, while it's only 3.2 weeks at 30°C in clay loam soil.[1][2]

  • Soil Moisture: Soil moisture is critical for microbial activity. If your soil is too dry, microbial degradation will be inhibited. The rate of degradation is significantly influenced by moisture content, with moist soils showing faster degradation than air-dry soils.[1][3]

  • Aerobic vs. Anaerobic Conditions: this compound degrades faster under anaerobic (low oxygen) conditions compared to aerobic conditions.[3][4] If your experimental setup is too aerobic, this could be slowing down the degradation.

  • Soil Type: The type of soil can influence this compound persistence. Factors like organic matter content and clay content can affect its bioavailability and degradation rate.[5]

  • Microbial Population: The degradation of this compound in soil is primarily a microbiological process.[3][4][6] If the soil used has a low microbial population or has been sterilized (e.g., by autoclaving), degradation will be minimal.

Q2: I am observing high variability in this compound concentrations between my replicate soil samples. How can I improve the consistency of my results?

A2: High variability can be a common issue in soil studies. Here are some tips to improve consistency:

  • Homogenization of Soil: Ensure your bulk soil sample is thoroughly homogenized before weighing out individual replicates. This includes sieving to remove large particles and mixing thoroughly.

  • Uniform Application of this compound: Develop a consistent method for applying the this compound solution to your soil samples to ensure even distribution.

  • Consistent Soil Moisture: Maintain a consistent moisture level across all replicates throughout the experiment. Regularly check and adjust the water content as needed.

  • Standardized Extraction Procedure: Use a consistent and validated extraction method for all samples. Ensure the same solvent-to-soil ratio, extraction time, and shaking/sonication intensity are used for every sample.

  • Analytical Instrument Calibration: Regularly calibrate your analytical instrument (GC or HPLC) with fresh standards to ensure accurate quantification.

Q3: What are the primary breakdown products of this compound in soil, and how can I detect them?

A3: The breakdown of this compound in soil involves several metabolites. The primary degradation pathway involves dealkylation of the N,N-disubstituted alkylamino group, followed by the reduction of the nitro groups.[6] This can lead to the formation of benzimidazoles through cyclization.[6]

Identified metabolites include:

  • Mono- and di-dealkylated this compound

  • Ethyl-benzimidazole

  • Dealkylated benzimidazole[6]

To detect these breakdown products, you will likely need to use a combination of analytical techniques, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) coupled with Mass Spectrometry (MS), to separate and identify the different compounds.

Q4: My this compound seems to be disappearing from the soil surface in my field trial faster than in my lab study. What could be the reason?

A4: The rapid disappearance of this compound from the soil surface in a field setting is likely due to a combination of factors that are not fully replicated in a standard laboratory incubation study:

  • Photodecomposition: this compound is susceptible to rapid degradation by sunlight (photodecomposition).[6][7] When applied to the soil surface, exposure to direct sunlight can lead to significant losses. The half-life of this compound in the presence of sunlight can be as short as 10 minutes.[6]

  • Volatilization: this compound can be lost from moist soil surfaces through volatilization, which is the process of turning into a vapor and escaping into the atmosphere.[6] This process is influenced by soil moisture and temperature.[3][4] To reduce these losses in agricultural settings, this compound is often incorporated into the soil.[6]

Quantitative Data Summary

The persistence of this compound in soil, often measured by its half-life (the time it takes for 50% of the initial amount to degrade), is influenced by various environmental factors.

Soil TypeTemperature (°C)Moisture ConditionHalf-life (weeks)Aerobic/AnaerobicReference
Clay Loam10-47Aerobic[1]
Clay Loam30-3.2Aerobic[1]
Sandy Loam10-31Aerobic[1]
Sandy Loam40-2.3Aerobic[1]
Generic Soil-Anaerobic1 - 3.9Anaerobic[3]
Generic Soil-Aerobic2.7 - 18.9Aerobic[3]

Experimental Protocols

Experiment 1: Assessing this compound Persistence in Soil under Laboratory Conditions

Objective: To determine the rate of this compound degradation in a specific soil type under controlled temperature and moisture conditions.

Materials:

  • Test soil, sieved (<2 mm)

  • Analytical grade this compound

  • Incubator

  • Glass jars with screw caps

  • Methanol (for extraction)

  • Anhydrous sodium sulfate

  • Gas Chromatograph with an Electron Capture Detector (GC-ECD) or HPLC.

Methodology:

  • Soil Preparation: Air-dry and sieve the soil to <2 mm. Determine the water holding capacity of the soil.

  • Spiking: Weigh 50 g of soil (on an oven-dry basis) into individual glass jars. Prepare a stock solution of this compound in a suitable solvent. Apply the this compound solution to the soil to achieve the desired concentration, ensuring even distribution. Allow the solvent to evaporate in a fume hood.

  • Moisture Adjustment: Adjust the moisture content of the soil to a predetermined level (e.g., 75% of field capacity) by adding deionized water.

  • Incubation: Seal the jars and place them in an incubator at a constant temperature (e.g., 25°C) in the dark.

  • Sampling: At predetermined time intervals (e.g., 0, 7, 14, 28, 56, and 100 days), remove triplicate jars for analysis.

  • Extraction: Extract the soil samples with methanol by shaking for a specified period (e.g., 2 hours).

  • Cleanup: Filter the extract and pass it through a column of anhydrous sodium sulfate to remove any remaining water.

  • Analysis: Analyze the extract for this compound concentration using a GC-ECD or HPLC.

  • Data Analysis: Plot the concentration of this compound versus time and calculate the half-life using first-order kinetics.

Experiment 2: Evaluating this compound Photodecomposition on Soil Surfaces

Objective: To quantify the degradation of this compound on a soil surface when exposed to simulated sunlight.

Materials:

  • Test soil, sieved (<2 mm)

  • Analytical grade this compound

  • Quartz plates or petri dishes

  • Sunlight simulator (e.g., Xenon lamp)

  • Dark control chamber

  • Extraction solvent (e.g., methanol)

  • Analytical instrument (GC-ECD or HPLC)

Methodology:

  • Soil Plate Preparation: Prepare thin layers of soil on quartz plates or in petri dishes.

  • Application: Apply a solution of this compound evenly to the soil surface and allow the solvent to evaporate.

  • Irradiation: Place the plates under a sunlight simulator. Place a parallel set of plates in a dark chamber at the same temperature to serve as controls.

  • Sampling: At various time points, remove plates from both the light and dark conditions.

  • Extraction: Extract the soil from the plates using an appropriate solvent.

  • Analysis: Analyze the extracts to determine the concentration of this compound.

  • Data Analysis: Compare the degradation rates between the irradiated and dark control samples to determine the extent of photodecomposition.

Visualizations

Dinitramine_Degradation_Pathways This compound This compound Dealkylation Dealkylation This compound->Dealkylation Microbial Action Nitro_Reduction Nitro_Reduction Dealkylation->Nitro_Reduction Benzimidazole_Formation Benzimidazole_Formation Nitro_Reduction->Benzimidazole_Formation Cyclization Metabolites Metabolites Benzimidazole_Formation->Metabolites

Caption: Microbial degradation pathway of this compound in soil.

Dinitramine_Persistence_Factors cluster_Soil Soil Properties cluster_Environment Environmental Conditions cluster_Degradation Degradation Processes Dinitramine_Persistence Dinitramine_Persistence Soil_Properties Soil_Properties Dinitramine_Persistence->Soil_Properties Environmental_Conditions Environmental_Conditions Dinitramine_Persistence->Environmental_Conditions Degradation_Processes Degradation_Processes Dinitramine_Persistence->Degradation_Processes Soil_Type Soil_Type Organic_Matter Organic_Matter pH pH Temperature Temperature Moisture Moisture Oxygen_Level Oxygen Level (Aerobic/Anaerobic) Sunlight Sunlight Microbial_Degradation Microbial_Degradation Photodecomposition Photodecomposition Volatilization Volatilization

Caption: Key factors influencing the persistence of this compound in soil.

Experimental_Workflow start Start soil_prep Soil Preparation (Sieving, Homogenizing) start->soil_prep spiking This compound Application (Spiking) soil_prep->spiking incubation Incubation (Controlled Temp/Moisture) spiking->incubation sampling Time-course Sampling incubation->sampling extraction Solvent Extraction sampling->extraction cleanup Extract Cleanup extraction->cleanup analysis GC or HPLC Analysis cleanup->analysis data_analysis Data Analysis (Half-life Calculation) analysis->data_analysis end End data_analysis->end

Caption: General experimental workflow for a this compound soil persistence study.

References

Addressing Dinitramine volatility and vapor pressure issues in experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with dinitramine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to this compound's volatility and vapor pressure during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why are its volatility and vapor pressure significant in experimental settings?

A1: this compound is a dinitroaniline herbicide that has been used for pre-emergent control of annual grasses and broadleaf weeds.[1] Its high volatility and significant vapor pressure mean that it can easily transition from a solid or liquid state into a gaseous form. In a laboratory setting, this can lead to sample loss, inaccurate concentration measurements, contamination of other experiments, and potential inhalation exposure for researchers. Therefore, special handling procedures are crucial to ensure experimental accuracy and safety.

Q2: What are the key physical and chemical properties of this compound that I should be aware of?

A2: Understanding the physicochemical properties of this compound is essential for designing and troubleshooting experiments. Key properties are summarized in the table below.

Q3: How does temperature affect the stability and volatility of this compound?

A3: this compound's stability is significantly influenced by temperature. It is relatively stable at room temperature but decomposes at temperatures above 200°C.[2][3] More importantly for routine lab work, its volatility increases with temperature. This means that even at temperatures moderately above ambient, such as on a warm lab bench or in certain analytical instruments, vapor loss can be accelerated. The soil half-life of this compound is dramatically shorter at higher temperatures, decreasing from 31-47 weeks at 10°C to just 2.3-3.2 weeks at 30-40°C, illustrating its increased dissipation at higher temperatures.[1]

Q4: Is this compound sensitive to light?

A4: Yes, this compound is susceptible to photodegradation. Dilute solutions of this compound are degraded by UV irradiation.[2][3] When exposed to direct sunlight, it can decompose rapidly, with a reported half-life of as little as 10 minutes in some conditions.[2] This is a critical factor to consider for sample storage and during experimental procedures that may be conducted under bright laboratory lights or near windows.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound, crucial for experimental design and handling.

PropertyValueSource
Vapor Pressure 3.60 x 10⁻⁶ mm Hg at 25°C[2]
Melting Point 98-99 °C
Boiling Point Decomposes above 200°C[2][3]
Solubility in Water 1.1 mg/L at 25°C
Solubility in Organic Solvents (g/L at 20°C) Acetone: 1040, Chloroform: 670, Benzene: 473, Xylene: 227, Ethanol: 107, Hexane: 14[2][3]
Log Kow (Octanol-Water Partition Coefficient) 4.30[3]
Soil Half-Life 31-47 weeks at 10°C; 2.3-3.2 weeks at 30-40°C[1]

Experimental Protocols

Protocol 1: Preparation of Standard Solutions and Samples

This protocol provides a detailed methodology for preparing this compound solutions while minimizing losses due to volatility.

Materials:

  • This compound (analytical standard)

  • Class A volumetric flasks

  • Gas-tight syringes or positive displacement pipettes

  • Analytical balance (located in a well-ventilated area or fume hood)

  • Appropriate solvent (e.g., acetone, methanol)

  • Amber glass vials with PTFE-lined screw caps

  • Vortex mixer

  • Fume hood

Procedure:

  • Pre-weighing Preparation: Before handling this compound, ensure the fume hood is operational. Place all necessary equipment, including the analytical balance, inside the fume hood if possible.

  • Weighing this compound: Accurately weigh the required amount of this compound standard directly into a volumetric flask using an analytical balance. Perform this step promptly to minimize the time the solid is exposed to the atmosphere.

  • Dissolution: Add a small amount of the chosen solvent to the volumetric flask to dissolve the this compound. Use a vortex mixer to ensure complete dissolution.

  • Dilution to Volume: Once dissolved, dilute the solution to the final volume with the solvent.

  • Aliquoting and Storage: Immediately aliquot the stock solution into smaller, amber glass vials with PTFE-lined screw caps. This minimizes the headspace and reduces volatilization from repeated opening of the main stock solution.

  • Storage Conditions: Store all this compound solutions in a refrigerator or freezer at or below 4°C when not in use. Ensure vials are tightly sealed.

Protocol 2: Experimental Workflow for Volatility Testing

This protocol outlines a general workflow for assessing the volatility of this compound from a treated surface, adapted from methodologies for testing herbicide volatility.

Materials:

  • This compound solution

  • Petri dishes or other suitable surfaces

  • Controlled environment chamber or fume hood with controlled airflow and temperature

  • Air sampling pump

  • Sorbent tubes (e.g., polyurethane foam) for trapping volatile compounds

  • Analytical instrument for quantification (e.g., GC-MS)

Procedure:

  • Preparation of Treated Surface: Apply a known amount of this compound solution evenly to the surface of a petri dish and allow the solvent to evaporate in a fume hood.

  • Experimental Setup: Place the treated petri dish inside a controlled environment chamber or a designated area within a fume hood.

  • Air Sampling: Position the air sampling pump with a connected sorbent tube at a fixed distance and height from the treated surface.

  • Initiation of Experiment: Start the air sampling pump to draw air over the treated surface and through the sorbent tube at a constant flow rate.

  • Sample Collection: Collect air samples at predetermined time intervals to assess the rate of volatilization.

  • Sample Extraction and Analysis: After each sampling interval, remove the sorbent tube and extract the trapped this compound using a suitable solvent. Analyze the extract using a calibrated analytical method (e.g., GC-MS) to quantify the amount of volatilized this compound.

  • Data Analysis: Calculate the volatilization rate for each time interval and determine the cumulative loss over the course of the experiment.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or inconsistent analytical results 1. Loss of this compound due to volatility during sample preparation or storage. 2. Photodegradation of the sample.1. Prepare solutions and handle samples in a fume hood. Minimize the time samples are exposed to the open air. Use tightly sealed vials with minimal headspace. Store solutions at low temperatures (≤4°C). 2. Use amber vials or wrap containers in aluminum foil to protect from light. Avoid prolonged exposure to direct laboratory light.
Contamination of blank or control samples 1. Vapor-phase transfer of this compound from treated samples to controls within the same experimental space. 2. Contaminated glassware or equipment.1. Physically separate control and treated samples. If possible, use separate incubators or fume hoods. 2. Thoroughly clean all glassware with an appropriate solvent and rinse multiple times. Dedicate a set of glassware for this compound experiments if cross-contamination is a persistent issue.
Decreasing concentration of stock solution over time 1. Evaporation of solvent from a poorly sealed container. 2. Volatilization of this compound from the solution.1. Use high-quality vials with PTFE-lined screw caps and ensure they are tightly closed. Parafilm can be used as an additional sealant for long-term storage. 2. Store stock solutions at low temperatures. Prepare smaller volumes of working solutions more frequently rather than repeatedly opening a large stock solution.
Inaccurate quantification in GC analysis 1. Loss of analyte in the injection port due to high temperature.1. Optimize the GC inlet temperature to ensure efficient transfer of this compound onto the column without causing thermal degradation. A lower, yet effective, inlet temperature may be necessary.

Visualizations

experimental_workflow Experimental Workflow for Handling this compound cluster_prep Sample Preparation (in Fume Hood) cluster_storage Storage cluster_exp Experimentation cluster_analysis Analysis weigh Weigh this compound dissolve Dissolve in Solvent weigh->dissolve dilute Dilute to Final Volume dissolve->dilute aliquot Aliquot into Amber Vials dilute->aliquot Minimize Headspace refrigerate Refrigerate/Freeze (≤4°C) aliquot->refrigerate run_exp Conduct Experiment refrigerate->run_exp collect Collect Samples run_exp->collect prep_analysis Prepare for Analysis collect->prep_analysis analyze Instrumental Analysis (e.g., GC-MS) prep_analysis->analyze data_proc Data Interpretation & Reporting analyze->data_proc Data Processing

Caption: A flowchart illustrating the key stages of an experimental workflow with this compound, emphasizing proper handling and storage to minimize volatility.

troubleshooting_logic Troubleshooting Logic for Inconsistent Results start Inconsistent/Low Analytical Results check_prep Review Sample Preparation Protocol start->check_prep check_storage Examine Storage Conditions check_prep->check_storage No Issue solution_prep Implement stricter handling procedures (fume hood, sealed vials). check_prep->solution_prep Issue Found check_contamination Investigate Potential Contamination check_storage->check_contamination No Issue solution_storage Ensure proper sealing, low temperature, and protection from light. check_storage->solution_storage Issue Found check_instrument Verify Analytical Instrument Performance check_contamination->check_instrument No Issue solution_contamination Separate samples, use dedicated glassware. check_contamination->solution_contamination Issue Found solution_instrument Calibrate instrument, optimize parameters (e.g., inlet temperature). check_instrument->solution_instrument Issue Found

Caption: A decision-making flowchart for troubleshooting common issues encountered during this compound experiments, focusing on identifying the source of error.

mode_of_action Conceptual Diagram of this compound's Mode of Action cluster_cellular Cellular Level This compound This compound tubulin Tubulin Dimers (α and β subunits) This compound->tubulin Binds to microtubule Microtubule Polymer This compound->microtubule Inhibits Polymerization tubulin->microtubule Polymerize to form mitosis Mitosis (Cell Division) microtubule->mitosis Essential for plant_growth Plant Growth mitosis->plant_growth Leads to

References

Optimizing Dinitramine soil incorporation depth for maximum efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the soil incorporation depth of dinitramine for maximum efficacy in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is soil incorporation necessary?

A1: this compound is a pre-emergent dinitroaniline herbicide that controls annual grasses and broadleaf weeds by inhibiting microtubule assembly during seed germination.[1][2][3] Soil incorporation is a critical step in its application. This process involves mechanically mixing the herbicide into the top layer of the soil to prevent its loss through volatilization (evaporation from the soil surface) and photodegradation (breakdown by sunlight).[4][5] Proper incorporation ensures that the herbicide is in the zone of weed seed germination, leading to more dependable weed control, especially for herbicides with low water solubility.[5]

Q2: What is the recommended soil incorporation depth for this compound?

A2: The optimal incorporation depth for this compound and other dinitroaniline herbicides is generally in the top 5 to 7.5 cm (2 to 3 inches) of the soil.[6] One study on soybeans evaluated this compound at depths of 7 cm and 15 cm, finding that the shallower depth was more effective at lower application rates.[7] The ideal depth can vary depending on soil type, moisture, and the target weed species. It is crucial to place the herbicide in the zone where weed seeds germinate.[5]

Q3: How does soil type affect the efficacy of this compound?

A3: Soil composition significantly impacts this compound's effectiveness. Dinitroaniline herbicides are strongly adsorbed to soil particles, particularly organic matter and clay.[8] Higher organic matter and clay content can bind the herbicide, reducing its availability for weed uptake.[8] Therefore, higher application rates may be necessary for fine-textured soils with high organic matter compared to coarse-textured, sandy soils.[9]

Q4: What is the effect of soil moisture on this compound's performance?

A4: Soil moisture influences both the loss and the activity of this compound. Volatilization losses are greater from warm, moist soils than from cool, dry soils.[8] However, some moisture is necessary for the herbicide to be taken up by the germinating weed seedlings. Extremely dry soil can reduce herbicide uptake and efficacy. Conversely, excessive moisture can lead to faster degradation under anaerobic (low oxygen) conditions.[8][10]

Q5: How quickly does this compound degrade in the soil?

A5: this compound's persistence in the soil is influenced by temperature and moisture. Its half-life can range from a few weeks to several months.[1] Degradation is primarily carried out by soil microorganisms and is faster in warm, moist conditions.[8][11] Under anaerobic conditions, degradation can be even more rapid.[8]

Troubleshooting Guide

Problem: Poor weed control after this compound application.

Possible Cause Troubleshooting Steps
Improper Incorporation Depth Ensure the incorporation depth is within the recommended 5-7.5 cm range to place the herbicide in the weed seed germination zone.[5][6] Shallow incorporation may lead to loss, while deep incorporation can dilute the herbicide.
Loss due to Volatilization or Photodegradation Incorporate this compound into the soil as soon as possible after application to minimize exposure to sunlight and air.[4] Delays can significantly reduce the amount of active ingredient available for weed control.
Incorrect Application Rate for Soil Type Adjust the application rate based on the soil's organic matter and clay content. Higher rates are generally required for soils with high organic matter and clay to compensate for increased adsorption.[8][9]
Unfavorable Soil Moisture Conditions Avoid applying this compound to overly wet or very dry soils. Adequate moisture is needed for herbicide activation and uptake by weeds, but excessive moisture can increase degradation.[8][10]
Herbicide Resistance If poor control persists despite optimizing other factors, consider the possibility of herbicide-resistant weed biotypes.[3][4][12]

Quantitative Data Summary

The following tables summarize key parameters related to this compound and other dinitroaniline herbicides.

Table 1: this compound Application and Incorporation Parameters

ParameterValue/RangeSoil Type/ConditionSource
Recommended Incorporation Depth 5 - 7.5 cm (2 - 3 inches)General[6]
Evaluated Incorporation Depths 7 cm and 15 cmNot specified[7]
Application Rate (Historical) 0.28 - 0.84 kg/ha (0.25 - 0.75 lbs/acre)Soybeans, Cotton, Sunflower[1]

Table 2: Factors Influencing Dinitroaniline Herbicide Efficacy

FactorInfluence on EfficacyAdditional NotesSource
Soil Organic Matter High levels decrease bioavailabilityRequires higher application rates[8]
Clay Content High content increases adsorptionRequires higher application rates[9]
Soil Temperature Higher temperatures increase volatilization and degradationHalf-life is shorter at higher temperatures[1][8]
Soil Moisture High moisture increases volatilization; necessary for uptakeAnaerobic conditions in flooded soils increase degradation[8][10]
Sunlight Exposure Causes photodegradationImmediate incorporation is crucial[4]

Experimental Protocols

Protocol: Determining Optimal this compound Incorporation Depth

This protocol outlines a general methodology for a field experiment to determine the most effective soil incorporation depth for this compound for a specific soil type and target weed species.

1. Experimental Design:

  • Treatments: A range of incorporation depths (e.g., 2.5 cm, 5 cm, 7.5 cm, 10 cm) and an unincorporated surface application control. Include a non-treated control for comparison.

  • Replication: Use a randomized complete block design with at least four replications for each treatment.

  • Plot Size: Should be large enough to allow for representative weed populations and minimize edge effects (e.g., 3m x 6m).

2. Site Preparation:

  • Select a field with a uniform soil type and a known history of the target weed species.

  • Prepare the seedbed to ensure a uniform surface for herbicide application and incorporation.

3. Herbicide Application:

  • Calibrate a sprayer to deliver a precise and uniform application of this compound at the desired rate.

  • Apply the herbicide uniformly to the soil surface of each plot according to the experimental design.

4. Incorporation:

  • Use calibrated tillage equipment (e.g., disk harrow, field cultivator) to incorporate the herbicide to the specified depths immediately after application.[6]

  • Ensure that the equipment is set to achieve the target depth consistently.

5. Seeding:

  • If evaluating crop tolerance, plant the desired crop species uniformly across all plots after incorporation.

6. Data Collection:

  • Weed Control Efficacy: At regular intervals (e.g., 2, 4, and 8 weeks after application), assess weed density (counts per unit area) and/or weed biomass (dry weight per unit area) for each target species. Visual ratings of weed control can also be used.

  • Crop Tolerance (if applicable): Record any signs of crop injury (e.g., stunting, discoloration, stand reduction) at regular intervals. Measure crop yield at the end of the growing season.

  • Soil Sampling: Collect soil samples from different depths within each plot shortly after application and at later time points to determine the concentration and distribution of this compound in the soil profile using analytical methods like gas chromatography or high-performance liquid chromatography.

7. Data Analysis:

  • Analyze the weed control and crop tolerance data using analysis of variance (ANOVA) to determine significant differences between the incorporation depth treatments.

  • Use regression analysis to model the relationship between incorporation depth and herbicide efficacy.

Visualizations

Experimental_Workflow Experimental Workflow for Optimizing this compound Incorporation Depth A Site Selection & Preparation B Experimental Design (Randomized Block) A->B C Herbicide Application (Uniform Spraying) B->C D Soil Incorporation (Varying Depths) C->D E Data Collection (Weed & Crop Assessment) D->E F Soil Sampling & Analysis D->F G Statistical Analysis (ANOVA, Regression) E->G F->G H Determine Optimal Depth G->H

Caption: Workflow for determining the optimal soil incorporation depth of this compound.

Factors_Influencing_Efficacy Factors Influencing this compound Efficacy cluster_soil Soil Properties cluster_application Application Technique cluster_environmental Environmental Factors SoilType Soil Type (Clay, Organic Matter) Efficacy This compound Efficacy SoilType->Efficacy SoilMoisture Soil Moisture SoilMoisture->Efficacy SoilTemp Soil Temperature SoilTemp->Efficacy IncorpDepth Incorporation Depth IncorpDepth->Efficacy AppRate Application Rate AppRate->Efficacy Timing Timing of Incorporation Timing->Efficacy Sunlight Sunlight (Photodegradation) Sunlight->Efficacy Airflow Airflow (Volatilization) Airflow->Efficacy

Caption: Interacting factors that determine the overall efficacy of this compound in soil.

References

Dinitramine Efficacy and Soil Moisture: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) regarding the impact of soil moisture on the efficacy of the herbicide Dinitramine.

Frequently Asked Questions (FAQs)

Q1: Why am I observing reduced this compound efficacy during dry conditions?

A1: Reduced efficacy in dry soil is a common issue. This compound, a pre-emergent dinitroaniline herbicide, requires adequate soil moisture for activation. In dry conditions, the herbicide adheres strongly to soil particles (adsorption) and is not present in the soil water solution.[1] Weed seeds primarily absorb the herbicide from the soil solution through their roots or shoots.[2] Without sufficient moisture, the herbicide cannot be taken up by the germinating weeds, leading to poor control.[1] Low herbicide doses in target weeds can also arise from dry environments.[2]

Q2: Can excessive soil moisture or waterlogged conditions also decrease this compound's effectiveness?

A2: Yes. While moisture is necessary, excessive water, especially in saturated or flooded conditions, can also lead to reduced efficacy. Waterlogged soils create an anaerobic (low-oxygen) environment.[3] Under these conditions, the microbial degradation of this compound is significantly accelerated. This rapid breakdown shortens the herbicide's half-life in the soil, reducing the duration and effectiveness of weed control.[4] For instance, the half-life of dinitroaniline herbicides can be as short as five days in warm, wet soils compared to 45-60 days in well-drained (aerobic) soils.[4]

Q3: How does soil type influence the effect of moisture on this compound efficacy?

A3: Soil texture and organic matter content are critical.

  • Clay Soils: These soils have smaller particles and higher organic matter, which can bind this compound tightly. While they retain moisture longer than sandy soils, very dry conditions can make the herbicide unavailable.

  • Sandy Soils: These coarse-textured soils have lower organic matter and allow for more herbicide movement into the soil solution with adequate moisture. However, they also dry out faster, which can lead to efficacy failure.[5] Excessive rainfall on sandy soils can also lead to a higher potential for herbicide loss.[6]

  • Organic Matter: Higher organic matter increases the binding (adsorption) of this compound, which can decrease its bioavailability to weeds.

Q4: My experiment showed inconsistent results after a heavy rainfall event. Why?

A4: Heavy rainfall can have several impacts. If the soil was previously dry, the rain could activate the herbicide and improve efficacy. However, if the rainfall leads to prolonged saturated conditions, it can accelerate anaerobic degradation, as explained in Q2.[4] Furthermore, intense rain on sloped or bare soil can cause surface runoff and erosion, physically removing the herbicide-treated soil layer and leading to patchy or failed weed control.[6]

Troubleshooting Guide

Problem: Poor weed control after this compound application.

Follow this workflow to diagnose potential issues related to soil moisture.

G start Start Troubleshooting: Poor this compound Efficacy soil_moisture Assess Soil Moisture Post-Application start->soil_moisture dry_conditions Consistently Dry / Drought? soil_moisture->dry_conditions Low wet_conditions Saturated / Waterlogged? soil_moisture->wet_conditions High optimal_moisture Adequate Moisture soil_moisture->optimal_moisture Moderate dry_conditions->soil_moisture No cause_dry Likely Cause: Lack of Activation. This compound is bound to soil and not available for uptake. dry_conditions->cause_dry Yes wet_conditions->soil_moisture No cause_wet Likely Cause: Accelerated Anaerobic Degradation. Herbicide broke down too quickly. wet_conditions->cause_wet Yes optimal_moisture->soil_moisture No check_other Issue is likely not soil moisture-related. optimal_moisture->check_other Yes solution_dry Solution: - Apply 0.5 to 1 inch of irrigation  if possible. - Plan future applications ahead of  anticipated rainfall. cause_dry->solution_dry solution_wet Solution: - Ensure proper soil drainage. - Consider split applications in  chronically wet fields. - Scout for weed breakthrough and plan  for post-emergent control. cause_wet->solution_wet other_factors Investigate Other Factors: - Herbicide Rate - Application Uniformity - Soil Type / OM - Weed Spectrum & Resistance - Incorporation Depth check_other->other_factors

Caption: Troubleshooting workflow for this compound efficacy issues.

Data Presentation

The persistence of this compound, measured by its half-life (the time it takes for 50% of the compound to degrade), is significantly influenced by both soil moisture and temperature.

Table 1: Effect of Soil Moisture and Temperature on this compound Half-Life in Different Soil Types

Soil TypeTemperature (°C)Soil Moisture (%)Half-Life (Weeks)
Clay Loam 102247
302.2 (Air-dry)> 52 (Extrapolated)
30116.5
30223.2
Sandy Loam 101231
400.5 (Air-dry)26
406.02.3
4012.02.3
Data sourced from a laboratory study on this compound degradation.

The data clearly shows that in both soil types, degradation is slowest at low temperatures and low moisture levels. As moisture and temperature increase, the half-life decreases dramatically, indicating faster breakdown.

Experimental Protocols

Protocol 1: Evaluating the Effect of Soil Moisture on this compound Degradation

This protocol outlines a laboratory experiment to determine the degradation rate and half-life of this compound under various controlled soil moisture levels.

G cluster_prep Phase 1: Preparation cluster_sampling Phase 2: Sampling & Analysis cluster_results Phase 3: Data Interpretation soil_prep 1. Prepare Soil Batches (Sieved, Air-Dried) moisture_levels 2. Establish Moisture Levels (e.g., Air-dry, 50% FC, 100% FC, Saturated) FC = Field Capacity soil_prep->moisture_levels herbicide_app 3. Apply this compound (e.g., 1 mg/kg soil) and mix thoroughly. moisture_levels->herbicide_app incubation 4. Incubate Samples (Controlled Temperature, e.g., 25°C) herbicide_app->incubation sampling 5. Collect Subsamples (Time points: 0, 3, 7, 14, 28, 56 days) incubation->sampling extraction 6. Solvent Extraction (Extract this compound from soil matrix) sampling->extraction analysis 7. Quantify this compound (e.g., HPLC or GC-MS) extraction->analysis concentration_plot 8. Plot Concentration vs. Time for each moisture level. analysis->concentration_plot half_life 9. Calculate Degradation Rate (k) and Half-Life (t½) concentration_plot->half_life

Caption: Experimental workflow for a soil degradation study.

Methodology Details:

  • Soil Preparation:

    • Select the desired soil type (e.g., sandy loam, clay loam).

    • Air-dry the soil and pass it through a 2-mm sieve to ensure uniformity.

    • Determine the water holding capacity (field capacity) of the soil.

  • Establishing Moisture Levels:

    • Prepare multiple batches of the sieved soil.

    • For each treatment group, add a calculated amount of deionized water to achieve the target moisture levels (e.g., 25%, 50%, 100% of field capacity, and a saturated/flooded condition).

  • This compound Application:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetone).

    • Apply the herbicide solution to the soil and mix thoroughly to achieve a uniform concentration. Allow the solvent to evaporate completely.

  • Incubation:

    • Place a known mass of treated soil for each moisture level into individual incubation vessels (e.g., glass jars).

    • Incubate the samples in the dark at a constant temperature (e.g., 25°C). The vessels should be covered but allow for some air exchange to prevent fully anaerobic conditions, except for the saturated treatment.

  • Sampling:

    • At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 28, 42, 56 days), collect triplicate samples from each moisture treatment group for analysis.

  • Extraction and Analysis:

    • Extract this compound from the soil samples using an appropriate solvent (e.g., diethyl ether or an acetone/methanol mixture).[7]

    • Analyze the extracts using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to quantify the remaining this compound concentration.[7]

  • Data Analysis:

    • Plot the concentration of this compound versus time for each moisture level.

    • Use first-order kinetics to calculate the degradation rate constant (k) and the half-life (t½ = 0.693/k) for this compound at each soil moisture level.

References

Technical Support Center: Dinitramine Photolytic Decomposition in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the photolytic decomposition of dinitramine in aqueous solutions. The information is presented in a question-and-answer format to address common issues and questions that may arise during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound in an aqueous solution when exposed to light?

A1: this compound is highly susceptible to photolytic decomposition in aqueous solutions. When exposed to sunlight, it degrades rapidly, with a reported half-life of approximately 10 minutes.[1] Dilute solutions of this compound are known to be degraded by UV irradiation.[1]

Q2: What are the primary photolytic decomposition products of this compound in water?

A2: Mass spectrometry analysis has identified four primary metabolites resulting from the decomposition of this compound, which are likely products of photolysis as well. These include:

  • Mono-dealkylated this compound

  • Di-dealkylated this compound

  • Ethyl-benzimidazole

  • Dealkylated benzimidazole[1]

Q3: What is the proposed photolytic decomposition pathway for this compound in aqueous solutions?

A3: Based on the identified decomposition products, a plausible photolytic decomposition pathway for this compound in aqueous solutions involves two main routes: N-dealkylation and reductive cyclization.

  • N-Dealkylation Pathway: This pathway involves the sequential removal of the ethyl groups from the amino substituent. The initial step is the formation of mono-dealkylated this compound, followed by the removal of the second ethyl group to form di-dealkylated this compound.

  • Reductive Cyclization Pathway: This pathway likely involves the reduction of one of the nitro groups to an amino group, followed by an intramolecular cyclization reaction to form benzimidazole derivatives. This can lead to the formation of ethyl-benzimidazole and subsequently dealkylated benzimidazole.

It is important to note that these pathways may occur concurrently and can be influenced by experimental conditions such as the presence of dissolved oxygen and the pH of the solution.

Troubleshooting Guide

Q4: I am not observing the expected rapid degradation of this compound in my experiment. What could be the issue?

A4: Several factors could contribute to a slower-than-expected degradation rate:

  • Light Source: Ensure your light source has a sufficient emission spectrum that overlaps with the absorption spectrum of this compound. This compound has a UV absorption maximum between 355-365 nm in methanol.[1] Check the specifications of your lamp and its age, as lamp intensity can decrease over time.

  • Vessel Material: If you are using a vessel that blocks UV light (e.g., certain types of glass or plastic), it will prevent the photolysis of this compound. Use quartz or borosilicate glass vessels that are transparent to the required UV wavelengths.

  • Solution Composition: The presence of other substances in your aqueous solution, such as high concentrations of organic matter, can act as a light filter, reducing the number of photons reaching the this compound molecules.[2]

Q5: I am having difficulty identifying the photoproducts of this compound. What analytical techniques are recommended?

A5: The identification of this compound and its degradation products typically requires sensitive analytical methods.

  • Chromatography: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are suitable for separating this compound and its photoproducts.[3] For HPLC, a C18 reversed-phase column is often used.

  • Detection: Mass Spectrometry (MS) coupled with chromatography (LC-MS or GC-MS) is a powerful tool for identifying the structures of the decomposition products.[1] Electron capture detection (ECD) or nitrogen-phosphorus detection (NPD) can also be used with GC for sensitive detection of this compound.[1]

Q6: My quantitative results for this compound photolysis are not reproducible. What should I check?

A6: Lack of reproducibility in photolysis experiments can stem from several sources:

  • Light Intensity Fluctuations: Ensure a stable light source. If using a lamp, allow it to warm up to a stable output before starting the experiment. Monitor the lamp's output with a radiometer if possible.

  • Temperature Control: Photochemical reaction rates can be temperature-dependent. Use a temperature-controlled reaction chamber to maintain a constant temperature throughout the experiment.

  • Sample Positioning: The distance and angle of your sample relative to the light source must be consistent across all experiments. A merry-go-round photoreactor can help ensure uniform irradiation of multiple samples.

  • Solution Preparation: Ensure accurate and consistent preparation of your this compound solutions. Use high-purity water and solvents to avoid interference from impurities.

Experimental Protocols

Protocol 1: Determining the Photolytic Half-Life of this compound in Aqueous Solution

Objective: To determine the rate of photolytic degradation and the half-life of this compound in an aqueous solution under a specific light source.

Materials:

  • This compound analytical standard

  • High-purity water (e.g., Milli-Q)

  • Quartz reaction vessels

  • A light source with a known spectral output (e.g., a xenon arc lamp with filters to simulate sunlight, or a UV lamp with emission around 360 nm)

  • Magnetic stirrer and stir bars

  • HPLC-UV or LC-MS system for analysis

  • Class A volumetric flasks and pipettes

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration.

  • Prepare the aqueous experimental solution by spiking the high-purity water with the this compound stock solution to achieve the desired initial concentration (e.g., 1-10 mg/L).

  • Fill several quartz reaction vessels with the this compound solution. Include control samples that will be kept in the dark to measure any non-photolytic degradation.

  • Place the reaction vessels in a temperature-controlled photoreactor.

  • Turn on the light source and start the magnetic stirrers.

  • At predetermined time intervals (e.g., 0, 2, 5, 10, 20, 30, 60 minutes), withdraw an aliquot from one of the vessels.

  • Immediately analyze the concentration of this compound in the collected aliquots using a validated HPLC-UV or LC-MS method.

  • Plot the natural logarithm of the this compound concentration versus time. The degradation should follow pseudo-first-order kinetics.

  • The slope of the resulting linear regression is the negative of the rate constant (k).

  • Calculate the half-life (t½) using the formula: t½ = ln(2) / k.

Protocol 2: Identification of this compound Photoproducts

Objective: To identify the major photolytic degradation products of this compound in an aqueous solution.

Materials:

  • Same materials as in Protocol 1.

  • LC-MS/MS or GC-MS system for product identification.

Procedure:

  • Prepare a more concentrated aqueous solution of this compound (e.g., 20-50 mg/L) to ensure detectable levels of photoproducts.

  • Irradiate the solution for a period sufficient to achieve significant degradation (e.g., several half-lives, as determined in Protocol 1).

  • At the end of the irradiation period, take a sample of the solution.

  • Analyze the sample using an LC-MS/MS or GC-MS system.

  • Compare the mass spectra of the observed peaks with the expected masses of the known metabolites (mono- and di-dealkylated this compound, ethyl-benzimidazole, and dealkylated benzimidazole).

  • Use fragmentation patterns (MS/MS) to confirm the structures of the identified photoproducts.

Quantitative Data

ParameterValueReference
Photolytic Half-life (Sunlight) ~10 minutes[1]
UV Absorption Maximum (in Methanol) 355-365 nm[1]

Visualizations

Dinitramine_Photolysis_Workflow cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Analysis cluster_results Results prep_solution Prepare this compound Aqueous Solution fill_vessels Fill Quartz Vessels prep_solution->fill_vessels irradiate Irradiate with UV Light Source fill_vessels->irradiate dark_control Dark Control (No Irradiation) fill_vessels->dark_control sample Collect Aliquots at Time Intervals irradiate->sample analyze Analyze this compound Concentration (HPLC/LC-MS) sample->analyze identify Identify Photoproducts (LC-MS/MS) sample->identify calc_halflife Calculate Half-life analyze->calc_halflife propose_pathway Propose Degradation Pathway identify->propose_pathway

Caption: Experimental workflow for studying this compound photolysis.

Dinitramine_Decomposition_Pathway cluster_dealkylation N-Dealkylation Pathway cluster_cyclization Reductive Cyclization Pathway This compound This compound Mono_dealkylated Mono-dealkylated This compound This compound->Mono_dealkylated - C2H5 Ethyl_benzimidazole Ethyl-benzimidazole This compound->Ethyl_benzimidazole Reduction & Cyclization Di_dealkylated Di-dealkylated This compound Mono_dealkylated->Di_dealkylated - C2H5 Dealkylated_benzimidazole Dealkylated Benzimidazole Ethyl_benzimidazole->Dealkylated_benzimidazole - C2H5

Caption: Proposed photolytic decomposition pathways of this compound.

References

Strategies for preventing crop injury from Dinitramine residues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and agricultural professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent crop injury from dinitramine residues in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a pre-emergent dinitroaniline herbicide used to control annual grasses and broadleaf weeds.[1] Its primary mode of action is the inhibition of microtubule assembly in plant cells.[1] This disruption of microtubule formation interferes with cell division and elongation, ultimately leading to the death of susceptible weeds as they germinate.[1]

Q2: What are the typical symptoms of this compound injury in susceptible crops?

A2: this compound injury typically manifests as stunting of the plant, with inhibited root development being a key indicator. You may observe pruned or "clubbed" lateral roots.[2][3] Above ground, symptoms can include purplish discoloration and stunted growth.[2][3]

Q3: How long does this compound persist in the soil?

A3: this compound's persistence in soil is highly variable and depends on environmental conditions. Key factors include temperature, soil moisture, and soil type.[4] Its half-life can range from a few weeks to several months. For example, at 10°C, the half-life can be 31 to 47 weeks, while at 30-40°C, it can be as short as 2.3 to 3.2 weeks.[1]

Q4: What factors increase the risk of this compound carryover and crop injury?

A4: Several factors can increase the risk of this compound residues persisting and causing injury to subsequent crops. These include:

  • Low soil temperature and moisture: These conditions slow down the microbial degradation of the herbicide.[4]

  • High application rates: Exceeding recommended application rates increases the amount of residue in the soil.

  • Soil type: Soils with high clay or organic matter content may bind this compound, potentially releasing it later.

  • Drought conditions: Lack of moisture significantly reduces microbial activity, a primary pathway for this compound degradation.[5]

Troubleshooting Guide

Observed Problem Potential Cause Troubleshooting/Prevention Strategy
Poor germination or emergence of rotational crop. This compound residue in the soil is inhibiting root and shoot development.1. Conduct a soil bioassay before planting to determine the presence of phytotoxic residues. 2. If residues are present, consider planting a tolerant crop species. 3. Implement tillage to dilute the herbicide residue in the soil profile.[6] 4. In small-scale experimental plots, consider the application of activated carbon to adsorb and deactivate the herbicide.[7][8][9][10][11]
Stunted plants with abnormal, swollen, or "clubbed" roots. This compound is interfering with microtubule formation, leading to abnormal cell division and elongation in the roots.[2][3]1. Confirm the symptoms are consistent with dinitroaniline herbicide injury. 2. Collect soil and plant tissue samples for chemical analysis to confirm the presence and concentration of this compound. 3. For future experiments, adhere strictly to recommended application rates and consider environmental conditions that may slow degradation.
Unexpected crop injury in a field with a known this compound application history. Environmental conditions (e.g., drought, cool temperatures) have slowed the degradation of this compound, leading to carryover.[5]1. Review application records, noting the rate and date of application. 2. Assess the environmental conditions since the application. 3. Implement a longer crop rotation interval to allow for further degradation.[12]

Data Presentation

Table 1: Soil Half-Life of this compound Under Different Temperature Conditions

Temperature (°C)Soil Half-Life (weeks)
1031 - 47
30 - 402.3 - 3.2

Source:[1]

Table 2: this compound Application Rates for Weed Control in Various Crops

CropApplication Rate (pounds per acre)
Soybeans0.25 - 0.75
Cotton0.25 - 0.75
Sunflowers0.25 - 0.75

Note: These are historical application rates. This compound is no longer approved for use in the United States.[1] Always consult current local regulations.

Experimental Protocols

Protocol 1: Soil Bioassay for this compound Residue Detection

Objective: To determine if this compound residues in the soil are at a high enough concentration to cause injury to a sensitive indicator crop.

Materials:

  • Representative soil samples from the experimental area.

  • Control soil known to be free of this compound.

  • Pots (3-4 inch).

  • Seeds of a sensitive indicator species (e.g., oats, ryegrass).[13]

  • Greenhouse or growth chamber with controlled temperature and light.

Procedure:

  • Soil Collection: Collect representative soil samples from the top 2-4 inches of the experimental plot.[13] If different conditions exist within the plot (e.g., high and low spots), collect separate composite samples from each area. Also, collect a sufficient amount of control soil.

  • Potting: Fill and label an equal number of pots with the experimental soil and the control soil.

  • Sowing: Plant the indicator seeds at a uniform depth in each pot.

  • Incubation: Place the pots in a greenhouse or growth chamber with adequate light and temperature to support plant growth. Water the pots as needed, avoiding waterlogging.

  • Observation: Observe the plants for approximately three weeks after germination.[13]

  • Evaluation: Compare the growth of the plants in the experimental soil to those in the control soil. Look for symptoms of this compound injury, such as stunting, and swollen or "clubbed" roots.[13] Significant differences in growth indicate the presence of phytotoxic this compound residues.

Protocol 2: Activated Carbon Application for this compound Residue Mitigation in Small Plots

Objective: To reduce the concentration of bioactive this compound in the soil of small experimental plots.

Materials:

  • Activated carbon.

  • Spreader or other application equipment.

  • Tiller or other incorporation tool.

Procedure:

  • Rate Calculation: A general guideline is to apply 200 lbs of activated carbon per acre for each 1 lb of active ingredient of herbicide residue per acre.[7]

  • Application: Evenly apply the calculated amount of activated carbon to the soil surface.

  • Incorporation: Thoroughly incorporate the activated carbon into the top 4-6 inches of the soil using a tiller or other suitable equipment. This ensures good contact between the carbon and the herbicide residues.

  • Pre-Planting Interval: Allow a short period (e.g., a few days) before planting to allow for adsorption of the herbicide by the activated carbon.

Mandatory Visualizations

Dinitramine_Mode_of_Action This compound This compound Tubulin α/β-tubulin heterodimers This compound->Tubulin Binds to Microtubule_Assembly Microtubule Assembly Tubulin->Microtubule_Assembly Inhibits Cell_Division Cell Division (Mitosis) Microtubule_Assembly->Cell_Division Disrupts Root_Elongation Root Elongation Microtubule_Assembly->Root_Elongation Disrupts Crop_Injury Crop Injury Symptoms (Stunting, Clubbed Roots) Cell_Division->Crop_Injury Root_Elongation->Crop_Injury Residue_Testing_Workflow Start Suspected this compound Residue Soil_Sampling Collect Representative Soil Samples Start->Soil_Sampling Bioassay Conduct Soil Bioassay Soil_Sampling->Bioassay No_Injury No Significant Injury Observed Bioassay->No_Injury Negative Injury Injury Symptoms Observed Bioassay->Injury Positive Chemical_Analysis Perform GC-MS Analysis (Optional Confirmation) Proceed Proceed with Planting No_Injury->Proceed Injury->Chemical_Analysis Mitigate Implement Mitigation Strategies Injury->Mitigate Prevention_Strategies Prevention Preventing this compound Crop Injury App_Practices Application Practices Prevention->App_Practices Soil_Management Soil Management Prevention->Soil_Management Crop_Selection Crop Selection Prevention->Crop_Selection Remediation Remediation Prevention->Remediation Rate Accurate Application Rate App_Practices->Rate Timing Appropriate Timing App_Practices->Timing Tillage Tillage to Dilute Residues Soil_Management->Tillage Rotation Extended Crop Rotation Crop_Selection->Rotation Tolerant_Crops Plant Tolerant Species Crop_Selection->Tolerant_Crops Activated_Carbon Activated Carbon Application Remediation->Activated_Carbon

References

Technical Support Center: Overcoming Challenges in Dinitramine Residue Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the analysis of dinitramine residues.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for this compound residue analysis?

A1: The most common analytical techniques for this compound residue analysis are gas chromatography (GC) and liquid chromatography (LC), often coupled with mass spectrometry (MS). Gas chromatography with an electron capture detector (GC-ECD) is a highly sensitive method for detecting this compound.[1] Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is also used for the determination of dinitroaniline herbicides, including this compound, in complex matrices.[1]

Q2: What are the main challenges in this compound residue analysis?

A2: The main challenges in this compound residue analysis include:

  • Matrix Effects: Complex sample matrices such as soil, plant tissue, and water can interfere with the ionization of this compound in LC-MS analysis, leading to ion suppression or enhancement and affecting accuracy.

  • Analyte Degradation: this compound is susceptible to degradation. It is relatively stable at room temperature but decomposes at temperatures above 200°C.[2] Dilute solutions of this compound are also degraded by UV irradiation, with one study noting a rapid photolytic decomposition in methanol and water with a half-life of 10 minutes.[2]

  • Low Recovery Rates: Achieving high and consistent recovery rates during sample preparation, particularly with complex matrices, can be challenging.

  • Achieving Low Limits of Detection (LOD) and Quantification (LOQ): Reaching the low detection levels required for regulatory compliance and environmental monitoring can be difficult, especially in complex samples.

Q3: What are typical sample preparation methods for this compound analysis?

A3: Common sample preparation methods include:

  • Solid-Phase Extraction (SPE): This technique is used to clean up and concentrate the analyte from the sample matrix. For dinitroaniline herbicides in water, C18 cartridges are often used for purification and concentration.[3]

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This is a popular and efficient method for extracting pesticide residues from a variety of food and environmental matrices. It involves an extraction and partitioning step followed by a dispersive solid-phase extraction (d-SPE) cleanup.

  • Liquid-Liquid Extraction (LLE): This involves partitioning the analyte between two immiscible liquid phases to separate it from interfering components.

Q4: How can I minimize this compound degradation during analysis?

A4: To minimize degradation, it is crucial to protect samples and standards from light and high temperatures. Use amber vials or cover glassware with aluminum foil.[1] Avoid high temperatures during sample processing and GC analysis where possible, though this compound is stable up to 200°C.[2]

Troubleshooting Guides

Low Analyte Recovery
Symptom Potential Cause Suggested Solution
Low recovery after Solid-Phase Extraction (SPE) Incomplete elution of this compound from the SPE cartridge.Use a stronger elution solvent. Ensure the pH of the elution solvent is appropriate for this compound.
This compound breakthrough during sample loading.Decrease the sample loading flow rate. Ensure the sample volume does not exceed the cartridge capacity.
Inappropriate SPE sorbent.For dinitroanilines, C18 cartridges have been shown to be effective for water samples.[3]
Low recovery with QuEChERS Inefficient extraction from the matrix.Ensure vigorous shaking during the extraction step. For incurred residues that are incorporated into the plant system, a repeated or extended extraction time may be necessary.[4]
Analyte loss during cleanup.The choice of d-SPE sorbent is critical. While beneficial for removing interferences, some sorbents may also remove the analyte. Evaluate different sorbent combinations.
Chromatographic Issues (GC & LC)
Symptom Potential Cause Suggested Solution
Peak Tailing (GC) Active sites in the GC inlet or column interacting with the analyte.Use a deactivated inlet liner and a high-quality, inert GC column. Regularly replace the liner and septum.
Column contamination.Bake out the column at a high temperature (within the column's limits). If tailing persists, trim the first few centimeters of the column.
Incompatible solvent.Ensure the injection solvent is compatible with the stationary phase.
Poor Peak Shape or Splitting (LC) Sample solvent is stronger than the mobile phase.Dilute the sample extract in a solvent that is weaker than or matches the initial mobile phase composition.
Column overload.Reduce the injection volume or dilute the sample.
Inconsistent Retention Times Changes in mobile phase composition or flow rate (LC).Prepare fresh mobile phase and ensure the pump is functioning correctly.
Fluctuations in oven temperature or carrier gas flow (GC).Verify the stability of the GC oven temperature and carrier gas flow.
Detection and Quantification Issues (MS)
Symptom Potential Cause Suggested Solution
Ion Suppression or Enhancement (Matrix Effect) Co-eluting matrix components interfering with analyte ionization.Improve sample cleanup to remove more matrix components. Methods like SPE or more extensive QuEChERS cleanup can be employed.
Use matrix-matched standards for calibration to compensate for the matrix effect.
Employ an isotopically labeled internal standard that co-elutes with the analyte and experiences similar matrix effects.
Low Sensitivity Suboptimal MS source parameters.Optimize source parameters such as capillary voltage, gas flow, and temperature for this compound.
Inefficient ionization.For LC-MS/MS, electrospray ionization (ESI) in positive mode has been successfully used for dinitroanilines.[1]

Data Presentation

Table 1: Recovery of this compound in Various Matrices

MatrixSpiking LevelSample PreparationAnalytical MethodAverage Recovery (%)Reference
Soil0.01 ppmMethanol extraction, CH₂Cl₂ partitioning, Florisil cleanupGC-ECD85-120[1]
Soybean Forage0.01 ppmMethanol extraction, CH₂Cl₂ partitioning, Florisil cleanupGC-ECD85-120[1]
Cottonseed0.01 ppmMethanol extraction, CH₂Cl₂ partitioning, Florisil cleanupGC-ECD85-120[1]
Soybean Seed0.01 ppmMethanol extraction, CH₂Cl₂ partitioning, Florisil cleanupGC-ECD85-120[1]
Tea0.010 - 0.100 mg/kgQuEChERSUPLC-MS/MS75.9 - 113[1]
Soybean0.010 - 0.100 mg/kgQuEChERSUPLC-MS/MS75.9 - 113[1]
Chicken Livers0.010 - 0.100 mg/kgQuEChERSUPLC-MS/MS75.9 - 113[1]
Surface WaterNot specifiedSPE (C18)HPLC89-104[3]

Table 2: Limits of Detection (LOD) and Quantification (LOQ) for this compound

MatrixAnalytical MethodLODLOQReference
SoilHPLC0.02 mg/kg-[3]
Surface WaterHPLC0.5 µg/L-[3]
Tea, Soybean, Chicken LiversUPLC-MS/MS-0.010 mg/kg[1]

Experimental Protocols

GC-ECD Method for this compound in Soil and Plant Tissue

This protocol is based on the method described by Newsom and Mitchell (1972).[1]

a) Extraction:

  • Homogenize a 50 g sample of soil or plant tissue.

  • Extract the sample with 100 mL of methanol by blending at high speed for 2 minutes.

  • Filter the extract through Whatman No. 1 filter paper.

  • Rinse the blender and filter paper with two 25 mL portions of methanol and combine the filtrates.

b) Partitioning:

  • Transfer the methanol extract to a 1 L separatory funnel containing 500 mL of water and 50 mL of saturated sodium chloride solution.

  • Extract the aqueous methanol with three 100 mL portions of methylene chloride, shaking for 1 minute each time.

  • Combine the methylene chloride extracts and pass them through a pad of anhydrous sodium sulfate to remove water.

c) Cleanup (Florisil Column Chromatography):

  • Prepare a chromatography column with 15 g of Florisil (activated by heating at 130°C for at least 24 hours and then deactivated with 1.5% water).

  • Concentrate the methylene chloride extract to about 5 mL and transfer it to the top of the Florisil column.

  • Elute the column with 100 mL of a 10% ethyl ether in hexane solution. Discard this fraction.

  • Elute the this compound from the column with 100 mL of a 20% ethyl ether in hexane solution.

  • Concentrate the eluate to a suitable volume (e.g., 10 mL) in benzene for GC analysis.

d) GC-ECD Analysis:

  • Column: 5 ft x 1/8 in. glass column packed with a suitable stationary phase (e.g., 3% OV-1 on 80/100 mesh Chromosorb W).

  • Temperatures: Injector at 225°C, Column at 200°C, Detector at 210°C.

  • Carrier Gas: Nitrogen at a flow rate of 60-80 mL/min.

  • Injection: Inject a standard solution for calibration every few hours.

UPLC-MS/MS Method for Dinitroaniline Herbicides

This protocol is based on a method for the determination of 8 dinitroaniline herbicides, including this compound.[1]

a) Extraction (QuEChERS):

  • Weigh 10 g of homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile.

  • Add the appropriate QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).

  • Shake vigorously for 1 minute.

  • Centrifuge at ≥3000 rpm for 5 minutes.

b) Cleanup (d-SPE):

  • Take an aliquot of the acetonitrile supernatant and transfer it to a d-SPE tube containing magnesium sulfate and a sorbent (e.g., PSA - primary secondary amine).

  • Vortex for 30 seconds.

  • Centrifuge at high speed for 5 minutes.

  • The resulting supernatant is ready for UPLC-MS/MS analysis.

c) UPLC-MS/MS Analysis:

  • Column: A suitable reversed-phase column (e.g., C18).

  • Mobile Phase: A gradient of water and methanol or acetonitrile, often with a modifier like formic acid or ammonium formate to improve ionization.

  • Ionization: Electrospray ionization (ESI) in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM) for quantification and confirmation.

Visualizations

Dinitramine_GC_Workflow cluster_prep Sample Preparation cluster_cleanup Cleanup cluster_analysis Analysis Sample 1. Soil/Plant Sample (50g) Extract 2. Methanol Extraction Sample->Extract Partition 3. Methylene Chloride Partitioning Extract->Partition Florisil 4. Florisil Column Chromatography Partition->Florisil Elute 5. Elute with Ether/Hexane Florisil->Elute Concentrate 6. Concentrate Final Extract Elute->Concentrate GC_ECD 7. GC-ECD Analysis Concentrate->GC_ECD Data Data Acquisition & Processing GC_ECD->Data

Caption: Workflow for this compound Analysis by GC-ECD.

QuEChERS_LCMS_Workflow cluster_extraction QuEChERS Extraction cluster_cleanup Dispersive SPE Cleanup cluster_analysis Analysis Sample 1. Homogenized Sample (10g) AddSolvent 2. Add Acetonitrile & Salts Sample->AddSolvent Shake 3. Shake Vigorously AddSolvent->Shake Centrifuge1 4. Centrifuge Shake->Centrifuge1 Supernatant 5. Transfer Supernatant Centrifuge1->Supernatant AddSorbent 6. Add d-SPE Sorbents (PSA, MgSO4) Supernatant->AddSorbent Vortex 7. Vortex AddSorbent->Vortex Centrifuge2 8. Centrifuge Vortex->Centrifuge2 LCMS 9. UPLC-MS/MS Analysis Centrifuge2->LCMS Data Data Acquisition & Processing LCMS->Data

Caption: QuEChERS Workflow for LC-MS/MS Analysis.

Troubleshooting_Logic Start Problem Encountered (e.g., Low Recovery) CheckPrep Review Sample Prep? (SPE, QuEChERS) Start->CheckPrep CheckChrom Review Chromatography? (GC/LC) CheckPrep->CheckChrom Prep OK PrepIssue Identify Prep Error (e.g., wrong solvent) CheckPrep->PrepIssue Issue Found CheckDetect Review Detection? (MS, ECD) CheckChrom->CheckDetect Chrom. OK ChromIssue Identify Chrom. Error (e.g., peak tailing) CheckChrom->ChromIssue Issue Found Solution Implement Solution & Re-analyze CheckDetect->Solution Detect. OK (Other issue) DetectIssue Identify Detect. Error (e.g., matrix effect) CheckDetect->DetectIssue Issue Found PrepIssue->Solution ChromIssue->Solution DetectIssue->Solution

Caption: Logical Flow for Troubleshooting this compound Analysis.

References

Techniques for mitigating Dinitramine drift during field application

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating Dinitramine drift during field application.

Troubleshooting Guide: Common this compound Drift Issues

Issue Potential Cause Troubleshooting Steps
Visible drift during application Incorrect nozzle selection: Producing fine droplets that are easily carried by wind.Solution: Switch to low-drift nozzles such as air induction (AI) or turbo teejet nozzles that produce coarser droplets.[1]
High spray pressure: Results in smaller droplet size, increasing drift potential.[2]Solution: Reduce spray pressure to the lower end of the nozzle's recommended range. Be aware that this may require recalibration of the sprayer.[2]
Excessive boom height: The higher the boom, the longer the droplets are in the air and susceptible to wind.[3][4]Solution: Lower the boom to the minimum height required for uniform coverage, typically 24 inches or less above the target.[3]
High wind speeds: Wind is a primary factor in carrying spray droplets off-target.[3][4]Solution: Do not spray when wind speeds exceed 10 mph. The ideal wind speed is between 3 and 7 mph.[3][5]
Uneven weed control suggesting drift Inadequate soil incorporation: this compound is a pre-emergent herbicide that requires mechanical incorporation into the soil to be effective and prevent loss.Solution: Ensure immediate and thorough incorporation of this compound into the top 1-2 inches of soil after application using appropriate equipment like a field cultivator or disc.
Temperature inversion: Spraying during a temperature inversion can trap fine spray particles in a layer of cool air near the ground, allowing them to move long distances.[3][4]Solution: Avoid spraying during early morning or late evening when temperature inversions are most likely to occur. Look for indicators such as ground fog or smoke that moves horizontally.[6]
Damage to adjacent sensitive crops Vapor drift: Although this compound has low volatility, some vapor movement can occur under hot and dry conditions if not properly incorporated.[7]Solution: Incorporate this compound into the soil immediately after application. Avoid application during periods of high temperature and low humidity.
Particle drift: Fine spray droplets have moved from the target area.Solution: Implement all strategies to reduce particle drift, including using low-drift nozzles, appropriate pressure and boom height, and spraying only in suitable weather conditions. Consider using a drift-reducing adjuvant.[3]

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor in mitigating this compound drift?

A1: For this compound, a pre-emergent dinitroaniline herbicide, proper and immediate soil incorporation is the most critical step.[7] this compound has low volatility and is subject to photodegradation, so incorporating it into the soil minimizes both vapor drift and loss of efficacy. While managing spray drift during application is important, failure to incorporate the product correctly will lead to poor weed control and potential off-target movement.

Q2: What type of nozzles are recommended for this compound application?

A2: To minimize spray drift, it is recommended to use low-drift nozzles that produce a coarser droplet spectrum. Air induction (AI) nozzles are highly effective at reducing driftable fines.[1] Pre-orifice flat-fan nozzles can also reduce drift by about 50% compared to standard flat-fan nozzles.[7] Always consult the pesticide label and nozzle manufacturer's recommendations for the specific product and application.

Q3: How does boom height affect this compound drift?

A3: The height of the spray boom directly impacts the potential for spray drift. A higher boom allows more time for wind to move spray droplets off-target.[3][4] To minimize drift, the boom should be set at the lowest height that still provides uniform spray coverage across the target area. For example, 110-degree nozzles at a 20-inch spacing should be 15 to 18 inches above the target.[3]

Q4: What are the ideal weather conditions for applying this compound?

A4: The ideal weather conditions for applying this compound include:

  • Wind Speed: Between 3 and 10 mph.[5][6] Do not spray in calm conditions, as this may indicate a temperature inversion.[8]

  • Temperature: Avoid spraying in temperatures above 85°F to minimize the potential for droplet evaporation, which can lead to smaller, drift-prone droplets.[9]

  • Humidity: Higher relative humidity is preferable as it slows the evaporation of spray droplets.[9]

Q5: Can I use a drift-reducing adjuvant with this compound?

A5: Yes, drift-reducing adjuvants can be a valuable tool. These adjuvants work by increasing the viscosity of the spray solution, which helps to produce larger, heavier droplets that are less likely to drift.[10] Some studies have shown that adjuvants can reduce the amount of driftable fines by up to 60%.[1] Always check for compatibility between the adjuvant and the this compound formulation.

Q6: Is vapor drift a major concern with this compound?

A6: this compound is characterized as having low volatility.[7] Therefore, vapor drift (the movement of the herbicide as a gas after application) is less of a concern compared to more volatile herbicides, especially when the product is properly and immediately incorporated into the soil. However, under hot and dry conditions, some volatilization can still occur from the soil surface if incorporation is delayed.

Quantitative Data Summary

The following tables summarize key quantitative data for mitigating herbicide drift.

Table 1: Nozzle Type and Drift Reduction Potential

Nozzle TypeDroplet SizeDrift Reduction Potential
Standard Flat-FanFine to MediumBaseline
Pre-Orifice Flat-FanMedium to CoarseUp to 50% reduction compared to standard flat-fan[7]
Air Induction (AI)Coarse to Very Coarse80% or more reduction in drift-prone droplets
Turbo TeeJetMedium to CoarseSignificant drift reduction compared to extended range flat-fan

Table 2: Boom Height and Drift Reduction

Boom Height ReductionDrift Reduction Percentage
From 70 cm to 50 cm54%
From 50 cm to 30 cm56%
From 70 cm to 30 cm80%

Table 3: Wind Speed Application Guidelines

Wind Speed (mph)RecommendationRationale
0-3Avoid Application High potential for temperature inversion and unpredictable drift.[6]
3-7Ideal for Application Gentle and consistent breeze allows for predictable spray deposition.[3]
7-10Use Caution Increased risk of drift; use all available mitigation techniques.[5]
>10Do Not Apply Significant risk of off-target drift.[5][6]

Experimental Protocols

Protocol: Field Evaluation of Spray Drift

This protocol outlines a general methodology for conducting a field experiment to evaluate the effectiveness of different drift mitigation techniques.

1. Objective: To quantify the downwind deposition of a sprayed solution under different application parameters (e.g., nozzle type, boom height, adjuvant use).

2. Materials:

  • Tractor-mounted sprayer with adjustable boom height and pressure controls.
  • A selection of spray nozzles to be tested (e.g., standard flat-fan, air induction).
  • Water-sensitive paper or Mylar cards for collecting spray deposits.
  • Stakes or holders for placing collectors at various distances and heights downwind.
  • Weather station to monitor wind speed, direction, temperature, and relative humidity.
  • Tracer dye (e.g., fluorescent dye) to be mixed with the spray solution.
  • Fluorometer or spectrophotometer for analyzing the tracer on the collectors.

3. Experimental Design:

  • Select a test site with a uniform surface and no obstructions downwind.
  • Establish a spray line perpendicular to the prevailing wind direction.
  • Place spray collectors at set intervals downwind from the spray line (e.g., 5, 10, 20, 40 meters). Collectors should be placed at different heights to capture the drift profile.
  • Randomize the treatments (different combinations of nozzle type, pressure, etc.) to be tested.
  • Include a control treatment (e.g., standard application practice).

4. Procedure:

  • Calibrate the sprayer for each treatment to ensure the desired application rate.
  • Record the weather conditions before, during, and after each spray application.
  • Drive the sprayer along the spray line at a constant speed.
  • After each application, carefully collect the spray collectors and store them in labeled, sealed bags to prevent contamination.
  • Repeat each treatment multiple times (replicates) to ensure statistical validity.

5. Data Analysis:

  • In the laboratory, wash the tracer dye from the collectors using a known volume of solvent.
  • Analyze the concentration of the tracer in the solvent using a fluorometer or spectrophotometer.
  • Calculate the amount of spray deposited on each collector.
  • Statistically analyze the data to compare the drift deposition from the different treatments.

Visualizations

cluster_factors Key Factors Influencing Droplet Drift cluster_outcomes Outcomes Nozzle Nozzle Selection DropletSize Droplet Size Nozzle->DropletSize Determines Pressure Spray Pressure Pressure->DropletSize Affects BoomHeight Boom Height Drift Drift Potential BoomHeight->Drift Influences Wind Wind Speed & Direction Wind->Drift Drives TempHum Temperature & Humidity TempHum->Drift Impacts Evaporation DropletSize->Drift Controls

Caption: Relationship between application factors and spray drift potential.

Start Start: Plan this compound Application CheckWeather Check Weather Forecast (Wind, Temp, Inversion Risk) Start->CheckWeather SelectEquipment Select Low-Drift Nozzles & Set Low Boom Height CheckWeather->SelectEquipment Conditions Favorable Stop Stop Application if Conditions Worsen CheckWeather->Stop Conditions Unfavorable Calibrate Calibrate Sprayer (Low Pressure) SelectEquipment->Calibrate Apply Apply this compound Calibrate->Apply Monitor Monitor Field Conditions During Application Apply->Monitor Incorporate Incorporate into Soil Immediately End End Application Incorporate->End Monitor->Incorporate Conditions Stable Monitor->Stop Conditions Worsen

Caption: Workflow for minimizing this compound drift during application.

References

Validation & Comparative

Comparative Efficacy and Selectivity of Dinitroaniline Herbicides: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the performance, crop selectivity, and soil persistence of key dinitroaniline herbicides, supported by experimental data and detailed protocols.

The dinitroaniline class of herbicides has been a cornerstone of weed management programs for decades, valued for their pre-emergent control of annual grasses and some broadleaf weeds. This guide provides a comparative analysis of several key dinitroaniline herbicides, including trifluralin, pendimethalin, oryzalin, and benefin. It is designed to assist researchers, scientists, and drug development professionals in understanding the nuanced differences in their herbicidal activity, crop safety, and environmental fate.

Mechanism of Action: Disruption of Microtubule Formation

Dinitroaniline herbicides exert their phytotoxic effects by disrupting microtubule polymerization in plant cells. This process is fundamental to cell division and elongation. By binding to tubulin, the protein subunit of microtubules, these herbicides inhibit the formation of the mitotic spindle apparatus, which is essential for chromosome segregation during mitosis. This ultimately leads to a cessation of cell division and root and shoot growth, resulting in the death of susceptible weed seedlings.[1][2][3]

G cluster_cell Plant Cell Tubulin Dimers Tubulin Dimers Microtubule Microtubule Tubulin Dimers->Microtubule Polymerization Cell Division Cell Division Microtubule->Cell Division Enables Root & Shoot Growth Root & Shoot Growth Cell Division->Root & Shoot Growth Plant Death Plant Death Dinitroaniline Herbicide Dinitroaniline Herbicide Dinitroaniline Herbicide->Tubulin Dimers Binds to Dinitroaniline Herbicide->Plant Death Leads to

Caption: Mechanism of action of dinitroaniline herbicides.

Comparative Herbicidal Efficacy

The efficacy of dinitroaniline herbicides varies depending on the specific herbicide, the target weed species, and environmental conditions. The following table summarizes available data on the concentration required for 50% growth inhibition (GR50) of key weed species. Lower GR50 values indicate higher herbicidal activity.

HerbicideTarget Weed SpeciesGR50 (µM)
TrifluralinGiant Foxtail (Setaria faberi)0.5
BenefinGiant Foxtail (Setaria faberi)0.8

Note: Data for a wider range of dinitroaniline herbicides and weed species is needed for a more comprehensive comparison.

Crop Selectivity and Injury

Dinitroaniline herbicides are generally selective for certain crops, allowing for their use in integrated weed management systems. However, crop injury can occur under specific conditions.

Soybeans (Glycine max) : Injury symptoms from dinitroaniline herbicides in soybeans can include delayed emergence, swelling of the hypocotyl, and reduced root growth.[4][5][6] These symptoms are more likely to occur in cool, wet soils, which slow soybean emergence and increase the duration of exposure to the herbicide.[4][6] In some cases, a pre-emergence application can lead to the formation of callus tissue on the stem near the soil surface, resulting in increased brittleness and susceptibility to lodging.[4][5] A comparative study found that pendimethalin at rates of 0.5, 1, and 2 lb active ingredient/acre did not significantly affect soybean growth, whereas trifluralin at 2 lb ai/acre inhibited top growth, primary root length, and seedling emergence.[7]

Cotton (Gossypium hirsutum) : Similar to soybeans, cotton can exhibit injury from dinitroaniline herbicides, particularly when they are incorporated too deeply into the soil.[8] Symptoms include stunting and severe root inhibition.[8] A study comparing pendimethalin and trifluralin showed that pendimethalin did not significantly affect cotton growth at the tested rates, while trifluralin at 2 lb ai/acre inhibited top growth, root development, and emergence.[7]

Rotational Crops : The persistence of dinitroaniline herbicides in the soil can pose a risk to subsequent rotational crops. For example, residues of trifluralin and oryzalin have been shown to cause injury to oats planted 355 days after application.

Soil Persistence and Environmental Fate

The persistence of dinitroaniline herbicides in the soil is a critical factor influencing their long-term efficacy and potential for carryover injury to rotational crops. Their persistence is influenced by factors such as soil type, moisture, temperature, and microbial activity.

Dinitroanilines have low water solubility and are strongly adsorbed to soil particles, particularly organic matter, which limits their mobility and potential for leaching.[3] Degradation in the soil occurs primarily through microbial activity.

The half-life (DT50), the time it takes for 50% of the herbicide to dissipate, is a key indicator of persistence.

HerbicideSoil Half-life (DT50) in daysConditions
Pendimethalin10.5 - 31.5Field study, sandy loam soil. Affected by the timing of the first rain event after application.
Pendimethalin24.4 - 34.4Greenhouse study, Haplic Chernozem soil.
Pendimethalin>170Column study, agronomic soil.
Trifluralin5.80Clay loam soil at 30°C and 70% field capacity.
Trifluralin>1000Microplot study, sandy, previously contaminated soil.

Note: DT50 values can vary significantly depending on environmental conditions.

Experimental Protocols

1. Herbicidal Efficacy (GR50) Determination:

  • Plant Material: Seeds of target weed species (e.g., Setaria faberi, Abutilon theophrasti) are germinated and grown in a controlled environment (greenhouse or growth chamber).

  • Herbicide Application: Herbicides are applied pre-emergence to the soil surface or incorporated into the soil at a range of concentrations.

  • Growth Conditions: Plants are grown under optimal conditions for a specified period (e.g., 14-21 days).

  • Data Collection: At the end of the experimental period, the fresh or dry weight of the shoots and/or roots is measured.

  • Data Analysis: The GR50 value, the herbicide concentration that causes a 50% reduction in plant growth compared to an untreated control, is calculated using a dose-response analysis.

2. Crop Injury Assessment:

  • Experimental Design: Field or greenhouse trials are established with the crop of interest (e.g., soybeans, cotton).

  • Herbicide Application: Dinitroaniline herbicides are applied at various rates and timings (e.g., pre-plant incorporated, pre-emergence).

  • Visual Injury Ratings: Crop injury is visually assessed at regular intervals after application using a standardized rating scale (e.g., 0% = no injury, 100% = complete plant death). Symptoms such as stunting, chlorosis, necrosis, and malformation are recorded.

  • Growth Measurements: Plant height, stand count, and biomass are measured to quantify the impact of the herbicide on crop growth.

  • Yield Data: At maturity, crop yield is harvested from each plot to determine the ultimate impact of any observed injury on productivity.

3. Soil Persistence (DT50) Study:

  • Soil Collection and Preparation: Soil is collected from the field, sieved, and characterized for properties such as texture, organic matter content, and pH.

  • Herbicide Application: The dinitroaniline herbicide is applied to the soil at a known concentration.

  • Incubation: The treated soil is incubated under controlled temperature and moisture conditions.

  • Soil Sampling: Soil samples are collected at various time points after application.

  • Residue Analysis: The concentration of the herbicide remaining in the soil is determined using analytical techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: The DT50 value is calculated by fitting the dissipation data to a first-order kinetics model.

Experimental Workflow

G cluster_efficacy Herbicidal Efficacy (GR50) cluster_injury Crop Injury Assessment cluster_persistence Soil Persistence (DT50) A1 Weed Seed Germination A2 Herbicide Application (Varying Concentrations) A1->A2 A3 Plant Growth (14-21 days) A2->A3 A4 Biomass Measurement A3->A4 A5 GR50 Calculation A4->A5 B1 Crop Planting B2 Herbicide Application (Varying Rates/Timings) B1->B2 B3 Visual Injury Rating B2->B3 B4 Growth & Yield Measurement B3->B4 C1 Soil Treatment with Herbicide C2 Incubation (Controlled Conditions) C1->C2 C3 Periodic Soil Sampling C2->C3 C4 Residue Analysis (GC-MS/LC-MS/MS) C3->C4 C5 DT50 Calculation C4->C5

Caption: Workflow for evaluating dinitroaniline herbicides.

References

Dinitramine's Soil Persistence: A Comparative Analysis with Other Dinitroaniline Herbicides

Author: BenchChem Technical Support Team. Date: December 2025

Dinitramine, a pre-emergent dinitroaniline herbicide, exhibits variable persistence in the soil, a characteristic it shares with other members of its chemical family, including trifluralin, pendimethalin, and ethalfluralin. The longevity of these herbicides in the soil is a critical factor influencing their efficacy in weed control and their potential for environmental impact. This guide provides a comparative analysis of this compound's soil persistence relative to other key dinitroanilines, supported by experimental data and detailed methodologies.

Comparative Persistence in Soil

The persistence of dinitroaniline herbicides is typically measured by their soil half-life (DT50), the time it takes for 50% of the initial concentration to dissipate. This value is influenced by a multitude of factors, including soil type, temperature, moisture, and microbial activity.[1][2]

In a greenhouse trial, this compound was found to be the least persistent among the dinitroanilines tested, with a half-life of 1.2 months.[3] However, after incorporation into the soil, this compound has also been reported as the least persistent among several dinitroanilines.[4][5] The persistence of these herbicides is significantly affected by environmental conditions. For instance, this compound's soil half-life can range from 3.2 to 2.3 weeks at 30-40°C, but extends to 31 to 47 weeks at 10°C.[3][6]

The following tables summarize the soil half-life data for this compound and other major dinitroaniline herbicides under various conditions as reported in scientific literature.

Table 1: Soil Half-Life (DT50) of this compound

Soil TypeTemperature (°C)Moisture ContentHalf-Life (weeks)Reference
Clay Loam1022%47[6]
Clay Loam3022%3.2[6]
Sandy Loam1012%31[6]
Sandy Loam4012%2.3[6]
Not SpecifiedGreenhouseNot Specified~4.8 (1.2 months)[3]

Table 2: Soil Half-Life (DT50) of Other Dinitroaniline Herbicides

HerbicideSoil TypeConditionsHalf-Life (days)Reference
Trifluralin Clay LoamField (with oilseed rape)53.3 - 56.8[7]
Clay LoamField (bare soil)67.9 - 71.4[7]
VariousField (average)45[7]
Not SpecifiedNot Specified~180[8]
Pendimethalin Agriculturally Relevant SoilsLab (aerobic)76 - 98[9][10]
Agriculturally Relevant SoilsField72[9][10]
Not SpecifiedField20.9 - 31.3[11]
Ethalfluralin InceptisolLab38 - 42.1[12]

Factors Influencing Persistence

The dissipation of dinitroaniline herbicides from soil is a complex process governed by several factors:

  • Microbial Degradation: This is the primary breakdown route for dinitroanilines.[13][14] The rate of degradation is faster under anaerobic (flooded) conditions compared to aerobic conditions for many dinitroanilines.

  • Volatilization: Herbicides with higher vapor pressure, such as trifluralin, are more prone to loss through volatilization, especially from moist, warm soils.[1] Soil incorporation is a key practice to minimize this loss.[13][15]

  • Photodecomposition: Dinitroanilines can be degraded by sunlight when present on the soil surface or in a vapor state.[13][16]

  • Soil Properties: Herbicides in this class bind strongly to soil organic matter and clay particles, which reduces their bioavailability for degradation and leaching.[2][7]

  • Temperature and Moisture: Higher temperatures and optimal soil moisture levels generally accelerate the degradation of these herbicides by enhancing microbial activity and volatilization.[3][6]

Experimental Methodologies

The determination of herbicide persistence in soil involves a series of steps from sample collection to analysis. The following is a generalized protocol based on methodologies cited in the literature.

Soil Sampling and Fortification
  • Field Studies: Soil samples are collected from treated plots at various time intervals after herbicide application.[7][17] Typically, samples are taken from the upper soil layer (e.g., 0-15 cm) where the herbicide is most concentrated.[12]

  • Laboratory Studies: A known weight of air-dried soil is spiked with a standard solution of the herbicide to achieve a desired concentration.[12][18]

Herbicide Extraction
  • A subsample of the soil is mixed with an organic solvent (e.g., acetonitrile, methanol) to extract the herbicide residues.[7]

  • Techniques such as sonication or shaking are employed to ensure efficient extraction.[7]

  • The extract is then separated from the soil particles by centrifugation or filtration.

Cleanup and Concentration
  • The crude extract may undergo a cleanup step to remove interfering substances. This can involve techniques like solid-phase extraction (SPE).

  • The solvent is then evaporated to concentrate the herbicide residue.

Quantification
  • The concentrated extract is redissolved in a suitable solvent and analyzed using chromatographic techniques.

  • High-Performance Liquid Chromatography (HPLC): Often equipped with a diode array detector (DAD), HPLC is used to separate and quantify the herbicide.[7]

  • Gas Chromatography (GC): GC coupled with a mass spectrometer (GC-MS) or an electron capture detector (ECD) is also a common and highly sensitive method for analysis.[17]

  • The concentration of the herbicide is determined by comparing the peak area of the sample to that of known standards.

The following diagram illustrates a typical workflow for determining the soil persistence of dinitroaniline herbicides.

experimental_workflow cluster_field Field Application cluster_sampling Sampling cluster_lab Laboratory Analysis cluster_data Data Processing app Herbicide Application sampling Soil Sampling at Intervals app->sampling extraction Solvent Extraction sampling->extraction cleanup Extract Cleanup extraction->cleanup analysis Chromatographic Analysis (HPLC/GC) cleanup->analysis data_analysis Data Analysis & Half-Life Calculation analysis->data_analysis

Experimental workflow for determining herbicide soil persistence.

Degradation Pathway and Logical Relationships

The degradation of dinitroaniline herbicides in the soil is a multi-faceted process. The following diagram illustrates the key factors and pathways involved.

degradation_pathway cluster_factors Influencing Factors herbicide Dinitroaniline Herbicide in Soil microbial Microbial Degradation herbicide->microbial photolysis Photodecomposition herbicide->photolysis volatilization Volatilization herbicide->volatilization soil_props Soil Properties (Organic Matter, Clay, pH) soil_props->microbial environment Environmental Conditions (Temperature, Moisture) environment->microbial environment->volatilization degradation_products Degradation Products microbial->degradation_products photolysis->degradation_products

Factors and pathways in dinitroaniline herbicide degradation.

Conclusion

References

Validating the Long-Term Effects of Dinitramine on Crop Yield: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the long-term effects of the dinitroaniline herbicide Dinitramine on crop yield, benchmarked against its chemical relatives, Trifluralin and Pendimethalin. Due to the discontinued registration of this compound in major agricultural regions like the United States and the European Union, recent long-term field data is limited.[1] This guide, therefore, synthesizes available data on its mode of action, soil persistence, and phytotoxicity to evaluate its potential long-term impacts in comparison to more commonly used alternatives.

Comparison of this compound and Alternatives

This compound, Trifluralin, and Pendimethalin belong to the dinitroaniline class of herbicides.[1][2] They are used as pre-emergent herbicides to control annual grasses and some broadleaf weeds by inhibiting the initial stages of plant growth.[1][3][4]

Physicochemical and Herbicidal Properties
PropertyThis compoundTrifluralinPendimethalin
Chemical Class DinitroanilineDinitroanilineDinitroaniline
Mode of Action Microtubule assembly inhibition[1][5]Microtubule assembly inhibition[6]Microtubule assembly inhibition[2][4]
Soil Persistence Moderately persistent; half-life is highly temperature-dependent, ranging from over 7 months at 10°C to a few weeks at 30-40°C.[1][5]Moderately to highly persistent; soil half-life can be around 180 days, with low soil mobility.[7]Highly persistent in soil and water; typical soil half-life is 90 days.[2][4]
Application Pre-plant, soil incorporated[5]Pre-emergence, soil incorporated[3]Pre-emergence and early post-emergence[2]
Registration Status No longer approved in the USA and EU[1]Widely registered for various crops[3]Widely registered globally for a broad range of crops[2]
Reported Long-Term Effects on Crop Yield

The long-term impact of these herbicides on crop yield is primarily linked to their soil persistence, which can lead to carryover and damage to subsequent, sensitive crops in a rotation.

HerbicideReported Effects on Crop Yield and Rotation
This compound A 1979 study on soybeans indicated that while this compound could reduce the initial plant stand, it did not necessarily reduce the final yield in that season.[8] However, it has been noted to be more phytotoxic to certain crops than Trifluralin, suggesting a higher risk of damage if residues persist.[1]
Trifluralin Due to its persistence, Trifluralin residues can pose a risk to subsequent sensitive crops such as wheat, oats, and lentils.[9] Studies have shown that it has the potential to cause significant phytotoxic effects on various crops even at concentrations below the recommended application rates, which could impact yield in the long term.[10]
Pendimethalin Pendimethalin residues can remain active in the soil and cause injury to sensitive rotational crops.[11] For instance, wheat has been shown to be more sensitive to its residues than barley.[11] However, some research suggests that long-term, repeated applications of Pendimethalin might lead to enhanced microbial degradation in the soil over time.[12]

Signaling Pathway and Experimental Workflow

Mechanism of Action of Dinitroaniline Herbicides

Dinitroaniline herbicides, including this compound, act by disrupting microtubule formation in plant cells.[1][5] They bind to tubulin, the protein subunit of microtubules, preventing its polymerization.[6][13] This inhibition of microtubule assembly disrupts essential cellular processes like cell division and cell wall formation, ultimately leading to the death of susceptible weed seedlings as they germinate.[14]

G cluster_herbicide Dinitroaniline Herbicide (e.g., this compound) cluster_cell Plant Cell cluster_effect Physiological Effect This compound This compound Tubulin α/β-tubulin heterodimers This compound->Tubulin binds to Microtubules Microtubules This compound->Microtubules prevents polymerization Tubulin->Microtubules polymerization CellDivision Cell Division (Mitosis) Microtubules->CellDivision essential for RootGrowth Root and Shoot Elongation Microtubules->RootGrowth essential for Inhibition Inhibition of Plant Growth CellDivision->Inhibition RootGrowth->Inhibition

Caption: Mechanism of action of this compound.

Experimental Workflow for Long-Term Herbicide Impact Assessment

A multi-year field trial is essential for accurately assessing the long-term effects of residual herbicides on crop yield and soil health.

G cluster_setup Year 1: Trial Setup cluster_monitoring Years 1-N: In-Season Monitoring cluster_harvest Years 1-N: Harvest & Post-Harvest cluster_rotation Years 2-N: Rotational Crop A1 Site Selection & Characterization A2 Experimental Design (e.g., RCBD) A1->A2 A3 Plot Establishment A2->A3 A4 Herbicide Application (this compound vs. Alternatives vs. Control) A3->A4 B1 Crop Emergence & Vigor Assessment A4->B1 B2 Weed Control Efficacy B1->B2 B3 Phytotoxicity Ratings B1->B3 B4 Soil Sampling (Residue Analysis) B1->B4 C1 Crop Yield Measurement (Grain, Biomass) B3->C1 C3 Post-Harvest Soil Analysis B4->C3 C2 Yield Component Analysis C1->C2 C1->C3 D1 Planting of Sensitive Rotational Crop C3->D1 D2 Assessment of Carryover Effects D1->D2 D2->B1 Begin next cycle

Caption: Long-term herbicide field trial workflow.

Experimental Protocols

Below is a detailed methodology for a long-term field study to validate the effects of this compound and its alternatives on crop yield.

1. Experimental Design and Setup

  • Design: A randomized complete block design (RCBD) with four replicates is recommended to account for field variability.[15]

  • Treatments:

    • Untreated control (no herbicide).

    • This compound at the recommended rate.

    • This compound at 2x the recommended rate (to assess exaggerated effects).

    • Trifluralin at the recommended rate.

    • Pendimethalin at the recommended rate.

  • Plot Size: Plots should be large enough to minimize edge effects and allow for mechanical harvesting, for example, 3 meters by 10 meters.[15]

  • Site Characterization: Before trial initiation, conduct a thorough soil analysis for texture, organic matter content, pH, and nutrient levels, as these factors influence herbicide persistence.[16][17]

2. Application and Crop Management

  • Herbicide Application: Apply pre-emergence herbicides uniformly using a calibrated sprayer. Incorporate into the soil to the recommended depth, if required by the product label.

  • Crop Husbandry: Follow standard agronomic practices for the selected crop regarding planting depth, fertilization, and irrigation.

3. Data Collection and Analysis

  • Weed Control Efficacy: At 2, 4, and 8 weeks after application, assess weed control by counting weed density in designated quadrats within each plot and by visual ratings.

  • Crop Phytotoxicity: Visually rate crop injury (e.g., stunting, discoloration) at regular intervals during the early growing season using a 0% (no injury) to 100% (crop death) scale.

  • Soil Residue Analysis: Collect soil samples from each plot at the end of each growing season to analyze for herbicide residues using methods like gas chromatography or liquid chromatography-mass spectrometry.

  • Yield Measurement: At crop maturity, harvest a predetermined area from the center of each plot. Measure the grain yield and adjust for moisture content. Also, collect and weigh the above-ground biomass (stover).

  • Rotational Crop Assessment: In subsequent years, plant a crop known to be sensitive to dinitroaniline herbicides in the same plots without further application to assess carryover effects on germination, growth, and yield.

  • Statistical Analysis: Analyze the collected data (yield, phytotoxicity, etc.) using Analysis of Variance (ANOVA) appropriate for an RCBD. Use a mean separation test (e.g., Tukey's HSD) to identify significant differences between treatments.

Conclusion

While direct, long-term comparative data on this compound's impact on crop yield is scarce, its properties as a persistent dinitroaniline herbicide suggest potential risks similar to those of Trifluralin and Pendimethalin. The primary long-term effect of these herbicides on cropping systems is the risk of carryover, which can injure sensitive rotational crops and lead to yield losses. The provided experimental protocol offers a robust framework for generating the necessary data to validate these long-term effects, enabling a comprehensive risk-benefit analysis for these weed management tools.

References

A Comparative Analysis of Dinitramine, Pendimethalin, and Oryzalin Performance in Weed Management

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and agricultural science, a precise understanding of herbicide performance is critical. This guide provides an objective comparison of three dinitroaniline herbicides: dinitramine, pendimethalin, and oryzalin. While all three share a common mechanism of action, their performance characteristics, including efficacy, crop tolerance, and soil persistence, exhibit notable differences.

Mechanism of Action: Inhibition of Microtubule Assembly

This compound, pendimethalin, and oryzalin are classified as dinitroaniline herbicides.[1][2][3] Their primary mode of action is the inhibition of microtubule assembly in plant cells.[4][5][6] By binding to tubulin, the protein subunit of microtubules, these herbicides disrupt the formation of the mitotic spindle, a critical structure for cell division.[2][7] This disruption halts cell division at metaphase, leading to the inhibition of root and shoot elongation, ultimately causing the death of susceptible weed seedlings before they can emerge from the soil.[7][8] This pre-emergent activity makes them effective tools for preventative weed control.[9][10][11]

cluster_0 Dinitroaniline Herbicide Action Dinitroaniline_Herbicide This compound / Pendimethalin / Oryzalin Tubulin_Binding Binds to Tubulin Subunits Dinitroaniline_Herbicide->Tubulin_Binding 1. Uptake by roots and shoots Microtubule_Disruption Inhibition of Microtubule Polymerization Tubulin_Binding->Microtubule_Disruption 2. Prevents assembly Mitosis_Arrest Disruption of Mitotic Spindle Formation Microtubule_Disruption->Mitosis_Arrest 3. Essential for mitosis Cell_Division_Inhibition Cell Division Arrested at Metaphase Mitosis_Arrest->Cell_Division_Inhibition 4. Chromosomes cannot segregate Growth_Inhibition Inhibition of Root and Shoot Elongation Cell_Division_Inhibition->Growth_Inhibition 5. Prevents seedling emergence Weed_Death Weed Seedling Death Growth_Inhibition->Weed_Death 6. Pre-emergent control

Caption: Mechanism of action for dinitroaniline herbicides.

Comparative Efficacy and Weed Spectrum

While sharing a mode of action, the weed control spectrum and efficacy of these herbicides can vary.

This compound has been used to control a range of annual grasses and broadleaf weeds in crops like cotton and soybeans.[4][12] Weeds controlled by this compound include barnyardgrass, pigweed, foxtail species, and purslane.[4] In a 1977 trial, this compound demonstrated significantly higher phytotoxicity than trifluralin on sorghum, soybeans, jimsonweed, and velvetleaf, but was less effective on morning glory.[4]

Pendimethalin is known for its broad-spectrum control of annual grasses and certain broadleaf weeds.[7][9] It is effective against species such as crabgrass, barnyardgrass, foxtail, pigweed, and lambsquarters.[7] Pendimethalin is widely used in various crops including corn, soybeans, and cotton.[13][14]

Oryzalin provides long-lasting control of annual grasses and some broadleaf weeds in ornamentals, turf, and various fruit and nut crops.[5][15][16] Its spectrum of controlled weeds includes crabgrass, annual bluegrass, spurge, and henbit.[15]

Table 1: Comparative Weed Control Spectrum

Weed SpeciesThis compoundPendimethalinOryzalin
Annual Grasses
Barnyardgrass (Echinochloa crus-galli)✓[4]✓[7]✓[10]
Crabgrass (Digitaria spp.)✓[4]✓[7]✓[10]
Foxtail (Setaria spp.)✓[4]✓[7]✓[5]
Goosegrass (Eleusine indica)✓[4]✓[7]✓[5]
Johnsongrass (from seed)✓[4]✓[10]
Annual bluegrass (Poa annua)✓[15]
Broadleaf Weeds
Pigweed (Amaranthus spp.)✓[4]✓[7]✓[10]
Lambsquarters (Chenopodium album)✓[4]✓[7]
Purslane (Portulaca oleracea)✓[4]✓[5]
Spurge (Euphorbia spp.)✓[7]✓[15]
Henbit (Lamium amplexicaule)✓[15]
Common Chickweed (Stellaria media)✓[7]✓[10]
Velvetleaf (Abutilon theophrasti)✓[4]Partial[10]
Morningglory (Ipomoea spp.)Partial[4]

Note: ✓ indicates reported control. A blank cell indicates no specific data was found in the reviewed sources.

Soil Persistence and Environmental Fate

The persistence of these herbicides in the soil is a critical factor influencing their long-term efficacy and potential for carryover to subsequent crops.

This compound is generally considered to be the least persistent of the three. Its soil half-life is significantly influenced by temperature, ranging from 31 to 47 weeks at 10°C and decreasing to 2.3 to 3.2 weeks at 30-40°C. After incorporation, this compound was found to be the least persistent among several dinitroanilines.

Pendimethalin has a relatively long residual activity in the soil, providing weed control for several weeks.[7][14] It binds tightly to soil particles, which minimizes leaching.[17]

Oryzalin is noted for its strong persistence, particularly on the soil surface. It can provide weed control for two to eight months, depending on the application rate and environmental conditions.[15][16]

Table 2: Comparative Soil Persistence and Properties

PropertyThis compoundPendimethalinOryzalin
Soil Half-Life 2.3 - 47 weeks (temperature dependent)Relatively long residual activity[7]2 - 8 months[15][16]
Persistence on Soil Surface Less persistentModerateMost persistent
Volatility Moderate increase in loss with soil moisture[18]Low volatility[14]Low volatility
Leaching Potential Not expected to leach to groundwater[6]Minimal leaching[17]Low

Experimental Protocols for Herbicide Evaluation

To ensure objective and reproducible results, standardized experimental protocols are essential for evaluating herbicide performance.

General Efficacy Trial Methodology

A typical field efficacy trial for pre-emergent herbicides like this compound, pendimethalin, and oryzalin involves the following steps:

  • Site Selection: Choose a field with a known history of the target weed species. The soil type, organic matter content, and pH should be representative of the intended use area.

  • Experimental Design: A randomized complete block design with multiple replications (typically 3-4) is commonly used to minimize the effects of field variability.[19]

  • Plot Establishment: Individual plots of a standardized size (e.g., 25m²) are marked out.[20] Each plot should have an adjacent untreated control area for comparison.[20]

  • Herbicide Application: Herbicides are applied at various rates, including the proposed label rate, and often at lower and higher rates to determine the dose-response relationship.[20] Application is typically done using a calibrated sprayer to ensure uniform coverage.

  • Incorporation (if required): Dinitroaniline herbicides often require mechanical incorporation into the soil to a depth of 2-5 cm to prevent losses due to volatilization and photodegradation.[2]

  • Crop and Weed Assessment:

    • Weed Control: Weed density and biomass are assessed at regular intervals after application (e.g., 15, 30, 60 days after treatment).[19] Visual ratings of weed control are also common.

    • Crop Phytotoxicity: The crop is monitored for any signs of injury, such as stunting, discoloration, or stand reduction.

    • Yield: At the end of the growing season, crop yield is measured to determine the impact of the weed control treatments.

  • Data Analysis: The collected data is subjected to statistical analysis (e.g., ANOVA) to determine significant differences between treatments.[20]

cluster_1 Herbicide Efficacy Trial Workflow Site_Selection Site Selection (Known Weed History) Experimental_Design Experimental Design (Randomized Complete Block) Site_Selection->Experimental_Design Plot_Establishment Plot Establishment (Standardized Size) Experimental_Design->Plot_Establishment Herbicide_Application Herbicide Application (Calibrated Sprayer) Plot_Establishment->Herbicide_Application Incorporation Soil Incorporation (If Required) Herbicide_Application->Incorporation Data_Collection Data Collection (Weed Control, Crop Injury, Yield) Incorporation->Data_Collection Statistical_Analysis Statistical Analysis (ANOVA) Data_Collection->Statistical_Analysis Results_Interpretation Results Interpretation Statistical_Analysis->Results_Interpretation

Caption: A generalized workflow for a herbicide efficacy trial.
Soil Persistence Study Methodology

Determining the soil persistence of herbicides is crucial for understanding their environmental impact and potential for carryover.

  • Soil Treatment: A known concentration of the herbicide is applied to a specific soil type in a controlled laboratory or field setting.

  • Incubation: The treated soil is incubated under controlled conditions of temperature and moisture.

  • Sampling: Soil samples are collected at various time intervals after application.

  • Extraction and Analysis: The herbicide is extracted from the soil samples using an appropriate solvent. The concentration of the herbicide in the extract is then quantified using analytical techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

  • Half-Life Calculation: The data is used to calculate the dissipation rate and the half-life (DT50) of the herbicide in the soil, which is the time it takes for 50% of the initial concentration to degrade.[21]

Conclusion

This compound, pendimethalin, and oryzalin, as dinitroaniline herbicides, are valuable tools for pre-emergent weed control through the inhibition of microtubule assembly. While they share a common mode of action, their performance profiles differ in terms of weed control spectrum and soil persistence. This compound is generally less persistent, while oryzalin exhibits the longest residual activity on the soil surface. Pendimethalin offers a broad spectrum of control and is widely used in major crops. The selection of the most appropriate herbicide depends on the target weed species, the crop being grown, and the desired length of residual weed control. It is important to note that this compound is no longer approved for use in the United States and the European Union.[1][4]

References

Comparative Efficacy of Dinitramine on Agricultural Weed Species: A Research Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the phytotoxicity of Dinitramine, a dinitroaniline herbicide, on various agricultural weed species. While specific quantitative data from seminal comparative studies were not publicly available within the scope of this search, this document synthesizes accessible research to offer a qualitative comparison and detailed experimental context.

Comparative Toxicity of this compound

This compound has been identified in multiple studies as a highly potent herbicide within the dinitroaniline class, often exhibiting greater phytotoxicity than other herbicides in its category, such as trifluralin.

Table 1: Qualitative Comparative Toxicity of this compound and Other Dinitroaniline Herbicides

Comparison Herbicide(s)Target SpeciesComparative Toxicity of this compoundReference
11 other dinitroanilinesSoybeans (Glycine max), Velvetleaf (Abutilon theophrasti), Giant Foxtail (Setaria faberi), Foxtail Millet (Setaria italica)Most toxic of the 12 herbicides tested.[1]
Trifluralin, Profluralin, Fluchloralin, Pendimethalin, Nitralin, ButralinCotton (Gossypium hirsutum)Greater reduction of cotton taproot length compared to the other tested herbicides.[2]
TrifluralinJapanese Millet (Echinochloa crus-galli)Exhibited significant vapor toxicity, causing 66% injury to shoots, similar to trifluralin.[2]
TrifluralinSorghum (Sorghum bicolor), Soybeans (Glycine max), Jimsonweed (Datura stramonium), Velvetleaf (Abutilon theophrasti)Exceeded the phytotoxicity of trifluralin by a significant margin.[3]
TrifluralinMorning glory (Ipomoea spp.)Fell short of trifluralin's phytotoxicity.[3]

Mechanism of Action: Microtubule Assembly Inhibition

This compound, like other dinitroaniline herbicides, exerts its phytotoxic effects by disrupting microtubule formation in plant cells.[4] This mechanism is highly specific to plant and protist tubulin, rendering it less toxic to animals and fungi.[5]

The signaling pathway is as follows:

  • Absorption: this compound is absorbed by the roots and shoots of emerging seedlings.[4]

  • Binding to Tubulin: Inside the plant cells, this compound binds to free tubulin dimers (the protein subunits that form microtubules).[1][2]

  • Inhibition of Polymerization: This binding prevents the tubulin dimers from polymerizing into functional microtubules.[5]

  • Disruption of Mitosis: Microtubules are essential components of the mitotic spindle, which is responsible for chromosome segregation during cell division. Without functional microtubules, the mitotic process is arrested, leading to the formation of abnormal, often multinucleated, cells.[3]

  • Inhibition of Growth: The disruption of cell division and elongation ultimately inhibits root and shoot growth, preventing the weed from establishing itself.[1][2]

This compound This compound Tubulin α/β-Tubulin Dimers This compound->Tubulin Binds to Complex This compound-Tubulin Complex Microtubules Microtubule Polymerization Tubulin->Microtubules Polymerize into Complex->Microtubules Inhibits Mitosis Mitotic Spindle Formation Microtubules->Mitosis Essential for CellDivision Cell Division & Elongation Mitosis->CellDivision Enables Growth Weed Growth Inhibition CellDivision->Growth Leads to

Caption: Mechanism of this compound's herbicidal action.

Experimental Protocols

While the specific protocols from the key comparative studies were not available, a generalized experimental workflow for assessing the phytotoxicity of a herbicide like this compound can be outlined. This protocol is based on common practices in weed science for conducting greenhouse bioassays.

Objective: To determine the comparative toxicity of this compound on different weed species by measuring its effect on seed germination and seedling growth.

Materials:

  • This compound (analytical grade)

  • Seeds of various agricultural weed species (e.g., Setaria faberi, Abutilon theophrasti, Amaranthus retroflexus)

  • Sterilized soil or a suitable growth medium (e.g., sand, vermiculite)

  • Pots or trays for planting

  • Growth chamber or greenhouse with controlled temperature, light, and humidity

  • Solvent for this compound (e.g., acetone)

  • Distilled water

  • Pipettes, beakers, and other standard laboratory glassware

  • Ruler or calipers for measuring root and shoot length

  • Balance for measuring biomass

Procedure:

  • Preparation of this compound Solutions:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Create a series of dilutions from the stock solution to achieve the desired test concentrations. A control group with only the solvent and a negative control with only distilled water should be included.

  • Soil Treatment:

    • For pre-emergence application, thoroughly mix the this compound solutions into the soil at the desired application rates (e.g., kg/ha equivalent). Ensure uniform distribution.

  • Seed Planting:

    • Sow a predetermined number of seeds of each weed species into pots filled with the treated soil.

    • Planting depth should be consistent across all replicates.

  • Incubation:

    • Place the pots in a growth chamber or greenhouse with controlled environmental conditions (e.g., 25°C, 16:8 hour light:dark cycle).

    • Water the pots as needed to maintain adequate soil moisture.

  • Data Collection (after a predetermined time, e.g., 14-21 days):

    • Germination Percentage: Count the number of emerged seedlings in each pot and express it as a percentage of the total seeds sown.

    • Shoot and Root Length: Carefully remove the seedlings from the soil, wash the roots, and measure the length of the shoot and the primary root.

    • Biomass: Dry the seedlings in an oven at a specific temperature (e.g., 70°C) for a set time (e.g., 48 hours) and then weigh them to determine the dry biomass.

  • Data Analysis:

    • Calculate the percent inhibition of germination, root length, shoot length, and biomass for each this compound concentration compared to the control.

    • Determine the GR50 (the concentration of herbicide that causes a 50% reduction in growth) for each weed species using dose-response curve analysis.

A Prepare this compound Solutions (Varying Concentrations) B Soil Treatment (Incorporate Herbicide) A->B C Seed Planting (Multiple Weed Species) B->C D Incubation (Controlled Environment) C->D E Data Collection (Germination, Growth, Biomass) D->E F Data Analysis (GR50, % Inhibition) E->F G Comparative Toxicity Assessment F->G

Caption: Generalized workflow for herbicide phytotoxicity testing.

References

Unraveling Weed Defenses: A Comparative Guide to Dinitramine Cross-Resistance

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the mechanisms of herbicide resistance is paramount for designing effective weed management strategies. This guide provides a comparative analysis of cross-resistance to dinitramine and other herbicides in key weed species, supported by experimental data and detailed methodologies.

Dinitroaniline herbicides, such as this compound and trifluralin, have long been a tool in the agricultural defense against invasive weeds. However, the persistent use of these herbicides has led to the evolution of resistant weed populations, often exhibiting cross-resistance to other herbicides with similar modes of action. This guide delves into the specifics of this resistance, focusing on two globally significant weed species: Lolium rigidum (rigid ryegrass) and Eleusine indica (goosegrass).

Comparative Analysis of Herbicide Cross-Resistance

The development of resistance to dinitroaniline herbicides is a significant concern in modern agriculture. Below is a summary of quantitative data from key studies that highlight the extent of cross-resistance in Lolium rigidum and notes on resistance in Eleusine indica.

Table 1: Cross-Resistance of a Dinitroaniline-Resistant Lolium rigidum Population
HerbicideChemical ClassResistant Population LD50 (g ai/ha)Susceptible Population LD50 (g ai/ha)Resistance Index (RI)
TrifluralinDinitroaniline15524932
PendimethalinDinitroaniline211017012
EthalfluralinDinitroaniline12694230
OryzalinDinitroaniline>3000225>13

Data sourced from Chen et al. (2018)

This table clearly demonstrates that the studied Lolium rigidum population, with a history of trifluralin exposure, exhibits significant cross-resistance to other dinitroaniline herbicides. The resistance index (RI), calculated as the ratio of the resistant population's LD50 to the susceptible population's LD50, quantifies this effect.

Resistance Mechanisms in Eleusine indica

While a comprehensive comparative dataset for a single resistant Eleusine indica population is not as readily available in a single source, numerous studies have confirmed high levels of resistance to dinitroaniline herbicides. This resistance is often conferred by specific target-site mutations in the α-tubulin gene, a key component of the plant's cytoskeleton and the target of dinitroaniline herbicides.

Key identified mutations in Eleusine indica that confer dinitroaniline resistance include:

  • Thr-239-Ile: A substitution at position 239 of the α-tubulin protein.

  • Leu-136-Phe: A substitution at position 136 of the α-tubulin protein.

These mutations alter the herbicide's binding site, reducing its efficacy. Research has shown that goosegrass populations with these mutations can exhibit high levels of resistance to herbicides such as prodiamine, trifluralin, and oryzalin.

Experimental Protocols

Understanding the methodologies behind these findings is crucial for replication and further research. Below are detailed protocols for key experiments used to investigate herbicide resistance.

Whole-Plant Dose-Response Bioassay

This experiment is fundamental for determining the level of resistance in a weed population.

1. Plant Material and Growth Conditions:

  • Seeds from both suspected resistant and known susceptible weed populations are used.
  • Seeds are germinated in petri dishes on moist filter paper or directly in pots.
  • Seedlings are transplanted into pots (e.g., 15 cm diameter) containing a standardized potting mix.
  • Plants are grown in a controlled environment, such as a greenhouse, with specified temperature, humidity, and photoperiod to ensure uniform growth.

2. Herbicide Application:

  • A range of herbicide doses is prepared, typically spanning from sub-lethal to lethal concentrations for the susceptible population. This often includes 0, 0.25, 0.5, 1, 2, 4, and 8 times the recommended field application rate.
  • Herbicides are applied to plants at a specific growth stage (e.g., 2-3 leaf stage) using a cabinet sprayer calibrated to deliver a precise volume of spray solution. This ensures even and accurate application.

3. Data Collection and Analysis:

  • Plant survival is assessed at a set time point after treatment (e.g., 21 days).
  • The dose required to kill 50% of the plant population (LD50) is calculated for both the resistant and susceptible populations using a log-logistic dose-response model.
  • The Resistance Index (RI) is then calculated by dividing the LD50 of the resistant population by the LD50 of the susceptible population.

Visualizing the Path to Resistance Discovery

The following diagrams illustrate the typical workflow for investigating herbicide resistance and the underlying signaling pathway.

experimental_workflow cluster_field Field Observation cluster_greenhouse Greenhouse Experiments cluster_lab Molecular Analysis field_observation Poor herbicide efficacy observed in the field seed_collection Collect seeds from surviving weed populations field_observation->seed_collection resistance_screening Whole-plant dose-response bioassay seed_collection->resistance_screening data_analysis Calculate LD50 and Resistance Index resistance_screening->data_analysis dna_extraction DNA extraction from resistant and susceptible plants data_analysis->dna_extraction gene_sequencing Sequence target gene (e.g., α-tubulin) dna_extraction->gene_sequencing mutation_identification Identify resistance-conferring mutations gene_sequencing->mutation_identification

Caption: Workflow for investigating herbicide cross-resistance.

signaling_pathway cluster_resistance Resistance Mechanism herbicide Dinitroaniline Herbicide tubulin α- and β-tubulin dimers herbicide->tubulin Binds to microtubule_assembly Microtubule Assembly tubulin->microtubule_assembly Polymerize into mitosis Cell Division (Mitosis) microtubule_assembly->mitosis plant_growth Inhibition of Root and Shoot Growth microtubule_assembly->plant_growth Disruption leads to mutation Mutation in α-tubulin gene altered_binding Altered herbicide binding site mutation->altered_binding altered_binding->tubulin Prevents effective binding

Caption: Dinitroaniline herbicide mode of action and resistance.

Dinitramine vs. Profluralin: A Comparative Analysis of Plant Translocation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the translocation characteristics of two dinitroaniline herbicides, dinitramine and profluralin, within various plant species. The information presented is compiled from peer-reviewed experimental data to assist researchers in understanding the mobility and distribution of these compounds in planta.

Key Findings on Translocation

This compound exhibits significantly greater translocation from roots to shoots compared to profluralin across multiple plant species.[1][2][3] Studies utilizing radiolabeled compounds consistently demonstrate that while profluralin tends to accumulate in the root system with very limited movement to the aerial parts of the plant, this compound is more readily translocated to the shoots.[1][4] Temperature has been identified as a critical factor influencing the translocation of both herbicides. Higher temperatures (38°C) have been shown to enhance the accumulation of this compound in the tops of plants, whereas profluralin accumulation in roots is greater at lower temperatures (16°C).[1]

Quantitative Data Summary

The following tables summarize the quantitative data on the absorption and translocation of ¹⁴C-labeled this compound and profluralin in various plant species after a 24-hour treatment period in a nutrient solution at two different temperatures.

Table 1: Absorption and Translocation of ¹⁴C-Dinitramine and ¹⁴⁴C-Profluralin at 16°C

Plant SpeciesHerbicide¹⁴C in Roots (dpm/mg dry wt)¹⁴C in Tops (dpm/mg dry wt)
BarnyardgrassThis compound15829
Profluralin3017
SorghumThis compound15832
Profluralin2937
Palmer AmaranthThis compound20810
Profluralin3385
SoybeanThis compound2406
Profluralin4134

Data extracted from Hawxby, K., et al. (1976). Effects of Temperature on Absorption and Translocation of Profluralin and this compound. Weed Science, 24(6), 545–548.

Table 2: Absorption and Translocation of ¹⁴C-Dinitramine and ¹⁴C-Profluralin at 38°C

Plant SpeciesHerbicide¹⁴C in Roots (dpm/mg dry wt)¹⁴C in Tops (dpm/mg dry wt)
BarnyardgrassThis compound152103
Profluralin22810
SorghumThis compound14994
Profluralin2159
Palmer AmaranthThis compound20226
Profluralin2657
SoybeanThis compound23112
Profluralin3105

Data extracted from Hawxby, K., et al. (1976). Effects of Temperature on Absorption and Translocation of Profluralin and this compound. Weed Science, 24(6), 545–548.

Experimental Protocols

The primary method for quantifying herbicide translocation involves the use of radiolabeled compounds.[5] A detailed methodology for a typical root-uptake and translocation experiment is outlined below.

Protocol for Assessing Herbicide Translocation

  • Plant Culture: Germinate and grow seedlings of the desired plant species in a hydroponic nutrient solution under controlled environmental conditions (temperature, light, and humidity).

  • Herbicide Treatment: Introduce a known concentration of ¹⁴C-labeled this compound or profluralin into the nutrient solution.

  • Incubation: Expose the plant roots to the herbicide-containing solution for a specified duration (e.g., 24 hours) at the desired experimental temperatures.

  • Harvest and Sectioning: At the end of the exposure period, harvest the plants and carefully separate them into roots and shoots (tops).

  • Sample Preparation: Record the fresh and dry weights of the root and shoot samples.

  • Radioactivity Measurement: Oxidize the dried plant tissues and quantify the amount of ¹⁴C in each sample using liquid scintillation counting. This measurement, typically expressed in disintegrations per minute (dpm), indicates the amount of herbicide present.

  • Data Analysis: Calculate the concentration of the radiolabeled herbicide in the roots and shoots, usually normalized by the dry weight of the tissue (dpm/mg).

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for an experiment designed to compare the translocation of this compound and profluralin in plants.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis PlantCulture Plant Culture (Hydroponics) Treatment Expose Plant Roots to Herbicide Solutions (Controlled Temperature) PlantCulture->Treatment HerbicidePrep Prepare Radiolabeled Herbicide Solutions (¹⁴C-Dinitramine & ¹⁴C-Profluralin) HerbicidePrep->Treatment Harvest Harvest & Section (Roots & Shoots) Treatment->Harvest Measure Measure Radioactivity (Liquid Scintillation) Harvest->Measure Analyze Data Analysis (dpm/mg tissue) Measure->Analyze

Caption: Experimental workflow for comparing herbicide translocation.

Concluding Remarks

The available evidence strongly indicates that this compound is more mobile within plants than profluralin, a factor that is significantly influenced by ambient temperature.[1] This differential translocation has important implications for their herbicidal activity and potential for crop injury under varying environmental conditions. Researchers investigating the efficacy and phytotoxicity of these compounds should consider these distinct translocation profiles. The experimental design outlined provides a robust framework for further comparative studies on herbicide mobility in various plant species.

References

Validation of Dinitramine Detection and Quantification: A Comparative Guide to LC-MS/MS and GC-ECD Methodology

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development and environmental analysis, the accurate detection and quantification of compounds like the herbicide Dinitramine is critical. This guide provides a comprehensive comparison of two prominent analytical techniques for this purpose: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography with Electron Capture Detection (GC-ECD). This publication offers an objective look at their respective performances, supported by experimental data and detailed methodologies.

Method Comparison at a Glance

The choice between LC-MS/MS and GC-ECD for this compound analysis depends on several factors, including required sensitivity, sample matrix, and available instrumentation. While GC-ECD is a well-established method, particularly within regulatory frameworks like the EPA, LC-MS/MS offers significant advantages in terms of specificity and sensitivity.

ParameterLC-MS/MS (Representative)GC-ECD (EPA Method 8091)
Principle Separation by liquid chromatography, detection by mass spectrometrySeparation by gas chromatography, detection by electron capture
Specificity Very High (based on precursor/product ion transitions)Moderate (potential for interferences from other electronegative compounds)[1]
Sensitivity (LOD/LOQ) Typically low ng/mL to pg/mL rangeppb concentrations in water and soil[1]
Linearity Wide dynamic rangeMore limited linear range compared to other detectors[2][3]
Sample Throughput HighModerate
Derivatization Required NoNo
Key Advantages High specificity and sensitivity, suitable for complex matricesRobust, widely available, established regulatory method
Key Disadvantages Higher equipment cost and complexitySusceptible to matrix interferences, thermally labile compounds can degrade[2][3]

Experimental Protocols

Detailed methodologies for both LC-MS/MS and GC-ECD are crucial for reproducible results. Below are representative protocols for the analysis of this compound.

LC-MS/MS Method for this compound Analysis

This method is designed for high sensitivity and specificity, making it ideal for complex sample matrices such as soil, water, and biological tissues.

1. Sample Preparation (Solid Phase Extraction - SPE)

  • Soil/Sediment Samples:

    • Weigh 10 g of homogenized soil into a 50 mL polypropylene centrifuge tube.

    • Add 20 mL of acetonitrile and shake vigorously for 20 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Collect the supernatant and concentrate to 1 mL under a gentle stream of nitrogen.

    • Dilute with 9 mL of deionized water.

    • Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.

    • Load the diluted extract onto the SPE cartridge.

    • Wash the cartridge with 5 mL of 10% methanol in water.

    • Elute the analyte with 5 mL of acetonitrile.

    • Evaporate the eluate to dryness and reconstitute in 1 mL of the mobile phase for LC-MS/MS analysis.

  • Water Samples:

    • Filter a 100 mL water sample through a 0.45 µm filter.

    • Adjust the pH to 7.0.

    • Proceed with SPE as described for soil samples (steps 6-10).

2. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatograph: UPLC or HPLC system

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient: 30% B to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 10 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Negative Mode

  • MRM Transitions (representative):

    • Precursor Ion (m/z): 321.1

    • Product Ion 1 (Quantifier, m/z): 258.1

    • Product Ion 2 (Qualifier, m/z): 232.0

  • Cone Voltage: 30 V

  • Collision Energy: 15 eV

GC-ECD Method (Based on EPA Method 8091)

This method is a standard procedure for the analysis of nitroaromatics and cyclic ketones in environmental samples[1][4][5].

1. Sample Preparation (Solvent Extraction)

  • Soil/Sediment Samples:

    • Mix 10 g of sample with anhydrous sodium sulfate to remove moisture.

    • Extract with 100 mL of a 1:1 mixture of acetone and hexane in a Soxhlet extractor for 16-24 hours.

    • Concentrate the extract to 5 mL using a Kuderna-Danish apparatus.

    • Perform a solvent exchange to hexane.

    • Adjust the final volume to 10 mL with hexane.

  • Water Samples:

    • Extract 1 L of water with 60 mL of methylene chloride three times in a separatory funnel.

    • Dry the combined extracts with anhydrous sodium sulfate.

    • Concentrate the extract to a final volume of 10 mL.

2. GC-ECD Instrumentation and Conditions

  • Gas Chromatograph: GC system equipped with an Electron Capture Detector (ECD)

  • Column: DB-5 or equivalent (30 m x 0.32 mm ID, 0.25 µm film thickness)

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp to 270 °C at 8 °C/min.

    • Hold at 270 °C for 10 minutes.

  • Detector Temperature: 300 °C

  • Carrier Gas: Helium or Nitrogen at a constant flow.

  • Injection Mode: Splitless

Visualizing the Workflow

To better understand the procedural flow of each analytical method, the following diagrams illustrate the key steps from sample collection to data analysis.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Soil or Water Sample Extraction Solvent Extraction / SPE Sample->Extraction Concentration Concentration & Reconstitution Extraction->Concentration LC UPLC/HPLC Separation (C18) Concentration->LC MS Mass Spectrometry (ESI-) LC->MS MRM MRM Detection MS->MRM Quant Quantification MRM->Quant Confirm Confirmation MRM->Confirm

LC-MS/MS analysis workflow for this compound.

GC_Workflow cluster_prep_gc Sample Preparation cluster_analysis_gc GC-ECD Analysis cluster_data_gc Data Processing Sample_GC Soil or Water Sample Extraction_GC Solvent Extraction Sample_GC->Extraction_GC Cleanup_GC Cleanup & Concentration Extraction_GC->Cleanup_GC GC Gas Chromatography Separation Cleanup_GC->GC ECD Electron Capture Detection GC->ECD Quant_GC Quantification ECD->Quant_GC Confirm_GC Confirmation (2nd Column) Quant_GC->Confirm_GC

GC-ECD analysis workflow for this compound.

Conclusion

Both LC-MS/MS and GC-ECD are capable methods for the determination of this compound. The LC-MS/MS approach, while requiring more specialized equipment, offers unparalleled specificity and sensitivity, making it the preferred method for challenging matrices and low-level detection. The GC-ECD method, as outlined by the EPA, remains a robust and reliable option, particularly for compliance monitoring in environmental laboratories where it is well-established. The choice of method should be guided by the specific requirements of the analysis, including regulatory acceptance, required limits of detection, and the complexity of the sample matrix.

References

Dinitramine and Dinitroaniline-Resistant Goosegrass: A Comparative Efficacy Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the challenges in controlling dinitroaniline-resistant goosegrass (Eleusine indica) and an evaluation of alternative herbicidal strategies, supported by experimental data.

Introduction

Goosegrass (Eleusine indica) is a troublesome weed in turfgrass and agricultural settings, known for its rapid development of resistance to various herbicide classes. Resistance to dinitroaniline (DNA) herbicides, a group of pre-emergent herbicides that includes dinitramine, is a significant concern.[1][2] This resistance is often conferred by a target-site mutation, specifically a threonine (Thr) to isoleucine (Ile) substitution at position 239 on the α-tubulin 1 (TUA1) protein, which prevents the herbicide from binding and disrupting microtubule formation.[3][4] This guide provides a comparative analysis of the efficacy of dinitroaniline herbicides, with a focus on this compound's class, against resistant goosegrass populations and evaluates the performance of alternative chemical controls based on published experimental data.

Dinitroaniline Herbicides: Mode of Action and Resistance

This compound belongs to the dinitroaniline (DNA) class of herbicides, which act as mitotic inhibitors.[5][6] Their primary mode of action is the disruption of microtubule assembly by binding to tubulin proteins.[4][6] This inhibition of microtubule formation prevents cell division and ultimately leads to the death of susceptible plants during germination.[6][7] However, the widespread and repeated use of DNA herbicides has led to the selection of resistant goosegrass biotypes.[2]

Studies have confirmed high levels of resistance to various dinitroaniline herbicides in specific goosegrass populations. For instance, a biotype in South Carolina demonstrated resistance to seven different dinitroaniline herbicides.[1] Research in Georgia revealed that the prodiamine rate required for 50% control of a resistant goosegrass biotype was over 32 times greater than that needed for a susceptible biotype.[8]

Comparative Efficacy of Herbicides on Dinitroaniline-Resistant Goosegrass

Field and greenhouse studies have demonstrated the poor efficacy of dinitroaniline herbicides on resistant goosegrass and have identified several effective alternative herbicides with different modes of action. The following table summarizes the quantitative data from various studies on the control of dinitroaniline-resistant goosegrass.

Herbicide ClassActive IngredientApplication Rate (kg ai ha⁻¹)Goosegrass Control (%)Days After Treatment (DAT)Study Location
Dinitroaniline Prodiamine1.12< 20-Maryville, TN[3]
Dinitroaniline Prodiamine & DithiopyrSequential Applications< 20-Griffin, GA
HPPD Inhibitor Topramezone0.0123 - 0.036872 - 8950Maryville, TN[3][9]
Sulfonylurea Foramsulfuron0.029 - 0.043622 - 2350Maryville, TN[3][9]
Cellulose Biosynthesis Inhibitor IndaziflamSingle & Sequential> 90Both years of studyGriffin, GA
PPO Inhibitor OxadiazonSingle Application> 85-Griffin, GA
PPO Inhibitor SulfentrazoneSingle & Sequential< 60 (Year 1), 94 (Year 2)-Griffin, GA
Chloroacetamide Dimethenamid-P1.68< 50 (Year 1), > 90 (Year 2)-Griffin, GA[8]
Pyridine DithiopyrSequential Applications< 20-Griffin, GA[8]

Experimental Protocols

The evaluation of herbicide efficacy on resistant goosegrass typically involves a combination of greenhouse and field experiments.

1. Greenhouse Resistance Confirmation:

  • Seed Collection: Seeds are collected from suspected resistant and known susceptible goosegrass populations.

  • Plant Cultivation: Seeds are germinated and grown in pots containing a suitable growing medium in a controlled greenhouse environment.

  • Herbicide Application: A range of herbicide concentrations, including and exceeding the recommended field rates, are applied to the plants at a specific growth stage (e.g., two- to three-tiller stage).

  • Data Collection: Plant injury, biomass reduction, or survival rates are recorded at set intervals after treatment (e.g., 21 and 42 days). The herbicide concentration required to cause 50% growth inhibition (GR₅₀) is often calculated to quantify the level of resistance.

2. Field Efficacy Trials:

  • Site Selection: Field trials are conducted in areas with confirmed populations of dinitroaniline-resistant goosegrass.

  • Experimental Design: A randomized complete block design with multiple replications is typically used.

  • Treatments: Various pre- and post-emergence herbicides are applied at labeled rates. A non-treated control is included for comparison.

  • Data Collection: Goosegrass control is visually rated on a scale of 0% (no control) to 100% (complete control) at different time points after application. Other parameters such as turfgrass injury may also be assessed.

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for assessing the efficacy of herbicides on dinitroaniline-resistant goosegrass.

experimental_workflow cluster_collection Seed Collection & Propagation cluster_analysis Data Analysis & Conclusion S_Collect Collect Susceptible Goosegrass Seeds Grow Germinate and Grow Seedlings S_Collect->Grow R_Collect Collect Suspected Resistant Goosegrass Seeds R_Collect->Grow Field_Treat Apply Herbicides in Replicated Plots R_Collect->Field_Treat GH_Treat Apply Herbicide Dose-Response Range Grow->GH_Treat GH_Assess Assess Injury, Biomass, and GR50 GH_Treat->GH_Assess Analyze Statistical Analysis of Data GH_Assess->Analyze Field_Assess Visually Rate Goosegrass Control Field_Treat->Field_Assess Field_Assess->Analyze Conclusion Determine Efficacy and Resistance Levels Analyze->Conclusion

Caption: Experimental workflow for evaluating herbicide efficacy.

Signaling Pathways and Resistance Mechanism

The resistance of goosegrass to dinitroaniline herbicides is not related to a signaling pathway but rather to a structural change in the target protein.

resistance_mechanism cluster_susceptible Susceptible Goosegrass cluster_resistant Resistant Goosegrass DNA_S Dinitroaniline Herbicide Tubulin_S α-Tubulin (Thr239) DNA_S->Tubulin_S Binds to MT_Assembly_S Microtubule Assembly Tubulin_S->MT_Assembly_S Inhibits Cell_Division_S Normal Cell Division MT_Assembly_S->Cell_Division_S Disrupts Plant_Death_S Plant Death Cell_Division_S->Plant_Death_S Leads to DNA_R Dinitroaniline Herbicide Tubulin_R Mutated α-Tubulin (Ile239) DNA_R->Tubulin_R Binding Prevented MT_Assembly_R Microtubule Assembly Tubulin_R->MT_Assembly_R Allows Cell_Division_R Normal Cell Division MT_Assembly_R->Cell_Division_R Proceeds Plant_Survival_R Plant Survival Cell_Division_R->Plant_Survival_R Leads to

Caption: Dinitroaniline resistance mechanism in goosegrass.

Conclusion

The available research indicates that this compound, as a member of the dinitroaniline class, is unlikely to be effective in controlling goosegrass populations that have developed resistance to other dinitroaniline herbicides like prodiamine and trifluralin. The target-site mutation in the α-tubulin protein provides broad cross-resistance within this herbicide family. For effective management of dinitroaniline-resistant goosegrass, researchers and turfgrass managers should consider herbicides with alternative modes of action. Herbicides such as topramezone (an HPPD inhibitor) and indaziflam (a cellulose biosynthesis inhibitor) have demonstrated consistent and high levels of control in field studies.[3] The inconsistent performance of herbicides like sulfentrazone and dimethenamid-P highlights the importance of selecting appropriate chemical controls based on local resistance profiles and environmental conditions.[8] Continued monitoring for resistance and the strategic rotation of herbicides with different modes of action are crucial for the long-term sustainable management of goosegrass.

References

Safety Operating Guide

Proper Disposal of Dinitramine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical waste is a critical component of laboratory safety and environmental stewardship. Dinitramine, a dinitroaniline herbicide, is classified as harmful in contact with skin and very toxic to aquatic life, necessitating strict adherence to proper disposal protocols.[1] This guide provides essential safety and logistical information for the proper disposal of this compound waste from a laboratory setting.

Immediate Safety and Handling

Before beginning any disposal-related activities, ensure you are equipped with the appropriate Personal Protective Equipment (PPE).

  • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.

  • Skin Protection: Use chemical-impermeable gloves and wear fire/flame-resistant and impervious clothing.

  • Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator.

  • Ventilation: Always handle this compound in a well-ventilated area, preferably under a chemical fume hood, to avoid the formation and inhalation of dust and aerosols.[1]

All tools used during cleanup and disposal should be non-sparking and explosion-proof to prevent ignition.[1]

Step-by-Step Disposal Protocol

The universally recommended method for the final disposal of this compound is through a licensed chemical destruction facility. On-site chemical treatment or neutralization is not recommended without specific institutional guidance and facilities, as improper treatment can lead to hazardous byproducts.

Step 1: Waste Collection and Segregation

  • Collect this compound waste, including contaminated materials and spill cleanup debris, in a dedicated, suitable, and clearly labeled container.

  • The container must be kept tightly closed and stored in a cool, dry, well-ventilated, and secure area, away from sources of ignition.

  • Segregate this compound waste from other laboratory waste streams to prevent accidental mixing and potentially dangerous reactions.

Step 2: Spill Management

  • In case of a spill, evacuate non-essential personnel from the area.

  • Prevent further leakage if it is safe to do so. Critically, do not allow the chemical to enter drains or waterways as it is very toxic to aquatic life.[1]

  • Collect the spilled material using spark-proof tools. Avoid creating dust.

  • Place the collected material into a suitable, closed container for disposal.[1]

  • Clean the affected area thoroughly. All cleanup materials should be treated as hazardous waste and placed in the designated waste container.

Step 3: Arranging for Professional Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and disposal.

  • Provide them with the Safety Data Sheet (SDS) for this compound and an accurate description of the waste.

  • Ensure all disposal activities are conducted in accordance with local, regional, and national regulations.

Step 4: Decontamination of Empty Containers

  • Containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.

  • Once decontaminated, the packaging can be punctured to render it unusable for other purposes and then be disposed of in a sanitary landfill, or offered for recycling or reconditioning.[1]

  • Combustible packaging materials may be disposed of via controlled incineration with flue gas scrubbing.[1]

Quantitative Data for this compound

The following table summarizes key quantitative data regarding the environmental fate and toxicity of this compound. This information underscores the importance of preventing its release into the environment.

ParameterValueReference(s)
Acute Toxicity (Oral LD50) 3,000 mg/kg (rat)[1]
1,200 mg/kg (bobwhite quail)[1]
10,000 mg/kg (mallard ducks)[1]
Aquatic Toxicity (Fish) Toxic at 0.590 - 1.52 mg/L[1]
Zebrafish embryo malformations at 1.6 mg/L[1]
Soil Half-Life 3.2 - 2.3 weeks at 30-40°C[1]
31 - 47 weeks at 10°C[1]
Bioaccumulation Factor (BCF) in fish 83 - 235
Chemical Stability Decomposes above 200°C[2]
Dilute solutions are degraded by UV irradiation[2]

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper management and disposal of this compound waste from a laboratory setting.

DinitramineDisposalWorkflow cluster_0 Waste Generation & Collection cluster_1 Interim Storage cluster_2 Spill & Emergency Response cluster_3 Final Disposal Generate This compound Waste Generated (e.g., unused chemical, spills, contaminated labware) Collect Collect in a Labeled, Closed, Compatible Container Generate->Collect Segregate Segregate from Other Waste Streams Collect->Segregate Store Store in Secure, Designated Area Segregate->Store ContactEHS Contact EHS or Licensed Waste Contractor Store->ContactEHS Spill Spill Occurs Contain Contain Spill & Prevent Entry to Drains Spill->Contain Cleanup Clean Up with Appropriate PPE & Tools Contain->Cleanup SpillWaste Collect Spill Residue as Hazardous Waste Cleanup->SpillWaste SpillWaste->Collect Transport Arrange for Professional Waste Pickup & Transport ContactEHS->Transport Dispose Dispose via Controlled Incineration or at a Licensed Facility Transport->Dispose

This compound Disposal Workflow Diagram

References

Safeguarding Your Research: A Comprehensive Guide to Handling Dinitramine

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in drug development and scientific research, ensuring a safe environment is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of Dinitramine, a pre-plant herbicide. Following these procedural steps will help mitigate risks and ensure proper laboratory conduct.

Essential Personal Protective Equipment (PPE)

When handling this compound, a comprehensive suite of personal protective equipment is crucial to prevent exposure. The following PPE is recommended based on safety data sheets and handling guidelines.

Primary Protective Gear:

  • Eye and Face Protection: Wear tightly fitting safety goggles with side-shields that conform to EN 166 (EU) or NIOSH (US) standards.[1]

  • Hand Protection: Chemical-impermeable gloves are required.[1] Always inspect gloves for integrity before use and wash hands thoroughly after handling.[1]

  • Skin and Body Protection: Wear fire/flame resistant and impervious clothing to prevent skin contact.[1] Suitable protective clothing is necessary to avoid dermal exposure.[1]

  • Respiratory Protection: If exposure limits are exceeded, or if irritation or other symptoms are experienced, a full-face respirator should be used.[1] In situations requiring the highest level of respiratory protection, a positive pressure, full face-piece self-contained breathing apparatus (SCBA) may be necessary.[2]

Quantitative Data: Physical and Chemical Properties

Understanding the properties of this compound is essential for safe handling and storage.

PropertyValue
Flash Point 201.2°C
Solubility In acetone 1040 g/L, chloroform 670 g/L, benzene 473 g/L, xylene 227 g/L, ethanol 107 g/L, hexane 14 g/L (all at 20°C).[1]
Storage Temperature Store in temperatures above 4.4 °C.[3] Ambient temperature storage (20-25°C) is also indicated.[4]

Operational Plan: From Preparation to Disposal

A systematic approach to handling this compound will minimize the risk of exposure and accidents.

Step 1: Preparation and Safety Check
  • Ventilation: Ensure you are working in a well-ventilated area, preferably under a chemical fume hood.[1]

  • PPE Inspection: Before handling this compound, inspect all personal protective equipment for damage or contamination.

  • Emergency Equipment: Confirm that an emergency eyewash station and safety shower are readily accessible.

  • Review Safety Data Sheet (SDS): Always consult the latest version of the SDS for this compound before beginning any work.

Step 2: Handling this compound
  • Avoid Dust and Aerosols: Handle the substance carefully to avoid the formation of dust and aerosols.[1]

  • Prevent Contact: Avoid direct contact with skin and eyes.[1]

  • Use Appropriate Tools: Utilize non-sparking tools to prevent ignition from electrostatic discharge.[1]

Step 3: Accidental Release Measures

In the event of a spill or accidental release:

  • Evacuate: Evacuate personnel to a safe area, keeping people away from and upwind of the spill.[1]

  • Ventilate: Ensure adequate ventilation in the affected area.[1]

  • Remove Ignition Sources: Remove all sources of ignition from the spill area.[1]

  • Containment: Prevent further leakage or spillage if it is safe to do so. Do not allow the chemical to enter drains.[1]

  • Cleanup: Collect the spilled material using spark-proof tools and place it in a suitable, closed container for disposal.[1]

Step 4: First Aid Procedures
  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.[1]

  • Eye Contact: Rinse eyes with pure water for at least 15 minutes and consult a doctor.[1]

  • Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen.[1]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Call a poison control center or doctor immediately.[1]

Disposal Plan: Waste Management and Decontamination

Proper disposal of this compound and associated waste is critical to prevent environmental contamination.

Waste Disposal:

  • Chemical Waste: Unused this compound should be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[1] Do not discharge into sewer systems.[1]

  • Contaminated Materials: Any materials that have come into contact with this compound, such as gloves, lab coats, and absorbent pads, should be collected in a suitable, closed container and disposed of as hazardous waste according to local, state, and federal regulations.

Container Disposal:

  • Decontamination: Empty containers can be triple-rinsed (or the equivalent).[1] The rinsate should be collected and disposed of as hazardous waste.

  • Final Disposal: After rinsing, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill.[1] For combustible packaging materials, controlled incineration with flue gas scrubbing is a possible option.[1]

Visualizing the Workflow: Handling this compound Safely

The following diagram illustrates the key steps and decision points in the safe handling and disposal of this compound.

Dinitramine_Handling_Workflow start Start: Prepare for this compound Handling sds Review Safety Data Sheet (SDS) start->sds ppe_check Inspect & Don PPE: - Goggles & Face Shield - Chemical-Resistant Gloves - Impervious Clothing - Respirator (if needed) sds->ppe_check ventilation Ensure Proper Ventilation (Fume Hood) ppe_check->ventilation handling Handle this compound: - Avoid dust/aerosol formation - Use non-sparking tools ventilation->handling spill Accidental Spill Occurs handling->spill No end_work Complete Experimental Work handling->end_work Yes spill_procedure Follow Spill Protocol: 1. Evacuate & Ventilate 2. Remove Ignition Sources 3. Contain & Collect Waste spill->spill_procedure Yes spill_procedure->handling decontaminate Decontaminate Work Area & Equipment end_work->decontaminate waste_disposal Dispose of this compound Waste decontaminate->waste_disposal container_disposal Dispose of Empty Container: - Triple rinse - Puncture & dispose waste_disposal->container_disposal remove_ppe Remove & Dispose of Contaminated PPE container_disposal->remove_ppe end End of Procedure remove_ppe->end

Caption: Workflow for Safe Handling and Disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.